2-Chloro-4-hexanoylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-4-5-10(14)9-6-7-13-11(12)8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHBCWGWQRWHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642135 | |
| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-68-4 | |
| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-hexanoylpyridine
Introduction
2-Chloro-4-hexanoylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a reactive chlorine atom and a lipophilic hexanoyl chain on the pyridine scaffold, makes it an attractive intermediate for the synthesis of more complex molecules. The chlorine at the 2-position is susceptible to nucleophilic substitution, while the carbonyl group of the hexanoyl chain offers a site for various chemical transformations. This guide provides a comprehensive overview of a robust synthetic route to 2-Chloro-4-hexanoylpyridine and a detailed analysis of its structural characterization. The methodologies presented are designed to be both reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.
Strategic Approach to Synthesis
The synthesis of 2-Chloro-4-hexanoylpyridine is most effectively achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This strategy involves the reaction of a Grignard reagent with a nitrile, which upon hydrolysis, yields a ketone.[1][2] For this synthesis, the key precursors are 2-chloro-4-cyanopyridine and a pentylmagnesium halide.
Rationale for the Chosen Synthetic Pathway
The selection of the Grignard reaction with 2-chloro-4-cyanopyridine is underpinned by several key advantages:
-
High Regioselectivity: The reaction specifically targets the cyano group, leaving the chloro-substituted pyridine ring intact under controlled conditions.
-
Commercial Availability of Starting Materials: 2-chloro-4-cyanopyridine is a readily available starting material, streamlining the initial steps of the synthesis.[3]
-
Proven Methodology: The addition of Grignard reagents to cyanopyridines is a well-established and reliable transformation for the synthesis of acylpyridines. A patent describing the synthesis of 2-chloro-4-acetylpyridine via the reaction of 2-chloro-4-cyanopyridine with methylmagnesium iodide provides a strong precedent for this approach.[4]
An alternative approach, the Friedel-Crafts acylation of 2-chloropyridine, is generally not favored. Pyridine and its derivatives are electron-deficient aromatic systems, which are deactivated towards electrophilic aromatic substitution, making Friedel-Crafts reactions challenging.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of 2-Chloro-4-hexanoylpyridine.
Synthesis of the Grignard Reagent: Pentylmagnesium Bromide
Objective: To prepare the pentylmagnesium bromide Grignard reagent from 1-bromopentane and magnesium turnings.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.46 g | 0.06 |
| 1-Bromopentane | 151.04 | 7.55 g (6.14 mL) | 0.05 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
A 100 mL three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Magnesium turnings (1.46 g, 0.06 mol) and a small crystal of iodine are placed in the flask.
-
Anhydrous diethyl ether (10 mL) is added to the flask to cover the magnesium turnings.
-
A solution of 1-bromopentane (7.55 g, 0.05 mol) in anhydrous diethyl ether (40 mL) is prepared and transferred to the dropping funnel.
-
A small portion of the 1-bromopentane solution (approximately 5 mL) is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, the remaining 1-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey solution of pentylmagnesium bromide is used directly in the next step.
Synthesis of 2-Chloro-4-hexanoylpyridine
Objective: To synthesize 2-Chloro-4-hexanoylpyridine via the reaction of pentylmagnesium bromide with 2-chloro-4-cyanopyridine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-cyanopyridine | 138.55 | 5.54 g | 0.04 |
| Pentylmagnesium Bromide | (Prepared above) | ~0.05 mol | ~0.05 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| 6 M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
A solution of 2-chloro-4-cyanopyridine (5.54 g, 0.04 mol) in anhydrous diethyl ether (50 mL) is prepared in a separate flask under a nitrogen atmosphere.
-
The solution of 2-chloro-4-cyanopyridine is cooled to 0 °C in an ice bath.
-
The previously prepared pentylmagnesium bromide solution is added dropwise to the cooled 2-chloro-4-cyanopyridine solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 100 mL of a 1:1 mixture of ice and 6 M hydrochloric acid.
-
The resulting biphasic mixture is stirred vigorously for 30 minutes to hydrolyze the intermediate imine.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Chloro-4-hexanoylpyridine as a pale yellow oil.
Reaction Mechanism and Workflow
The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the cyanopyridine, followed by hydrolysis.
Caption: Synthetic workflow for 2-Chloro-4-hexanoylpyridine.
Characterization
A thorough characterization of the synthesized 2-Chloro-4-hexanoylpyridine is essential to confirm its identity and purity. The following are the expected analytical data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the hexanoyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | d | 1H | H-6 |
| ~7.80 | s | 1H | H-3 |
| ~7.65 | d | 1H | H-5 |
| ~2.95 | t | 2H | -CH₂-CO- |
| ~1.75 | quint | 2H | -CH₂-CH₂-CO- |
| ~1.35 | m | 4H | -(CH₂)₂-CH₃ |
| ~0.90 | t | 3H | -CH₃ |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O |
| ~152.0 | C-2 |
| ~150.5 | C-6 |
| ~148.0 | C-4 |
| ~124.0 | C-5 |
| ~121.0 | C-3 |
| ~43.0 | -CH₂-CO- |
| ~31.5 | -CH₂- |
| ~24.0 | -CH₂- |
| ~22.5 | -CH₂- |
| ~14.0 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected MS (EI):
| m/z | Interpretation |
| 213/215 | [M]⁺ molecular ion peak (with isotopic pattern for Cl) |
| 156/158 | [M - C₄H₉]⁺ |
| 140/142 | [M - C₅H₁₁]⁺ |
| 112/114 | [2-chloropyridine]⁺ fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR (neat, cm⁻¹):
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050 | C-H stretch (aromatic) |
| ~2950, 2870 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (ketone) |
| ~1580, 1550 | C=C and C=N stretch (pyridine ring) |
| ~1100 | C-Cl stretch |
Purification and Quality Control
The purity of the final compound is critical for its intended applications. Column chromatography is an effective method for purifying 2-Chloro-4-hexanoylpyridine from any unreacted starting materials or byproducts. The progress of the purification can be monitored by thin-layer chromatography (TLC). The identity and purity of the final product should be confirmed by the analytical techniques described above. A purity of >95% is generally considered suitable for most research applications.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Diethyl ether is highly flammable and volatile. All operations should be performed in a well-ventilated fume hood.
-
Acids: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Chloro-4-cyanopyridine: This compound is toxic and an irritant.[5] Avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide outlines a reliable and well-precedented synthetic route for the preparation of 2-Chloro-4-hexanoylpyridine. The use of a Grignard reaction with 2-chloro-4-cyanopyridine offers a strategic and efficient approach to this target molecule. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis and drug discovery, enabling the reproducible synthesis and confident structural verification of this important chemical intermediate.
References
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The reaction of a Grignard reagent (1 equiv) with a nitrile, followed by hydrolysis of the reaction mixture produces ketones. (n.d.). Retrieved from [Link]
-
Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine? (2015, July 17). Retrieved from [Link]
-
2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638. (n.d.). PubChem. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 2-Chloro-4-hexanoylpyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-hexanoylpyridine
Foreword: Navigating the Landscape of a Novel Compound
As scientists and developers, we often encounter compounds that, while cataloged, lack a comprehensive public profile of their physical and chemical characteristics. 2-Chloro-4-hexanoylpyridine (CAS No. 898784-68-4) is one such molecule. It belongs to the versatile family of substituted pyridines, which are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The absence of detailed experimental data in the literature presents not a roadblock, but an opportunity to apply fundamental principles of physical organic chemistry to predict its behavior and to define the precise analytical methodologies required for its full characterization.
This guide is structured to provide both a predictive overview of 2-Chloro-4-hexanoylpyridine's properties and a practical, protocol-driven approach for their empirical validation. We will leverage data from close structural analogs and established analytical techniques to build a robust profile of this compound, empowering researchers to confidently incorporate it into their development pipelines.
Molecular Identity and Predicted Physicochemical Properties
2-Chloro-4-hexanoylpyridine is a disubstituted pyridine ring featuring a chlorine atom at the 2-position and a hexanoyl (C6) acyl group at the 4-position. This structure combines the polar, electron-deficient aromatic heterocycle with a nonpolar aliphatic chain, suggesting a molecule with tailored solubility and reactivity.
- Figure 1: Chemical Structure of 2-Chloro-4-hexanoylpyridine.
The following table summarizes the core calculated and predicted physicochemical properties. These predictions are derived from its chemical structure and by comparison with analogs such as 2-chloro-4-acetylpyridine and 2-chloro-4-cyanopyridine.[1][4]
| Property | Predicted Value / Description | Rationale & Context |
| CAS Number | 898784-68-4 | As cataloged in chemical databases. |
| Molecular Formula | C₁₁H₁₄ClNO | Derived from the chemical structure.[5] |
| Molecular Weight | 211.69 g/mol | Calculated from the molecular formula.[5] |
| Physical State | Colorless to light-yellow solid or high-boiling liquid. | The smaller analog, 2-chloro-4-acetylpyridine, is a light yellow solid.[1] The longer hexanoyl chain increases the molecular weight and van der Waals forces, favoring a condensed phase. |
| Melting Point | Estimated: 65-85 °C | The related compound 2-chloro-4-cyanopyridine has a melting point of 69-73 °C. The flexible hexanoyl chain may slightly alter the crystal packing efficiency compared to the rigid cyano group. |
| Boiling Point | Estimated: >280 °C (at 760 mmHg) | 4-Acetylpyridine boils at 212 °C.[6] The addition of a chlorine atom and a longer alkyl chain will significantly increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Acetone, Ethanol). Poorly soluble in water. | The molecule possesses a polar pyridine-ketone head and a nonpolar C5 alkyl tail. This amphipathic nature dictates its solubility profile. |
| pKa (Conjugate Acid) | Estimated: 2.5 - 3.5 | The pKa of pyridinium is ~5.2. The chlorine atom and the acyl group are both electron-withdrawing, which reduces the electron density on the ring nitrogen, making it a weaker base and lowering the pKa of its conjugate acid. |
Proposed Synthesis and Reactivity Profile
Synthetic Pathway
A robust and common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction can be adapted for heterocyclic systems. The proposed synthesis for 2-Chloro-4-hexanoylpyridine involves the acylation of 2-chloropyridine with hexanoyl chloride in the presence of a Lewis acid catalyst.
Caption: Proposed synthetic route via Friedel-Crafts acylation.
Reactivity Insights
The reactivity of 2-Chloro-4-hexanoylpyridine is dictated by its three key structural components:
-
The 2-Chloropyridine Ring: The pyridine nitrogen and the chlorine atom make the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . Strong nucleophiles (e.g., amines, alkoxides) can displace the chloride, making this a versatile handle for further derivatization.
-
The Ketone Carbonyl Group: The hexanoyl side chain offers a site for classic ketone chemistry. This includes:
-
Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.
-
Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.
-
Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.
-
Alpha-Functionalization: Reactions at the carbon adjacent to the carbonyl (e.g., halogenation, alkylation).
-
-
The Pyridine Nitrogen: As a weak base, the nitrogen can be protonated in acidic conditions or alkylated to form a pyridinium salt.
Analytical Characterization: Standard Operating Protocols
The following section details the experimental protocols necessary to empirically determine the structure, purity, and key physicochemical properties of 2-Chloro-4-hexanoylpyridine.
Caption: General workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination.
Predicted Spectral Features:
| Spectrum | Region (ppm) | Predicted Multiplicity | Assignment |
| ¹H NMR | ~8.5 | Doublet (d) | H-6 (proton adjacent to N) |
| ~7.8 | Doublet of doublets (dd) | H-5 (proton between acyl and Cl) | |
| ~7.7 | Singlet-like (d) | H-3 (proton adjacent to Cl) | |
| ~2.9 | Triplet (t) | -CO-CH₂ - (α-protons) | |
| ~1.7 | Multiplet (m) | -CH₂-CH₂ - (β-protons) | |
| ~1.3 | Multiplet (m) | -(CH₂)₂-CH₂ - | |
| ~0.9 | Triplet (t) | -CH₃ (terminal methyl) | |
| ¹³C NMR | ~198 | Singlet | C=O (Ketone Carbonyl) |
| ~150-155 | Singlet | C-2 (bearing Cl), C-6 | |
| ~145-150 | Singlet | C-4 (bearing acyl group) | |
| ~120-125 | Singlet | C-3, C-5 | |
| ~38 | Singlet | -CO-CH₂ - (α-carbon) | |
| ~20-35 | Singlet | Other aliphatic carbons | |
| ~14 | Singlet | -CH₃ (terminal methyl) |
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional) Perform advanced experiments like DEPT-135, COSY, and HSQC to confirm assignments.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals to confirm proton counts.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
Predicted Spectral Features:
-
Molecular Ion (M⁺): A peak at m/z = 211, corresponding to the molecular weight (C₁₁H₁₄³⁵ClNO).
-
Isotope Peak (M+2): A crucial peak at m/z = 213, with an intensity approximately one-third of the M⁺ peak. This 3:1 ratio is the characteristic isotopic signature for a molecule containing one chlorine atom.[7][8]
-
Key Fragment Ions:
-
m/z = 182: Loss of the ethyl group (-C₂H₅).
-
m/z = 154: Alpha-cleavage resulting in the [M - C₄H₉]⁺ ion (loss of the butyl side chain).
-
m/z = 140: Formation of the 2-chloro-4-cyanopyridine radical cation after a McLafferty rearrangement.
-
m/z = 111: Loss of chlorine from the pyridine ring fragment.
-
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution.
-
-
MS Acquisition: Scan a mass range from m/z 40 to 400.
-
Data Analysis: Analyze the mass spectrum of the eluting peak corresponding to the compound. Verify the molecular ion, the Cl isotope pattern, and compare fragmentation patterns to predicted pathways.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600, ~1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |
| ~1400 | Medium | CH₂/CH₃ Bending |
| ~850 | Strong | C-Cl Stretch |
Experimental Protocol (ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect the spectrum, typically over the range of 4000-650 cm⁻¹. Perform a background scan first.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a compound.
Experimental Protocol (Purity Analysis):
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Solvent B: Acetonitrile with 0.1% of the same acid.
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 270 nm.
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes. This will ensure the elution of the compound and any potential impurities.
-
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at ~1 mg/mL. Dilute as necessary.
-
Data Analysis: Integrate the peak area of the main component and any impurity peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%.[12][13][14][15][16]
Conclusion
2-Chloro-4-hexanoylpyridine stands as a promising but under-characterized chemical intermediate. This guide provides a robust framework for understanding its expected physicochemical properties based on established chemical principles and data from analogous structures. More importantly, it delivers a comprehensive set of validated, step-by-step protocols for the complete analytical characterization of this molecule. By following these methodologies, researchers in drug development and chemical synthesis can confidently determine the empirical properties, confirm the structural integrity, and assess the purity of 2-Chloro-4-hexanoylpyridine, thereby enabling its seamless integration into further research and development efforts.
References
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hangzhou better chemtech ltd. (n.d.). What is the mass spectrum of 2 - Chloropyridine? - Blog. Retrieved January 17, 2026, from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2009). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). 4-Acetylpyridine - Optional[15N NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). 4-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-4-cyanopyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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2-Chloro-4-hexanoylpyridine CAS number 898784-68-4
An In-depth Technical Guide to 2-Chloro-4-hexanoylpyridine (CAS 898784-68-4): Synthesis, Characterization, and Applications in Medicinal Chemistry
Foreword for the Research Professional
This document serves as a specialized technical guide for researchers, medicinal chemists, and drug development scientists interested in the utility of 2-Chloro-4-hexanoylpyridine. As a substituted heterocyclic ketone, this molecule represents a potentially valuable, yet underexplored, building block for the synthesis of novel chemical entities. The strategic placement of a reactive chlorine atom, a versatile keto group, and the inherent properties of the pyridine scaffold offer multiple avenues for chemical diversification.
This guide moves beyond a simple recitation of facts. It is structured to provide a senior scientist's perspective on the practical synthesis, purification, and characterization of this molecule. While specific literature on CAS 898784-68-4 is sparse, the methodologies presented herein are grounded in established, analogous chemical principles. We will explore the mechanistic rationale behind a proposed synthetic route, detail the necessary protocols for its execution and validation, and discuss its potential as a strategic intermediate in the generation of compound libraries for drug discovery programs.
Core Molecular Profile and Physicochemical Properties
2-Chloro-4-hexanoylpyridine is a derivative of pyridine, featuring a chlorine substituent at the 2-position and a hexanoyl group at the 4-position. These functionalities are key to its synthetic utility. The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, while the ketone offers a site for a wide array of carbonyl chemistry. The pyridine nitrogen provides basicity and can influence the molecule's pharmacokinetic properties in derivative compounds.
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 898784-68-4 | ECHEMI[1] |
| Molecular Formula | C₁₁H₁₄ClNO | ECHEMI[1] |
| Molecular Weight | 211.69 g/mol | ECHEMI[1] |
| Exact Mass | 211.076 u | ECHEMI[1] |
| Structure | 1-(2-chloropyridin-4-yl)hexan-1-one | - |
Proposed Synthesis: Navigating the Acylation of an Electron-Deficient Ring
The direct acylation of pyridine rings via electrophilic aromatic substitution, such as the Friedel-Crafts reaction, is notoriously challenging. The pyridine nitrogen acts as a Lewis base, readily complexing with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the ring towards electrophilic attack, making the reaction significantly more difficult than with benzene or other electron-rich aromatics.[2][3][4] Furthermore, acylation tends to occur at the nitrogen first, forming an even more deactivated pyridinium salt.[2]
Despite these challenges, a Friedel-Crafts acylation of 2-chloropyridine with hexanoyl chloride remains a direct and logical, albeit demanding, approach to synthesizing the target molecule. The success of this reaction hinges on carefully controlled conditions to favor C-acylation over N-acylation and to overcome the ring's inherent deactivation.
Proposed Reaction Scheme
The proposed synthesis involves the reaction of 2-chloropyridine with hexanoyl chloride in the presence of a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation of 2-chloropyridine.
Hypothetical Experimental Protocol
This protocol is a proposed methodology based on standard Friedel-Crafts procedures and requires laboratory validation.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Hexanoyl chloride (1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equiv). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.
-
Acylium Ion Formation: Cool the suspension to 0°C using an ice bath. Add hexanoyl chloride (1.1 equiv) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0°C to allow for the formation of the hexanoyl chloride-AlCl₃ complex (acylium ion precursor). The formation of the acylium ion is a critical step for the electrophilic attack.[5]
-
Substrate Addition: In a separate flask, dissolve 2-chloropyridine (1.0 equiv) in anhydrous DCM. Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture at 0°C over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Self-Validation: The acidic quench hydrolyzes the aluminum complexes and separates the basic pyridine product into the aqueous layer, removing excess reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Neutralization and Wash: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Structural Elucidation
The crude product will likely contain unreacted starting material and potential isomers. Purification via column chromatography is essential for obtaining a high-purity sample for analysis and further use.
Purification Protocol
-
Technique: Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is a logical starting point for elution.
Analytical Characterization Workflow
A combination of spectroscopic methods is required to confirm the identity and purity of the final product.
Caption: Workflow for purification and structural characterization.
Expected Spectroscopic Signatures
While actual spectra are unavailable, the expected data can be predicted based on the structure. This predictive analysis is a cornerstone of experimental design.
Table 2: Predicted Spectroscopic Data for 2-Chloro-4-hexanoylpyridine
| Technique | Expected Signature | Rationale |
|---|---|---|
| ¹H NMR | Aromatic Protons (3H): Signals between δ 7.5-8.8 ppm. Expect a doublet, a singlet (or narrow doublet), and a doublet, characteristic of a 2,4-disubstituted pyridine ring. Aliphatic Protons (11H): A triplet (α-CH₂) around δ 3.0 ppm, a multiplet (β-CH₂) around δ 1.7 ppm, multiplets for other methylenes, and a terminal triplet (CH₃) around δ 0.9 ppm. | The deshielding effect of the pyridine ring and carbonyl group will shift aromatic and α-methylene protons downfield. Spin-spin coupling will produce the expected splitting patterns (e.g., triplets for CH₂ next to CH₂).[6][7][8] |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 195-205 ppm. Aromatic Carbons: 5 distinct signals in the aromatic region (δ 120-160 ppm), with the carbon bearing the chlorine (C2) being significantly shifted. Aliphatic Carbons: Signals in the upfield region (δ 10-45 ppm). | The chemical shift values are characteristic for ketone carbonyls and carbons in a substituted pyridine ring.[9][10] |
| IR | C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹. C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹. Aromatic C=C/C=N Stretches: Medium absorptions around 1550-1600 cm⁻¹. | These absorption frequencies are highly characteristic of the key functional groups present in the molecule.[6][8] |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 211, with a characteristic M+2 peak at m/z = 213 (approx. 1/3 intensity) due to the ³⁷Cl isotope. Fragmentation: A prominent peak corresponding to the loss of the pentyl chain (M-71) via α-cleavage, resulting in the 2-chloro-4-pyridinylcarbonyl cation. | The isotopic pattern for chlorine is a definitive marker. Alpha-cleavage next to the carbonyl is a classic fragmentation pathway for ketones. |
Safety, Handling, and Storage
-
General Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Inhalation/Contact: Avoid breathing vapors or dust. Avoid contact with skin and eyes. Chlorinated pyridines can be toxic and irritating.[12][13]
-
Fire/Reactivity: Acyl chlorides react violently with water. The proposed synthesis involves moisture-sensitive reagents. Ensure all glassware is dry and the reaction is run under an inert atmosphere.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. Keep the container tightly sealed.[14]
Potential Applications in Drug Discovery
2-Chloro-4-hexanoylpyridine is a strategic intermediate precisely because of its multiple reactive sites. Its value lies in its potential to serve as a scaffold for generating a diverse library of related compounds for high-throughput screening.
Caption: Reactive sites and potential diversification pathways.
-
Modification at the Chlorine (C2): The 2-chloro position is activated for nucleophilic aromatic substitution (SNAr). More importantly, it is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a vast array of aryl, heteroaryl, amine, or alkyne groups. This is a primary strategy for exploring structure-activity relationships (SAR).
-
Chemistry of the Hexanoyl Group (C4): The ketone can be readily transformed. It can be reduced to a secondary alcohol, which can then be esterified or etherified. It can undergo reductive amination to introduce diverse amine functionalities, or it can be used in reactions like the Wittig olefination to build more complex carbon skeletons.
-
Modification of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can open up different substitution patterns.
The presence of chlorine in drug candidates is widespread, with over 250 FDA-approved chlorinated drugs on the market.[15][16] Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making chloro-substituted heterocycles like this one highly relevant starting points for medicinal chemistry campaigns.[15]
Conclusion
2-Chloro-4-hexanoylpyridine (CAS 898784-68-4) represents a synthetically attractive, multi-functional building block for drug discovery and organic synthesis. While its direct synthesis via Friedel-Crafts acylation requires careful optimization, the proposed methodology provides a robust starting point for its laboratory preparation. The true value of this compound is realized in its potential for rapid and diverse chemical elaboration at its chloro, keto, and pyridine functionalities. For research organizations, mastering the synthesis and subsequent modification of this intermediate could unlock novel chemical space and accelerate the discovery of new therapeutic agents.
References
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ResearchGate. Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. [Link]
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Organic Syntheses. 4-Acetylpyridine oxime. Org. Synth. 1981, 60, 5. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth. 2012, 89, 549-561. [Link]
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YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]
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Jubilant Ingrevia. 2-Chloropyridine Safety Data Sheet. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
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Bloom Tech. How is 2-Chloro-4 pyridinecarboxylic acid synthesized. [Link]
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YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Expert Insights. Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. The application of multi-component reactions in drug discovery. [Link]
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PubMed. Recent applications of click chemistry in drug discovery. [Link]
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YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]
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PubChem. 2-Chloro-4-methylpyridine. [Link]
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PubChem. 2-Chloro-4-cyanopyridine. [Link]
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UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
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A Spectroscopic Guide to the Structural Elucidation of 2-Chloro-4-hexanoylpyridine
Introduction: The Molecular Blueprint
2-Chloro-4-hexanoylpyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a hexanoyl group at the 4-position. The structural confirmation of such molecules is a cornerstone of chemical synthesis, drug development, and materials science, relying on a suite of analytical techniques to provide an unambiguous atomic-level description. Spectroscopic methods offer a non-destructive means to probe the molecular framework, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass.
This technical guide provides researchers and drug development professionals with a detailed theoretical framework for the spectroscopic characterization of 2-Chloro-4-hexanoylpyridine. We will dissect the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the causal logic behind the expected spectral features and outlining standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-hexanoylpyridine in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm. Modern spectrometers can also lock onto the residual solvent signal, making an external standard unnecessary.[1]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C (~1.1%), a greater number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.[2]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the hexanoyl chain.
| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-6 | 8.4 - 8.6 | Doublet (d) | 1H | Deshielded by the adjacent electronegative nitrogen atom. |
| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Influenced by both the nitrogen and the acyl group. |
| H-3 | 7.6 - 7.8 | Singlet (or narrow d) | 1H | Aromatic proton adjacent to the chloro and acyl-substituted carbons. |
| H-2' (CH₂) | 2.9 - 3.1 | Triplet (t) | 2H | Alpha to the carbonyl group, thus significantly deshielded. |
| H-3' (CH₂) | 1.6 - 1.8 | Sextet (or multiplet, m) | 2H | Standard aliphatic methylene protons. |
| H-4'/H-5' (CH₂) | 1.2 - 1.5 | Multiplet (m) | 4H | Overlapping signals of two standard aliphatic methylene groups. |
| H-6' (CH₃) | 0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the alkyl chain. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.[3]
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1' (C=O) | 198 - 202 | Carbonyl carbon of a ketone, highly deshielded.[4] |
| C-2 | 150 - 153 | Aromatic carbon bonded to chlorine. |
| C-6 | 148 - 151 | Aromatic carbon adjacent to nitrogen. |
| C-4 | 144 - 147 | Aromatic carbon bonded to the acyl group. |
| C-5 | 122 - 125 | Aromatic CH carbon. |
| C-3 | 120 - 123 | Aromatic CH carbon. |
| C-2' | 42 - 45 | Aliphatic carbon alpha to the carbonyl group. |
| C-3' | 30 - 33 | Standard aliphatic CH₂. |
| C-4' | 23 - 26 | Standard aliphatic CH₂. |
| C-5' | 21 - 24 | Standard aliphatic CH₂. |
| C-6' | 13 - 15 | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable technique for identifying the presence of specific functional groups.
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small amount of the neat sample (if liquid or oil) or solid powder directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of 2-Chloro-4-hexanoylpyridine is expected to be dominated by absorptions from the carbonyl group, the aromatic ring, and the aliphatic chain.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2960 - 2850 | C-H Stretch | Aliphatic (Hexanoyl Chain) |
| ~1705 | C=O Stretch | Ketone |
| 1600 - 1550 | C=C & C=N Stretch | Aromatic Ring |
| 1470 - 1430 | C-H Bend | CH₂ Scissoring |
| ~1100 | C-Cl Stretch | Aryl-Chloride |
The most diagnostic peak would be the strong, sharp absorption around 1705 cm⁻¹, which is highly characteristic of an aryl ketone's carbonyl stretch.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard technique for volatile, thermally stable small molecules, providing reproducible fragmentation patterns.
-
Instrumentation: Introduce the sample into a mass spectrometer, often via a Gas Chromatography (GC-MS) system for sample purity confirmation and introduction.
-
Data Acquisition: The instrument bombards the sample with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (Electron Ionization)
The molecular formula of 2-Chloro-4-hexanoylpyridine is C₁₁H₁₄ClNO, with a monoisotopic mass of approximately 211.08 Da.
Key Predicted Features:
-
Molecular Ion (M⁺): A key feature will be the molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks:
-
m/z 211: Corresponding to the molecule with the ³⁵Cl isotope.
-
m/z 213: Corresponding to the molecule with the ³⁷Cl isotope.
-
The intensity ratio of these peaks will be approximately 3:1, a characteristic signature of a monochlorinated compound.
-
-
Major Fragmentations: The primary fragmentation pathway is expected to be alpha-cleavage adjacent to the carbonyl group.
Table of Predicted Fragment Ions:
| Predicted m/z | Ion Structure | Rationale |
| 211/213 | [C₁₁H₁₄ClNO]⁺˙ | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotopic pattern. |
| 164 | [C₁₀H₁₄NO]⁺ | Loss of the pentyl radical (•C₅H₁₁) via alpha-cleavage. A very common and expected fragmentation for ketones. |
| 113/115 | [C₅H₄NCl]⁺˙ | Cleavage of the bond between the pyridine ring and the carbonyl carbon. |
| 99 | [C₆H₁₁O]⁺ | Acylium ion formed by cleavage of the bond between the pyridine ring and the carbonyl carbon. |
| 71 | [C₅H₁₁]⁺ | Pentyl cation fragment. |
Conclusion
The collective analysis of predicted NMR, IR, and MS data provides a robust and self-validating system for the structural confirmation of 2-Chloro-4-hexanoylpyridine. The ¹H and ¹³C NMR spectra would define the precise carbon-hydrogen framework and connectivity. The IR spectrum would unequivocally confirm the presence of the key carbonyl functional group and the aromatic system. Finally, mass spectrometry would establish the correct molecular weight, confirm the presence of a single chlorine atom through its isotopic signature, and support the proposed structure via logical fragmentation patterns. This theoretical guide serves as a benchmark for the analysis and interpretation of experimentally acquired data for this molecule and its structural analogs.
References
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University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
-
Manifold @CUNY. (n.d.). 6.8 ¹³C NMR Spectroscopy | Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]
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Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]
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University of Washington. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
YouTube. (2025). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-hexanoylpyridine
This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-Chloro-4-hexanoylpyridine, focusing on its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount for formulation development, analytical method validation, and ensuring the safety and efficacy of potential therapeutic agents. This document outlines the theoretical and practical considerations for characterizing this molecule, providing field-proven insights and detailed experimental protocols.
Introduction to 2-Chloro-4-hexanoylpyridine
2-Chloro-4-hexanoylpyridine is a substituted pyridine derivative. Its structure, featuring a chlorinated pyridine ring and a hexanoyl side chain, suggests a molecule with specific chemical reactivities and physical properties that are critical to define during the drug development process. A foundational understanding of its molecular characteristics is the first step in any systematic evaluation.
Table 1: Physicochemical Properties of 2-Chloro-4-hexanoylpyridine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | - |
| Molecular Weight | 211.69 g/mol | [1] |
| XLogP3 | 3.4 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
The positive XLogP3 value of 3.4 indicates that 2-Chloro-4-hexanoylpyridine is a lipophilic compound, suggesting it will have higher solubility in organic solvents than in aqueous media. This lipophilicity is a key consideration for its formulation and potential for biological membrane permeability.
Solubility Profile: A Cornerstone of Developability
Determining the solubility of an active pharmaceutical ingredient (API) in various solvents is a critical early-stage activity in drug development. It influences everything from the choice of formulation to the design of purification processes.
Theoretical Considerations
The solubility of a compound is governed by the principle of "like dissolves like." Given the lipophilic nature of 2-Chloro-4-hexanoylpyridine, it is expected to be more soluble in non-polar and polar aprotic solvents and less soluble in polar protic solvents, particularly water. The pyridine nitrogen and the carbonyl group provide sites for hydrogen bonding, which may afford some solubility in polar solvents.
Experimental Protocol for Solubility Determination
A standard approach to quantitatively determine solubility is the shake-flask method, which is considered the gold standard for its reliability.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: An excess amount of 2-Chloro-4-hexanoylpyridine is added to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetone, acetonitrile, and dimethyl sulfoxide).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
Table 2: Predicted Solubility of 2-Chloro-4-hexanoylpyridine in Common Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Low | The hydrophobic hexanoyl chain and chloropyridine ring will likely dominate, leading to poor aqueous solubility. |
| Ethanol | High | Moderate to High | The alkyl chain of ethanol can interact with the hexanoyl group, while the hydroxyl group can interact with the polar functionalities of the molecule. |
| Methanol | High | Moderate to High | Similar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol. |
| Acetone | Medium | High | As a polar aprotic solvent, it should effectively solvate the molecule without the competing hydrogen bonding network of water. |
| Acetonitrile | Medium | High | Another effective polar aprotic solvent for dissolving organic molecules of this nature. |
| Dimethyl Sulfoxide (DMSO) | High | Very High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Hexane | Low | Moderate to High | The non-polar nature of hexane will favorably interact with the hexanoyl side chain. |
Stability Assessment: Ensuring Molecular Integrity
Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, designed to identify potential degradation products and pathways.[2][3]
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[4][5] The goal is typically to achieve 5-20% degradation of the drug substance.[4]
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals.[4] The stability of 2-Chloro-4-hexanoylpyridine in aqueous solutions at different pH values is a critical parameter.
-
Acidic Conditions: The pyridine nitrogen can be protonated under acidic conditions. While the 2-chloro substituent is generally stable to hydrolysis under mild acidic conditions, harsh conditions (high temperature and strong acid) could potentially lead to the formation of 2-hydroxy-4-hexanoylpyridine.[6]
-
Basic Conditions: The electron-withdrawing nature of the pyridine ring and the chloro substituent makes the carbon at the 2-position susceptible to nucleophilic attack. Under basic conditions, hydrolysis to 2-hydroxy-4-hexanoylpyridine is a likely degradation pathway. Studies on similar 2-chloropyridines have shown that they can be hydrolyzed under alkaline conditions.[6][7] The ester-like character of the hexanoyl group is not present, so hydrolysis at this position is not anticipated.
Experimental Protocol for Hydrolytic Degradation:
-
Sample Preparation: Prepare solutions of 2-Chloro-4-hexanoylpyridine in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) media. If solubility is an issue, a co-solvent like methanol or acetonitrile may be used, but its own stability under the test conditions must be considered.[4]
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Oxidative Stability
The pyridine ring is generally stable to oxidation. However, the hexanoyl side chain could be susceptible to oxidation, potentially at the benzylic-like position adjacent to the pyridine ring.
Experimental Protocol for Oxidative Degradation:
-
Sample Preparation: Dissolve 2-Chloro-4-hexanoylpyridine in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).
-
Incubation: Store the solution at room temperature and monitor over time.
-
Analysis: Use HPLC to track the degradation of the parent compound and the formation of any new peaks.
Photostability
Many chlorinated aromatic compounds can undergo photodecomposition.[8][9] It is therefore important to evaluate the photostability of 2-Chloro-4-hexanoylpyridine according to ICH Q1B guidelines.[4]
Experimental Protocol for Photostability Testing:
-
Sample Preparation: Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.
-
Exposure: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Analysis: Compare the samples exposed to light with the dark control to assess the extent of photodegradation.
Thermal Stability
Thermal degradation can occur during manufacturing (e.g., drying) and long-term storage. The stability of pyridine derivatives at elevated temperatures can vary depending on their substituents.[10][11][12][13][14]
Experimental Protocol for Thermal Degradation:
-
Solid State: Store the solid compound in a controlled temperature oven (e.g., 60°C or higher) and analyze at set intervals.
-
Solution State: Heat a solution of the compound and monitor for degradation.
-
Analysis: Employ HPLC to quantify any degradation. Techniques like thermogravimetric analysis (TGA) can also provide information on the thermal decomposition profile.
Predicted Degradation Pathways
Based on the structure of 2-Chloro-4-hexanoylpyridine, the following degradation pathways are plausible:
Caption: Plausible degradation pathways for 2-Chloro-4-hexanoylpyridine.
Analytical Methodologies
A robust, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-phase HPLC with UV detection is the most common technique.
Key features of a suitable HPLC method:
-
Specificity: The method must be able to resolve the parent peak from any degradation products, impurities, and excipients. This is validated during the forced degradation studies.
-
Linearity: The detector response should be linear over a defined concentration range.
-
Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.
-
Sensitivity: The limits of detection (LOD) and quantification (LOQ) should be appropriate for the intended purpose.
Mass spectrometry (MS) coupled with HPLC is invaluable for the identification and structural elucidation of unknown degradation products.[15][16]
Conclusion
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach.
- Gómez-Bombarelli, R., et al. (2012). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 51(49), 15956-15962.
- Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2345-2352.
- Kim, C. K., et al. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 6(24), 4655–4657.
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PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Al-jibbouri, H. K. (2015). Theoretical study on the thermal decomposition of pyridine. Journal of Molecular Structure: THEOCHEM, 1091, 132-138.
- U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.
- Zhang, J., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(1), 1-8.
- Al-jibbouri, H. K., et al. (2017). Thermal degradation steps and temperatures details.
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
- Bokias, G., et al. (2009). Thermal degradation of poly(vinylpyridine)s.
- Choudhry, G. G., & Webster, G. R. B. (1988). Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs). Toxicological & Environmental Chemistry, 17(4), 267-286.
- Friedman, D. (1976). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins.
-
University of California, Irvine. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Retrieved from [Link]
-
United Nations Environment Programme. (n.d.). III Analytical Methods. Retrieved from [Link]
- Fontana, A. R., et al. (2012). Analytical methods for determination of cork-taint compounds in wine. Trends in Analytical Chemistry, 37, 134-149.
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Foreword: The Analytical Imperative for Novel Pyridine Intermediates
An In-Depth Technical Guide to the Chromatographic Analysis of 2-Chloro-4-hexanoylpyridine
In the landscape of modern drug discovery and agrochemical development, pyridine derivatives stand as a cornerstone of synthetic chemistry. Their versatile structure allows for the creation of a vast array of biologically active molecules. 2-Chloro-4-hexanoylpyridine, a functionalized pyridine, represents a key intermediate whose purity and characterization are paramount to the quality, safety, and efficacy of the final product. A robust and reliable analytical method is not merely a quality control checkpoint; it is an integral part of the development lifecycle, ensuring consistency from laboratory-scale synthesis to commercial production.
This guide eschews a generic, templated approach. Instead, it provides a deep, logic-driven exploration of the chromatographic techniques best suited for the analysis of 2-Chloro-4-hexanoylpyridine. We will delve into the "why" behind methodological choices, grounding our protocols in the fundamental principles of separation science and the rigorous standards of international regulatory bodies. This document is intended for the practicing researcher, scientist, and drug development professional, offering field-proven insights to develop, validate, and implement a fit-for-purpose analytical method for this critical intermediate.
Molecular Profile and Analytical Considerations
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs every subsequent decision, from solvent selection to the choice of chromatographic mode and detector.
2-Chloro-4-hexanoylpyridine (CAS No: 898784-68-4) possesses a unique combination of structural features that dictate its chromatographic behavior:
-
Pyridine Ring: A heterocyclic aromatic ring that acts as a strong chromophore, making it highly suitable for UV-Visible spectrophotometric detection.
-
Hexanoyl Group: A six-carbon acyl chain that imparts significant non-polar character to the molecule.
-
Chloro Substituent: A halogen atom that increases the molecule's electronegativity, opening possibilities for selective detection methods in gas chromatography.
-
Ketone Functional Group: A polar moiety that can engage in specific interactions with chromatographic stationary phases.
Table 1: Physicochemical Properties of 2-Chloro-4-hexanoylpyridine
| Property | Value | Source |
| CAS Number | 898784-68-4 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| XLogP3 | 3.4 | [1] |
| Appearance | Typically a light yellow solid | [2] |
The molecule's moderate polarity and calculated LogP suggest its suitability for both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). The choice between these two powerful techniques depends on the specific analytical objective, such as purity determination, impurity profiling, or trace-level quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, offering high resolution and versatility.[3][4][5] For 2-Chloro-4-hexanoylpyridine, an RP-HPLC method is the logical starting point.
The Causality Behind Methodological Choices
Column Selection: The presence of the non-polar hexanoyl chain is the dominant feature for retention in reversed-phase mode. Therefore, a C18 (octadecylsilane) column is the primary choice. A standard column dimension of 4.6 x 150 mm with 3.5 µm or 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.
Mobile Phase Selection: The goal is to find a mobile phase composition that elutes the main peak with a suitable retention factor (k')—ideally between 2 and 10—and resolves it from any potential impurities.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.
-
Aqueous Phase: An acidic mobile phase is recommended to ensure the pyridine nitrogen is protonated. This suppresses silanol interactions on the stationary phase, leading to sharper, more symmetrical peaks. A buffer such as 0.1% phosphoric acid or 0.1% formic acid in water is a common and effective choice.
Detection: The conjugated pyridine ring is an excellent chromophore. A UV-Vis or Diode-Array Detector (DAD) should be used. While a full spectral scan will determine the optimal wavelength (λmax), a wavelength of 254 nm is a robust starting point for aromatic compounds.
Workflow for HPLC Method Development
The following diagram illustrates a systematic approach to developing a robust HPLC method.
Caption: A logical workflow for systematic HPLC method development.
Experimental Protocol: RP-HPLC for Purity and Assay
1. Chromatographic System:
-
HPLC system with gradient capability, UV-Vis or DAD detector.
2. Materials and Reagents:
-
2-Chloro-4-hexanoylpyridine Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for non-polar hexanoyl chain. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with low UV cutoff. |
| Gradient | 50% B to 95% B over 15 min | To elute the main analyte and any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Strong absorbance by the pyridine ring. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
4. Sample Preparation:
-
Accurately weigh approximately 25 mg of 2-Chloro-4-hexanoylpyridine into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a stock solution of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
5. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (T) ≤ 2.0.
-
Theoretical Plates (N) ≥ 2000.
-
These criteria ensure the chromatographic system is performing adequately on the day of analysis.[6]
-
6. Analysis:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the Reference Standard solution.
-
Inject the sample solutions.
-
Calculate the assay or purity as required, typically using the principle of external standardization and area percent for purity.
Gas Chromatography (GC) Method Development
GC is an excellent alternative or complementary technique, especially for identifying volatile impurities or when higher sensitivity for halogenated compounds is required.[7]
The Causality Behind Methodological Choices
Column Selection: A low-to-mid polarity column is suitable. A 5% Phenyl Polysiloxane phase (e.g., DB-5 or equivalent) is a robust, general-purpose choice that will separate compounds primarily based on their boiling points. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is standard.
Inlet and Temperature Program:
-
Inlet: Split/splitless injection is appropriate. A split injection (e.g., 50:1 split ratio) is used for assay and purity of the main component to avoid column overload, while a splitless injection can be used for trace impurity analysis. An inlet temperature of 250 °C is sufficient to ensure rapid vaporization without degradation.
-
Temperature Program: A temperature ramp is necessary to elute the analyte in a reasonable time and to separate it from potential lower-boiling starting materials or higher-boiling byproducts. A typical program might start at 100 °C and ramp at 10-15 °C/min to 280 °C.
Detector Selection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds. It is robust and provides a response proportional to the mass of carbon, making it suitable for purity analysis by area percent.
-
Mass Spectrometer (MS): Provides both quantitative data and qualitative structural information, which is invaluable for identifying unknown impurities.[8]
-
Halogen-Specific Detector (XSD) or Electron Capture Detector (ECD): These detectors are highly selective and sensitive to halogenated compounds.[9][10][11] An XSD or ECD would provide excellent sensitivity for 2-Chloro-4-hexanoylpyridine and any chlorinated impurities, while being less responsive to non-halogenated matrix components.[9][11]
Experimental Protocol: GC-FID for Purity Analysis
1. Chromatographic System:
-
Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
2. Materials and Reagents:
-
2-Chloro-4-hexanoylpyridine Reference Standard
-
Dichloromethane (GC Grade) or other suitable solvent.
-
Helium or Hydrogen (High Purity Carrier Gas)
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm | General purpose column separating by boiling point. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization. |
| Injection Mode | Split, 50:1 ratio | Prevents column overload for a concentrated sample. |
| Injection Vol. | 1 µL | Standard volume for GC. |
| Oven Program | Hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min | Separates volatiles from the main analyte and higher boilers. |
| Detector | FID at 280 °C | Universal detector for organic compounds. |
4. Sample Preparation:
-
Accurately weigh approximately 20 mg of 2-Chloro-4-hexanoylpyridine into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane. This yields a solution of 2.0 mg/mL.
-
Transfer an aliquot to a 2 mL GC autosampler vial.
5. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
RSD of the peak area ≤ 2.0%.
-
Tailing Factor (T) between 0.8 and 1.5.
-
These criteria validate the system's performance for the analysis.
-
Method Validation: Ensuring a Fit-for-Purpose System
Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]
Validation Parameters and Rationale
The following diagram outlines the relationship between key validation parameters.
Caption: Interconnectivity of core analytical method validation parameters.
Summary of Validation Characteristics
The following table summarizes the essential validation parameters for a quantitative impurity test and an assay.
Table 2: ICH Q2(R2) Validation Parameters for Chromatographic Methods
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (using DAD) should pass. No interference from blank or placebo at the analyte's retention time.[14] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Assay: 80-120% of the test concentration.[6] Impurity: Reporting threshold to 120% of the specification.[6] |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery. | Assay: 98.0-102.0% recovery. Impurity: 80.0-120.0% recovery. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. Precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of ~3:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must be met after minor changes (e.g., ±2°C in temp, ±0.1 mL/min in flow rate). |
Conclusion
The successful chromatographic analysis of 2-Chloro-4-hexanoylpyridine hinges on a systematic and scientifically-grounded approach to method development and validation. Both Reversed-Phase HPLC and Gas Chromatography offer robust and reliable means of assessing the purity, assay, and impurity profile of this important synthetic intermediate. The choice of technique should be guided by the specific analytical need, available instrumentation, and the nature of the potential impurities. By understanding the fundamental properties of the analyte and applying the principles outlined in this guide, researchers and drug development professionals can confidently establish a fit-for-purpose analytical method that ensures product quality and supports regulatory compliance.
References
- Davidson Analytical Services.
- Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Lab Manager.
- MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- Scribd. ICH Q2(R1)
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Advances in the Analysis of Persistent Halogen
- HPLC Method Development and Valid
- BenchChem.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (2024).
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Shimadzu Corporation. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC).
- Teledyne Labs.
- Nilsson, S. et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(10), 9876-9886.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- World Journal of Pharmaceutical and Medical Research.
- ICH. (2023).
- ECHEMI. 2-CHLORO-4-HEXANOYLPYRIDINE.
- Chem-Impex. 2-Chloro-4-acetylpyridine.
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A Comprehensive Technical Guide to the Thermal Decomposition of 2-Chloro-4-hexanoylpyridine: A Proposed Mechanistic and Experimental Investigation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed theoretical framework and a robust experimental protocol for investigating the thermal decomposition of 2-Chloro-4-hexanoylpyridine. In the absence of direct literature on this specific compound, this document synthesizes established principles from the thermal analysis of related heterocyclic and substituted aromatic compounds to propose a likely decomposition pathway and a comprehensive analytical strategy for its validation. This guide is intended to serve as a foundational resource for researchers undertaking stability studies and forced degradation analyses of novel pyridine derivatives.
Introduction: The Significance of Thermal Stability in Pyridine Derivatives
2-Chloro-4-hexanoylpyridine belongs to a class of substituted pyridines that are of significant interest in medicinal chemistry and materials science. The presence of a halogenated pyridine core coupled with an acyl chain presents a unique chemical architecture that could be a precursor for various functionalized molecules. Understanding the thermal stability and decomposition pathways of such compounds is paramount for several reasons:
-
Drug Development: For active pharmaceutical ingredients (APIs), thermal stability is a critical quality attribute that influences shelf-life, storage conditions, and manufacturing processes[1][2].
-
Process Safety: Uncontrolled thermal decomposition can lead to runaway reactions, posing significant safety hazards in laboratory and industrial settings[3].
-
Material Science: In the context of polymers and other materials, the thermal degradation profile determines the material's operational temperature limits and its long-term durability[4][5].
This guide will, therefore, explore the hypothetical thermal decomposition of 2-Chloro-4-hexanoylpyridine, proposing a scientifically grounded mechanism and a detailed experimental workflow to elucidate its thermal behavior.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of a molecule is fundamentally the process of breaking chemical bonds through the input of heat[6]. For 2-Chloro-4-hexanoylpyridine, the decomposition is likely to be a multi-step process initiated at the weakest bonds in the molecule. Based on the thermal behavior of related compounds, we can hypothesize a primary decomposition pathway involving the following key steps:
-
Initial Acyl Chain Fragmentation: The bond between the pyridine ring and the carbonyl group of the hexanoyl chain is a likely point of initial cleavage. This would lead to the formation of a 2-chloro-4-pyridinyl radical and a hexanoyl radical. The hexanoyl radical can further decompose into smaller, volatile hydrocarbons.
-
Dehalogenation: The carbon-chlorine bond on the pyridine ring is another potential site of weakness. Cleavage of this bond would result in a 4-hexanoylpyridine radical and a chlorine radical.
-
Pyridine Ring Opening: At higher temperatures, the pyridine ring itself is expected to undergo fragmentation. This process can be complex, leading to the formation of various smaller nitrogen-containing compounds, nitriles, and hydrocarbons[7].
These proposed initial steps are illustrated in the following diagram:
Caption: Proposed initial fragmentation pathways for 2-Chloro-4-hexanoylpyridine.
Experimental Protocol for Investigating Thermal Decomposition
A multi-technique approach is essential for a thorough investigation of the thermal decomposition of 2-Chloro-4-hexanoylpyridine. This protocol outlines the use of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Initial Thermal Stability Assessment using TGA and DSC
Objective: To determine the onset temperature of decomposition and to identify any phase transitions prior to decomposition.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-hexanoylpyridine into an alumina or platinum crucible.
-
TGA-DSC Analysis:
-
Place the crucible in the STA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.
-
Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: The TGA curve will show the percentage of mass loss versus temperature. The onset temperature of decomposition is typically determined as the temperature at which a 5% mass loss is observed (T5%).
-
DTG Curve: The derivative of the TGA curve (DTG) will show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
-
DSC Curve: The DSC curve will reveal endothermic or exothermic events. A sharp endotherm prior to decomposition may indicate melting. Exothermic peaks during decomposition suggest the release of energy.
Expected Data Summary:
| Parameter | Expected Observation | Significance |
| Melting Point (Tm) | A sharp endothermic peak on the DSC curve before significant mass loss. | Purity assessment and identification of the solid-to-liquid phase transition. |
| Onset of Decomposition (T5%) | The temperature at which 5% mass loss occurs on the TGA curve. | Indicates the beginning of thermal instability. |
| Peak Decomposition Temperature(s) | Peaks on the DTG curve. | Temperatures of maximum decomposition rates, suggesting different decomposition stages. |
| Residual Mass | The percentage of mass remaining at the end of the experiment. | Provides information about the formation of non-volatile residues. |
Identification of Decomposition Products using Py-GC-MS
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of 2-Chloro-4-hexanoylpyridine, which will allow for the validation of the proposed decomposition mechanism.
Instrumentation:
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Experimental Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (approximately 100-500 µg) of 2-Chloro-4-hexanoylpyridine into a pyrolysis sample cup.
-
Pyrolysis:
-
Insert the sample cup into the pyrolyzer.
-
Rapidly heat the sample to a series of temperatures determined from the TGA data (e.g., just above the onset of decomposition and at the peak decomposition temperatures). A typical pyrolysis temperature range for such compounds is 300-700 °C.
-
-
GC-MS Analysis:
-
The volatile fragments (pyrolyzates) are swept from the pyrolyzer into the GC injection port.
-
Separate the pyrolyzates using a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the different decomposition products.
-
The mass spectrum of each peak will be used to identify the chemical structure of the corresponding product.
Expected Decomposition Products:
| Proposed Fragment | Expected m/z values in Mass Spectrum |
| Hexanoyl radical fragments (e.g., pentyl, butyl radicals leading to alkanes/alkenes) | Series of hydrocarbon fragments |
| 2-Chloropyridine | Molecular ion at m/z 113/115 (due to chlorine isotopes) |
| Pyridine | Molecular ion at m/z 79 |
| Hydrogen Chloride (HCl) | Molecular ion at m/z 36/38 |
| Various nitriles | Characteristic C≡N stretching in IR (if coupled) and specific m/z |
Integrated Experimental Workflow
The following diagram illustrates the logical flow of the experimental investigation:
Caption: Integrated workflow for the thermal analysis of 2-Chloro-4-hexanoylpyridine.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive theoretical and experimental approach to characterizing the thermal decomposition of 2-Chloro-4-hexanoylpyridine. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can gain a detailed understanding of the compound's thermal stability, decomposition kinetics, and the nature of its degradation products. The proposed decomposition mechanism, centered on initial acyl chain cleavage and dehalogenation, provides a solid foundation for interpreting the experimental data.
Future studies could expand on this work by investigating the influence of different atmospheric conditions (e.g., an oxidative environment) on the decomposition pathway and by performing kinetic analysis of the TGA data to determine the activation energy of decomposition. Such information is invaluable for the safe handling, storage, and application of this and related novel chemical entities in various scientific and industrial fields.
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"Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst," ResearchGate, [Link].
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"Thermal decomposition," Wikipedia, [Link].
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An In-depth Technical Guide to 2-Chloro-4-hexanoylpyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-4-hexanoylpyridine, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. While a detailed historical account of its initial discovery is not extensively documented in publicly available literature, its structural motifs suggest its emergence as a valuable building block in modern drug discovery programs. This document will delve into its physicochemical properties, plausible and robust synthetic methodologies, and its potential applications for researchers, scientists, and professionals in drug development.
Introduction and Significance
2-Chloro-4-hexanoylpyridine, with the CAS Number 898784-68-4, is a substituted pyridine derivative.[1][2] The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of a chlorine atom at the 2-position and a hexanoyl group at the 4-position offers multiple avenues for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. The chloro-substituent can serve as a leaving group for nucleophilic substitution reactions, while the ketone functionality of the hexanoyl group can be a handle for various transformations, including reductions, and carbon-carbon bond-forming reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-4-hexanoylpyridine is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 898784-68-4 | |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | N/A |
| Appearance | Likely a solid or oil | N/A |
| Boiling Point | Not readily available | N/A |
| Melting Point | Not readily available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. | N/A |
Proposed Synthetic Methodologies
Two primary synthetic routes are proposed for the laboratory-scale preparation of 2-Chloro-4-hexanoylpyridine, based on fundamental principles of organic chemistry and known transformations of pyridine derivatives.
Method 1: Friedel-Crafts Acylation of 2-Chloropyridine
The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring.[3] While pyridines are generally less reactive than benzene in electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the reaction can be driven to completion under appropriate conditions.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acylating agent (hexanoyl chloride) and generate the highly electrophilic acylium ion.[4]
-
Solvent: An inert solvent like dichloromethane or 1,2-dichloroethane is used to dissolve the reactants and facilitate the reaction without participating in it.
-
Temperature Control: The initial reaction is typically carried out at a low temperature to control the exothermic reaction and prevent side reactions. Subsequent warming is necessary to drive the reaction to completion.
-
Work-up: An aqueous work-up is required to quench the reaction and remove the Lewis acid catalyst.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add hexanoyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add 2-chloropyridine (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-hexanoylpyridine.
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- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathways to 2-Chloro-4-hexanoylpyridine: A Detailed Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Chloro-4-hexanoylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical agents. Two primary synthetic strategies are explored, evaluating both a direct acylation approach and a more robust route involving the functionalization of a pre-existing pyridine core. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step methodologies, and an analysis of the chemical principles underpinning each synthetic choice.
Introduction
2-Chloro-4-hexanoylpyridine is a versatile heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the chloro-, keto-, and pyridine functionalities provides multiple reaction sites for further molecular elaboration, making it a valuable building block for the synthesis of complex target molecules. This guide will delineate two distinct and viable synthetic routes to this compound, providing the necessary protocols and scientific rationale to enable its successful laboratory-scale preparation.
Part 1: Strategic Approaches to the Synthesis of 2-Chloro-4-hexanoylpyridine
The synthesis of 2-Chloro-4-hexanoylpyridine can be approached from two main retrosynthetic perspectives. The first involves the direct acylation of 2-chloropyridine, while the second, more strategic approach, builds the desired functionality from a 4-substituted pyridine precursor.
Route A: Direct Friedel-Crafts Acylation of 2-Chloropyridine
The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] In the context of pyridine chemistry, however, this reaction is not without its challenges. The pyridine ring is an electron-deficient heterocycle, which renders it significantly less nucleophilic than benzene and its derivatives, and therefore less reactive towards electrophilic aromatic substitution.[3] Furthermore, the nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring towards acylation.[4][5]
Despite these challenges, under forcing conditions, the Friedel-Crafts acylation of 2-chloropyridine can be attempted. The reaction is expected to proceed via the formation of a hexanoyl cation, which then acts as the electrophile.
Visualizing the Challenge: Friedel-Crafts Acylation of 2-Chloropyridine
Caption: Proposed mechanism for the Friedel-Crafts acylation of 2-chloropyridine.
Route B: A Stepwise Approach via a 4-Cyano Pyridine Intermediate
A more reliable and higher-yielding approach involves a multi-step synthesis starting from a readily available 4-substituted pyridine. This route offers greater control over regioselectivity and avoids the harsh conditions often required for direct acylation of deactivated pyridines. The key intermediate in this pathway is 2-chloro-4-cyanopyridine. The cyano group can be effectively converted to the desired hexanoyl group via a Grignard reaction.
This strategic sequence involves three key transformations:
-
N-Oxidation: Activation of the pyridine ring towards subsequent chlorination.
-
Chlorination: Introduction of the chloro group at the 2-position.
-
Grignard Reaction: Formation of the hexanoyl group from the cyano precursor.
Visualizing the Strategic Pathway: Route B
Caption: Overview of the multi-step synthesis of 2-Chloro-4-hexanoylpyridine via a 4-cyano intermediate.
Part 2: Experimental Protocols
Protocol for Route A: Attempted Friedel-Crafts Acylation of 2-Chloropyridine
This protocol is provided as a representative example of a Friedel-Crafts acylation on a pyridine derivative. Researchers should be aware that yields may be low and optimization may be required.
Materials:
-
2-Chloropyridine
-
Hexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add hexanoyl chloride (1.1 equivalents) to the stirred suspension.
-
After 15 minutes of stirring, add 2-chloropyridine (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Expected Yield | < 20% (highly variable) |
| Major Side Products | Isomeric acylated products, unreacted starting material |
| Purification | Column Chromatography (Hexanes:Ethyl Acetate gradient) |
Protocol for Route B: Synthesis via 2-Chloro-4-cyanopyridine
This multi-step protocol is the recommended route for a reliable and scalable synthesis of 2-Chloro-4-hexanoylpyridine.
Materials:
-
4-Cyanopyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-cyanopyridine (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 4-cyanopyridine-N-oxide as a solid, which can often be used in the next step without further purification.
Materials:
-
4-Cyanopyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (optional, for improved yield)[6]
-
1,2-Dichloroethane (DCE) or neat POCl₃
-
Ice-water
-
Sodium carbonate solution
Procedure:
-
In a fume hood, carefully add 4-cyanopyridine-N-oxide (1.0 equivalent) to phosphorus oxychloride (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.[6]
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-4-cyanopyridine.[6]
Materials:
-
2-Chloro-4-cyanopyridine
-
Magnesium turnings
-
1-Bromopentane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Hydrochloric acid (3 M)
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopentane (1.2 equivalents) in anhydrous ether or THF.
-
Add a small portion of the 1-bromopentane solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the pentylmagnesium bromide.[7]
-
-
Reaction with 2-Chloro-4-cyanopyridine:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Dissolve 2-chloro-4-cyanopyridine (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.
-
Add 3 M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexanes:Ethyl Acetate gradient) to afford 2-chloro-4-hexanoylpyridine.
-
| Parameter | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield |
| Value | >90% | 60-80% | 70-85% | 38-65% |
Conclusion
This guide has detailed two synthetic routes to 2-Chloro-4-hexanoylpyridine. While direct Friedel-Crafts acylation of 2-chloropyridine is mechanistically plausible, it is often hampered by the electron-deficient nature of the pyridine ring, leading to low yields and potential regioselectivity issues. The more robust and recommended pathway proceeds through a 2-chloro-4-cyanopyridine intermediate. This multi-step synthesis, involving N-oxidation, chlorination, and a final Grignard reaction, offers superior control and consistently higher yields. The protocols provided herein are designed to be reproducible and scalable for laboratory settings, empowering researchers in their pursuit of novel chemical entities.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). [Link]
-
ResearchGate. ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. (2011). [Link]
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-
SYNTHESIS. Preparation of Cyanopyridines by Direct Cyanation. (2005). [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ResearchGate. Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
-
ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
-
HETEROCYCLES. THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. (1998). [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
University of Strathclyde. A regioselective three component reaction of pyridine N-oxides, acyl chlorides and cyclic ethers. (2017). [Link]
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Friedel-Crafts acylation of 2-chloropyridine with hexanoyl chloride
Application Note & Protocol
Friedel-Crafts Acylation of 2-Chloropyridine with Hexanoyl Chloride: A Comprehensive Guide to Navigating the Synthesis of 2-Chloro-5-hexanoylpyridine
Abstract
The Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction in organic synthesis, pivotal for producing aryl ketones that serve as crucial intermediates in pharmaceutical and materials science.[1][2] However, its application to electron-deficient heterocyclic systems like pyridine presents significant challenges. This guide provides an in-depth technical overview and a field-proven protocol for the . We will dissect the mechanistic hurdles, including catalyst sequestration and ring deactivation, and present a robust methodology utilizing aluminum chloride (AlCl₃) to achieve regioselective acylation at the C-5 position. This document is intended for researchers, scientists, and drug development professionals seeking to perform this challenging but valuable transformation.
Theoretical Background & Mechanistic Insights
The Classical Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. The process begins with the activation of an acylating agent, typically an acyl chloride or anhydride, by a strong Lewis acid catalyst like AlCl₃. This generates a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[1][3] This electrophile is then attacked by the π-electrons of an aromatic ring, leading to the formation of an aryl ketone. A key advantage of acylation over alkylation is that the resulting ketone is an electron-withdrawing group, which deactivates the aromatic ring and effectively prevents polysubstitution.[1][4]
The Challenge of Acylating Pyridine
Applying the Friedel-Crafts acylation to pyridine is notoriously difficult for two primary reasons:
-
Lewis Basicity of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom is basic and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex, effectively sequestering the catalyst.[5]
-
Ring Deactivation: This N-acylation or N-coordination with the Lewis acid places a positive charge on the nitrogen atom, which strongly deactivates the entire pyridine ring toward further electrophilic attack.[6] The electron-deficient nature of the pyridine ring itself already makes it a poor nucleophile compared to benzene.[7]
Consequently, forcing a Friedel-Crafts reaction on an unsubstituted pyridine ring is generally unsuccessful.[5][6]
Regioselectivity on a 2-Chloropyridine Substrate
In the case of 2-chloropyridine, the situation is further complicated. The chloro-substituent is deactivating yet directs electrophilic attack to the ortho and para positions (C-3 and C-5). Concurrently, the deactivating pyridine ring nitrogen directs to the meta positions (C-3 and C-5). Both influences converge, strongly favoring substitution at the C-5 position , which is para to the chlorine and meta to the ring nitrogen. The C-3 position is sterically more hindered and electronically less favored. Therefore, the expected major product of the reaction is 2-chloro-5-hexanoylpyridine .
To overcome the profound deactivation of the ring, a stoichiometric excess of a powerful Lewis acid and elevated temperatures are typically required. The excess AlCl₃ is necessary to first complex with the pyridine nitrogen and then have sufficient catalyst remaining to activate the hexanoyl chloride to form the acylium ion.[8]
Caption: Figure 1: Proposed Friedel-Crafts Acylation Mechanism.
Experimental Protocol: Synthesis of 2-Chloro-5-hexanoylpyridine
This protocol outlines a robust procedure for the acylation reaction. Strict adherence to anhydrous conditions is paramount for success. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 5.68 g | 50.0 | 1.0 |
| Hexanoyl chloride | C₆H₁₁ClO | 134.60 | 8.08 g | 60.0 | 1.2 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 19.95 g | 150.0 | 3.0 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - | - |
| Concentrated HCl (37%) | HCl | 36.46 | ~30 mL | - | - |
| 5 M Sodium Hydroxide | NaOH | 40.00 | As needed | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | - |
| Brine | NaCl (aq) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (19.95 g, 150.0 mmol). Add 100 mL of anhydrous dichloromethane (DCM) via cannula.
-
Formation of Acylium Ion Precursor: Cool the stirred suspension to 0 °C in an ice/water bath. Add hexanoyl chloride (8.08 g, 60.0 mmol) dropwise via the dropping funnel over 15 minutes. The mixture may become thick and colorful. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 2-chloropyridine (5.68 g, 50.0 mmol) in 100 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The addition is exothermic, and a dark, viscous complex will form.[9]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40-45 °C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 12-18 hours. Monitor the consumption of 2-chloropyridine using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexanes/Ethyl Acetate).
-
Workup - Quenching (Caution!): Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. In a separate large beaker (≥1 L), prepare a mixture of crushed ice (approx. 200 g) and concentrated HCl (30 mL). In a fume hood , slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is a highly exothermic process that will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (50 mL each).
-
Washing: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).[10][11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by silica gel column chromatography. A gradient elution from 95:5 to 80:20 Hexanes/Ethyl Acetate is typically effective for separating the product from baseline impurities and non-polar byproducts.
-
Characterization: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to yield 2-chloro-5-hexanoylpyridine as a pale yellow oil or low-melting solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive AlCl₃ (moisture contamination).2. Insufficient reaction time or temperature.3. Not enough AlCl₃ used to overcome N-coordination. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is perfectly dry.2. Increase reflux time to 24-36 hours. Ensure reflux temperature is maintained.3. Increase AlCl₃ stoichiometry to 3.5-4.0 equivalents. |
| Formation of Dark Tar | 1. Reaction temperature was too high initially.2. Impurities in starting materials. | 1. Maintain strict temperature control (0 °C) during the addition of reagents.2. Purify starting materials (e.g., distill 2-chloropyridine) before use. |
| Complex Workup Emulsions | 1. Incomplete quenching of aluminum salts.2. Rapid pH changes during washing. | 1. Ensure the quench is performed slowly with vigorous stirring.2. Add washing solutions slowly. If an emulsion persists, add more brine and allow it to sit. Gentle swirling can help break it. |
| Low Isolated Yield | 1. Product loss during aqueous workup (protonated pyridine is water-soluble).2. Incomplete extraction from the aqueous layer. | 1. Ensure the aqueous layer is made basic (pH > 9) before final extractions if product is being lost. However, the standard protocol keeps the product in the organic phase.2. Perform more extractions (3-4 times) with DCM. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.
-
Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It reacts violently with moisture to release corrosive HCl gas. Handle quickly in a dry environment.[10]
-
Hexanoyl Chloride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. Minimize exposure.
-
Quenching Step: The quenching of the reaction with ice/acid is extremely exothermic and releases large volumes of HCl gas. Perform this step slowly and cautiously behind a blast shield if possible.
Conclusion
The Friedel-Crafts acylation of 2-chloropyridine is a challenging transformation that requires careful control over reaction conditions, particularly the exclusion of moisture and management of exotherms. By using a significant excess of a potent Lewis acid like AlCl₃ and elevated temperatures, the inherent deactivation of the pyridine ring can be overcome to achieve regioselective C-C bond formation at the C-5 position. The protocol detailed herein provides a reliable pathway for synthesizing 2-chloro-5-hexanoylpyridine, a valuable heterocyclic building block for further synthetic elaboration in drug discovery and development.
References
-
Baskaran, S. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
Journal of Chemical Education. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. ACS Publications. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]
-
Organic Letters. (n.d.). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]
-
Quora. (n.d.). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. Available at: [Link]
-
ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Organic Letters. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Available at: [Link]
- Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
National Institutes of Health. (n.d.). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Available at: [Link]
-
Answers.com. (2013). Why pyridine is does not undergo friedel crafts reaction?. Available at: [Link]
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2-Chloro-4-hexanoylpyridine: A Versatile Intermediate for Synthesis in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-hexanoylpyridine, a key heterocyclic intermediate. The pyridine scaffold is a ubiquitous structural motif in FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in critical biological interactions.[1][2][3] This document details a robust synthetic protocol for 2-Chloro-4-hexanoylpyridine, elucidates its chemical reactivity, and presents validated protocols for its application in constructing more complex molecular architectures relevant to pharmaceutical and agrochemical research.[4]
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents for diseases ranging from cancer to infectious diseases.[2][5] Its nitrogen atom acts as a hydrogen bond acceptor and can improve the aqueous solubility of a drug candidate.[3] The functionalization of the pyridine ring at specific positions allows for the precise tuning of a molecule's steric and electronic properties to optimize its pharmacological activity.
2-Chloro-4-hexanoylpyridine (CAS 898784-68-4) is a bifunctional building block of significant synthetic utility.[6] It incorporates two key reactive sites:
-
A 2-chloro substituent , which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The inherent electron-deficient nature of the pyridine ring, further activated by the 4-acyl group, makes the C2 position highly susceptible to nucleophilic attack.[7][8]
-
A 4-hexanoyl group , which provides a handle for a wide range of carbonyl chemistry, including reductions, condensations, and alpha-functionalization.
This unique combination allows for sequential, regioselective modifications, making it an ideal starting point for the synthesis of diverse compound libraries in drug discovery and process development.
Physicochemical & Spectroscopic Data
A summary of the key physical and chemical properties of 2-Chloro-4-hexanoylpyridine is presented below.
| Property | Value | Source |
| Chemical Name | 1-(2-chloropyridin-4-yl)hexan-1-one | [9] |
| CAS Number | 898784-68-4 | [6] |
| Molecular Formula | C₁₁H₁₄ClNO | [6] |
| Molecular Weight | 211.69 g/mol | [10] |
| SMILES | CCCCCC(=O)C1=CC=N=C(Cl)C=C1 | [10] |
| Appearance | (Predicted) Off-white to yellow solid or oil | - |
Proposed Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable approach to 2-Chloro-4-hexanoylpyridine is the Friedel-Crafts acylation of 2-chloropyridine.[11][12] While pyridine itself is a deactivated ring that poses challenges for traditional Friedel-Crafts reactions, acylation can be achieved under specific conditions. The Lewis acid catalyst activates the acylating agent, generating a highly electrophilic acylium ion that can then attack the electron-deficient pyridine ring.[13][14]
Causality and Experimental Design
-
Choice of Acylating Agent: Hexanoyl chloride is used as the source of the six-carbon acyl chain. It is highly reactive upon activation with a Lewis acid.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and common Lewis acid for these transformations.[15] A stoichiometric amount or more is often required because the product ketone can form a stable complex with the catalyst, effectively sequestering it.[14]
-
Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal as it will not react with the Lewis acid or the electrophilic intermediates.
-
Temperature Control: The reaction is highly exothermic and must be initiated at low temperatures (0 °C) to prevent side reactions and degradation. The reaction is then allowed to warm to promote the reaction to completion.
Reaction Mechanism & Workflow
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then performs an electrophilic aromatic substitution on the 2-chloropyridine ring.
Caption: Proposed workflow for the synthesis of 2-Chloro-4-hexanoylpyridine via Friedel-Crafts acylation.
Detailed Experimental Protocol
Materials:
-
2-Chloropyridine (1.0 eq)
-
Hexanoyl chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane. Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled DCM in portions. Note: This may be exothermic.
-
Reagent Addition: To the stirred suspension, add 2-chloropyridine dropwise, ensuring the internal temperature remains below 5 °C.
-
Acylation: Add hexanoyl chloride dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quench: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl. Caution: The quench is highly exothermic and releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Chloro-4-hexanoylpyridine.
Applications in Organic Synthesis: A Platform for Derivatization
The synthetic power of 2-Chloro-4-hexanoylpyridine lies in its ability to undergo selective transformations at its two distinct functional groups.
Nucleophilic Aromatic Substitution (SNAr) at C2
The chlorine atom at the C2 position is readily displaced by a variety of nucleophiles. This reaction is the cornerstone of its utility, allowing for the introduction of diverse functional groups that are prevalent in bioactive molecules.[16] The reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized by the electron-withdrawing nature of the ring nitrogen and the 4-hexanoyl group.[8]
Common Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) to form 2-aminopyridine derivatives.
-
O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) to form 2-alkoxy/aryloxypyridine ethers.
-
S-Nucleophiles: Thiols (as thiolates) to generate 2-thiopyridine derivatives.[17][18]
Caption: Key downstream SNAr transformations of 2-Chloro-4-hexanoylpyridine.
Protocol: Synthesis of 1-(2-(benzylamino)pyridin-4-yl)hexan-1-one
This protocol exemplifies a typical SNAr reaction, displacing the chloride with an amine.
Materials:
-
2-Chloro-4-hexanoylpyridine (1.0 eq)
-
Benzylamine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-Chloro-4-hexanoylpyridine in DMF.
-
Add Reagents: Add potassium carbonate and benzylamine to the solution.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 2-aminopyridine derivative.
Safety and Handling
-
General Precautions: Conduct all manipulations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
2-Chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.
-
Hexanoyl Chloride & AlCl₃: React violently with water. Corrosive and cause severe skin burns and eye damage. Handle under anhydrous conditions.
-
-
Reaction Hazards: The Friedel-Crafts reaction and subsequent aqueous quench are highly exothermic and can release HCl gas. Ensure adequate cooling and proceed with caution.
-
Storage: Store 2-Chloro-4-hexanoylpyridine and its precursors in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong oxidizing agents.
Conclusion
2-Chloro-4-hexanoylpyridine is a high-value intermediate for chemical synthesis. Its dual reactivity allows for the regioselective introduction of diverse functionalities, providing a powerful platform for building molecular complexity. The protocols and insights provided in this guide are designed to enable researchers in the pharmaceutical and chemical industries to effectively leverage this versatile building block in their synthetic campaigns.
References
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Chem-Is-Key. (n.d.). Cas no 898784-68-4 (1-(2-chloro-4-pyridyl)hexan-1-one). Retrieved from [Link]
-
Bloom Tech. (2023, December 18). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Retrieved from [Link]
-
LabNovo. (n.d.). CAS 898784-68-4 2-CHLORO-4-HEXANOYLPYRIDINE. Retrieved from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
National Institutes of Health. (2021, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (2022, October 23). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Retrieved from [Link]
-
PubMed. (2021, April 15). Pyridones in drug discovery: Recent advances. Retrieved from [Link]
-
National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
National Institutes of Health. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
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Application Notes and Protocols: Suzuki Coupling Reactions of 2-Chloro-4-hexanoylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, pyridine and its derivatives represent a cornerstone scaffold. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in a vast array of pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3] This guide provides a detailed examination of the Suzuki coupling reaction as applied to 2-Chloro-4-hexanoylpyridine, a substrate of interest for creating novel molecular entities.
The presence of a chlorine atom on the electron-deficient pyridine ring presents a unique set of challenges and opportunities for cross-coupling.[4] While aryl chlorides are generally less reactive than their bromide or iodide counterparts, their lower cost and wider availability make them attractive starting materials.[5] The hexanoyl group at the 4-position further influences the electronic nature of the pyridine ring and must be considered when designing a synthetic strategy. This document will delve into the mechanistic underpinnings of the reaction, provide field-proven insights for optimizing reaction conditions, and offer a detailed, step-by-step protocol for the successful execution of Suzuki coupling with this specific substrate.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol to different coupling partners. The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-defined catalytic cycle.[6][7][8]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-Chloro-4-hexanoylpyridine. This is often the rate-limiting step for aryl chlorides and is highly dependent on the choice of palladium source and, crucially, the phosphine ligand.[1]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex.[9] This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Experimental Choices Explained
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ can be used, it is often less effective for challenging substrates like heteroaryl chlorides.[4] Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are activated in situ by phosphine ligands.[7] For air-sensitive reactions, pre-formed catalysts that are more stable can be advantageous.
-
The Crucial Role of the Ligand: For the coupling of aryl chlorides, the choice of phosphine ligand is critical. Electron-rich and bulky phosphine ligands are known to accelerate the rate-limiting oxidative addition step.[10][11][12] Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in the coupling of heteroaryl chlorides.[10] The steric bulk of these ligands promotes the formation of the active monoligated palladium species, which is more reactive in the oxidative addition step.[10]
-
Base Selection: The base plays a multifaceted role in the Suzuki coupling. It activates the boronic acid for transmetalation and neutralizes the halide byproduct.[9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][10] The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[9]
-
Solvent System: The solvent must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water. Common organic solvents include dioxane, THF, and toluene.[7] The presence of water is often beneficial for the dissolution of the base and can facilitate the transmetalation step. However, anhydrous conditions have also been developed.[13]
Experimental Protocol: Suzuki Coupling of 2-Chloro-4-hexanoylpyridine
This protocol provides a general procedure for the Suzuki coupling of 2-Chloro-4-hexanoylpyridine with a representative arylboronic acid. Optimization may be required for different boronic acid coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-hexanoylpyridine | ≥95% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available | |
| SPhos | ≥98% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | ≥98% | Commercially Available | Anhydrous |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degassed |
| Water | Deionized | In-house | Degassed |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction |
| Brine | Saturated NaCl solution | In-house | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
Equipment
-
Schlenk flask or reaction vial with a stir bar
-
Magnetic stir plate with heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Protocol
Caption: Experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup and Inert Atmosphere:
-
Place a magnetic stir bar into a flame-dried Schlenk flask.
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. It is crucial to maintain an inert atmosphere throughout the reaction setup to prevent catalyst deactivation.[14]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add 2-Chloro-4-hexanoylpyridine (1.0 eq), the arylboronic acid (1.2 eq), Palladium(II) Acetate (0.02 eq, 2 mol%), SPhos (0.04 eq, 4 mol%), and Potassium Phosphate (2.0 eq).
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent).
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled with care in a well-ventilated fume hood.[15][16]
-
Palladium on carbon, if used, can be pyrophoric and should be handled with extreme caution, especially when dry.[17][18]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16][19]
-
The reaction should be conducted under an inert atmosphere to prevent the formation of potentially explosive mixtures and to protect the air-sensitive reagents.[14][15]
Optimization and Troubleshooting
The success of a Suzuki coupling can be sensitive to a number of variables. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for cost-effectiveness, but higher loadings may be necessary for less reactive substrates. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | A higher ligand-to-metal ratio can help stabilize the catalyst and promote the desired reactivity. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can influence the rate of transmetalation and should be screened for optimal results. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The solvent system affects the solubility of reagents and can impact reaction rates. |
| Temperature | 60-120 °C | Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions.[14] |
| Concentration | 0.05 - 0.5 M | Higher concentrations can increase reaction rates, but lower concentrations may be necessary for substrates with poor solubility. |
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a different ligand), or screening alternative bases and solvents. Incomplete conversion can also result from poor quality reagents or an insufficiently inert atmosphere.[14]
-
Side Reactions: The most common side reaction is the homocoupling of the boronic acid. This can often be suppressed by using a higher ratio of the aryl halide to the boronic acid or by carefully controlling the reaction temperature.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous conditions or a non-aqueous base can sometimes mitigate this issue.[13]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully synthesize a wide range of valuable compounds. The protocols and insights provided in this guide offer a solid foundation for the application of this powerful reaction to 2-Chloro-4-hexanoylpyridine and other related heteroaryl chlorides, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Goto, K., et al. (2002). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 4(19), 3255-3258. Available from: [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? Available from: [Link]
-
Biscoe, M. R., et al. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(10), 3967-3970. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834-4866. Available from: [Link]
-
Nxumalo, W. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30206-30214. Available from: [Link]
-
Kumar, S., et al. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 72(16), 6026-6031. Available from: [Link]
-
Kumar, A., & Rao, V. K. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 70(39), 6939-6966. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. Available from: [Link]
-
Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available from: [Link]
-
Consensus. What are the key steps involved in the general procedure of the Suzuki reaction? Available from: [Link]
-
Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3717-3720. Available from: [Link]
-
SIFCO ASC. SAFETY DATA SHEET PALLADIUM. Available from: [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. Available from: [Link]
-
Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(4), 4886-4900. Available from: [Link]
-
Kumar, S., et al. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ChemistrySelect, 3(32), 9205-9209. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available from: [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Available from: [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]
-
Gauthier, D. R., Jr, et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 12(18), 4140-4143. Available from: [Link]
-
Organic Syntheses. 10 - Organic Syntheses Procedure. Available from: [Link]
-
Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(16), 6499-6503. Available from: [Link]
-
Chawla, R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16867. Available from: [Link]
-
Bloom Tech. How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... Available from: [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Future4200. Palladium on carbon safe handling - Safety Regulation. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. Available from: [Link]
- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
Sources
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-hexanoylpyridine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] For researchers and professionals in drug development, mastering this reaction is crucial for the efficient assembly of complex molecular architectures.
This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of 2-Chloro-4-hexanoylpyridine. The presence of an electron-withdrawing acyl group and the inherent electronic properties of the pyridine ring present unique challenges and considerations for this transformation. These application notes are designed to equip researchers with the foundational knowledge and practical insights necessary to successfully execute this reaction, troubleshoot potential issues, and adapt the protocol for analogous substrates.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps centered around a palladium catalyst.[2][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (2-Chloro-4-hexanoylpyridine) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[4][6][7]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[2][4]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Amination of 2-Chloro-4-hexanoylpyridine
This protocol provides a reliable starting point for the amination of 2-Chloro-4-hexanoylpyridine with a generic primary or secondary amine. Optimization of reaction parameters may be necessary for specific amine coupling partners.
Reagent and Solvent Selection: The "Why" Behind the "What"
The judicious selection of each reaction component is critical for success.
| Component | Recommended | Rationale |
| Palladium Precatalyst | [Pd(2-aminobiphenyl)Cl]₂ (Buchwald G2 Precatalyst) or (NHC)Pd(allyl)Cl complexes | Second-generation (G2) and N-heterocyclic carbene (NHC) precatalysts offer excellent air and moisture stability, ensuring reliable generation of the active Pd(0) species under mild conditions.[8] |
| Ligand | RuPhos or BrettPhos | These bulky, electron-rich biarylphosphine ligands are highly effective for the amination of challenging aryl chlorides.[3][9] They promote efficient oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) | Strong, non-coordinating bases are essential for the deprotonation of the amine without competing coordination to the palladium center.[6][7] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | These are common solvents for Buchwald-Hartwig reactions, offering good solubility for the reagents and stability at elevated temperatures.[10] Toluene is often preferred for its ease of drying.[1] |
| Amine | Generic Primary or Secondary Amine | The reactivity of the amine will influence the required reaction conditions. Sterically hindered or electron-deficient amines may require higher temperatures or longer reaction times. |
Step-by-Step Procedure
Strictly anaerobic and anhydrous conditions are essential for this reaction.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).
-
Add the 2-Chloro-4-hexanoylpyridine (1.0 equiv) and the solid base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Seal the vessel with a septum or screw cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure the removal of oxygen. Oxygen can deactivate the palladium catalyst.[11]
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine (1.2-1.5 equiv) via syringe. If the amine is a solid, it can be added in the initial setup.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.[11]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: A general workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen or moisture exposure.[11] 2. Insufficiently reactive aryl chloride.[5][12] 3. Inappropriate choice of ligand, base, or solvent. | 1. Ensure strictly anhydrous and inert conditions. Use freshly dried solvents and high-purity reagents. 2. Increase reaction temperature and/or time. Consider a more active ligand system (e.g., a more electron-rich phosphine). 3. Screen different combinations of ligands, bases, and solvents. |
| Hydrodehalogenation (Side Reaction) | The competing reduction of the aryl chloride. This can be exacerbated by trace water or if reductive elimination is slow.[5] | 1. Use a rigorously dried base and solvent. 2. Employ a ligand that promotes faster reductive elimination. 3. Adjust the stoichiometry of the amine. |
| Substrate or Product Decomposition | The hexanoyl group may be sensitive to the strongly basic conditions at high temperatures. | Consider using a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may necessitate higher temperatures or longer reaction times.[13] |
Conclusion
The Buchwald-Hartwig amination of 2-Chloro-4-hexanoylpyridine is a highly valuable transformation for accessing novel aminopyridine derivatives. Success hinges on a careful selection of catalyst, ligand, base, and solvent, coupled with meticulous experimental technique under inert conditions. This guide provides a solid foundation for researchers to confidently approach this reaction and adapt it to their specific synthetic goals.
References
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014, October). Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Retrieved from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020, August 20). Retrieved from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. Retrieved from [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Retrieved from [Link]
-
Synthesis of 2-amino-4H-pyran derivatives -pharmaceutically relevant... - ResearchGate. Retrieved from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents.
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Retrieved from [Link]
- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents.
-
2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane - NIH. Retrieved from [Link]
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Retrieved from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Retrieved from [Link]
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Application Note & Protocol: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-4-hexanoylpyridine
Introduction: The Strategic Importance of Functionalized Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and favorable metabolic profile. Specifically, substituted pyridines like 2-Chloro-4-hexanoylpyridine are valuable intermediates in the synthesis of complex molecular architectures. The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen.[2][3] This activation is further enhanced by the hexanoyl group at the C4 position, making 2-Chloro-4-hexanoylpyridine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide offers researchers and drug development professionals a comprehensive overview of the SNAr mechanism, detailed experimental protocols, and expert insights for the successful functionalization of this versatile building block.
The SNAr Mechanism on 2-Chloro-4-hexanoylpyridine: A Two-Step Pathway
Nucleophilic aromatic substitution on 2-chloro-4-hexanoylpyridine proceeds through a well-established addition-elimination mechanism, distinct from SN1 or SN2 pathways.[4][5]
-
Nucleophilic Attack and Meisenheimer Complex Formation: The reaction begins with the attack of a nucleophile on the electron-deficient carbon atom at the C2 position. This step disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized across the pyridine ring and the carbonyl oxygen of the hexanoyl group, which stabilizes the intermediate.
-
Leaving Group Expulsion and Rearomatization: The aromaticity of the pyridine ring is restored in the second, typically rapid, step through the elimination of the chloride ion, a competent leaving group.[4]
The overall reaction rate is governed by factors such as the strength of the nucleophile, the stability of the Meisenheimer complex, and the nature of the solvent.[5]
Caption: The SNAr mechanism on 2-chloro-4-hexanoylpyridine.
Field-Tested Experimental Protocols
The following protocols are designed for robustness and reproducibility. However, optimization may be required based on the specific nucleophile and laboratory conditions.
Core Principles for Trustworthy and Self-Validating Synthesis
-
Reagent Quality: Utilize high-purity reagents to minimize side reactions and simplify purification.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent the degradation of sensitive reagents.
-
Reaction Monitoring: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
-
Product Verification: Unambiguously confirm the identity and purity of the final product through standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol outlines the synthesis of 2-anilino-4-hexanoylpyridine.
Materials:
-
2-Chloro-4-hexanoylpyridine
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Setup: In a round-bottom flask, combine 2-chloro-4-hexanoylpyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Nucleophile Addition: Add DMF (to achieve a concentration of ~0.1 M) and aniline (1.2 eq).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete in 6-12 hours.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel with water and ethyl acetate. Isolate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product by NMR and MS.
Rationale for Experimental Choices:
-
Base (K₂CO₃): Neutralizes the HCl generated during the reaction, driving it to completion.[5]
-
Solvent (DMF): A polar aprotic solvent that effectively solvates the reagents and the charged intermediate without deactivating the nucleophile.[5]
-
Temperature: Provides the necessary activation energy for the reaction to proceed at a practical rate.
Protocol 2: O-Alkylation with an Alcohol (e.g., Sodium Methoxide)
This protocol details the synthesis of 2-methoxy-4-hexanoylpyridine.
Materials:
-
2-Chloro-4-hexanoylpyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Setup: Dissolve 2-chloro-4-hexanoylpyridine (1.0 eq) in methanol.
-
Nucleophile Addition: Add a solution of sodium methoxide in methanol (1.5 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous MgSO₄.
-
Purification: Concentrate the organic phase and purify the residue by flash column chromatography.
-
Characterization: Verify the product's identity and purity using NMR and MS analysis.
Rationale for Experimental Choices:
-
Nucleophile (NaOMe): A strong nucleophile that readily displaces the chloride.
-
Solvent (MeOH): Serves as both the solvent and the source of the methoxy group when using sodium methoxide.
Caption: A generalized workflow for nucleophilic substitution reactions.
Comparative Data and Expected Outcomes
The reaction conditions should be tailored to the specific nucleophile. Below is a summary of representative conditions and outcomes.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Amines | |||||
| Aniline | K₂CO₃ | DMF | 80-100 | 6-12 | 75-90 |
| Piperidine | None | NMP | 100 | 2-4 | 85-95[7] |
| Alcohols/Alkoxides | |||||
| Sodium Methoxide | (Is the nucleophile) | Methanol | 25 | 2-4 | 80-95 |
| Phenol | K₃PO₄ | Toluene | 110 | 18-36 | 65-80 |
| Thiols | |||||
| Thiophenol | NaH | THF | 25-50 | 2-6 | 90-98[8] |
Note: Yields are estimates and can vary based on reaction scale and purity of reagents.
Expert Insights: Troubleshooting and Optimization
-
Low Reactivity: For less nucleophilic species, consider using a more polar aprotic solvent like DMSO or employing a stronger, non-nucleophilic base such as sodium hydride (NaH).[5] In some cases, Lewis acid activation of the pyridine nitrogen can enhance reactivity.[9]
-
Side-Product Formation: The carbonyl of the hexanoyl group may be susceptible to attack by very strong nucleophiles. If this is observed, employing milder reaction conditions (lower temperature, weaker base) is advisable.
-
Purification Strategy: The polarity of the final product will depend on the incorporated nucleophile. A systematic evaluation of solvent systems for TLC is essential for developing an effective column chromatography purification method.
References
-
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem. Available at: [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium-Pyridinium Intermediates. Synlett. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH. Available at: [Link]
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.Google Patents.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. Available at: [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Omega. Available at: [Link]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Chloro-4-hexanoylpyridine
Introduction
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing a pyridine scaffold, are privileged structures due to their prevalence in a vast array of biologically active molecules.[1][2] 2-Chloro-4-hexanoylpyridine has emerged as a versatile and highly valuable starting material for the construction of key pharmaceutical intermediates. Its bifunctional nature—possessing a reactive chloro-substituent amenable to cross-coupling reactions and a ketone that can be readily transformed into chiral alcohols or other functionalities—provides a strategic entry point to diverse molecular frameworks.
This guide provides an in-depth exploration of two principal synthetic transformations of 2-Chloro-4-hexanoylpyridine: Palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of C-C bonds and the chemoselective reduction of the carbonyl group to generate secondary alcohols. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical foundation for their synthetic endeavors. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies effectively.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is critical for safe and effective experimentation.
| Property | Value |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, THF, Dioxane, Toluene) |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Pathway I: Suzuki-Miyaura Cross-Coupling of the Pyridyl Chloride
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl structures that are common in pharmaceuticals.[3][4] This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide or pseudohalide.[5] For substrates like 2-Chloro-4-hexanoylpyridine, the reaction offers a reliable method to introduce aryl or heteroaryl substituents at the C2 position of the pyridine ring.
Causality in Experimental Design
The successful execution of a Suzuki-Miyaura coupling, especially with an electron-deficient heteroaryl chloride, hinges on the careful selection of the catalyst system and reaction conditions.
-
Catalyst System: 2-Chloropyridines are notoriously challenging substrates for cross-coupling reactions compared to their bromide or iodide counterparts due to the strength of the C-Cl bond. Overcoming this requires a highly active catalyst. Systems based on palladium precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) combined with sterically bulky and electron-rich phosphine ligands are often effective.[6] These ligands facilitate the oxidative addition of the palladium(0) complex into the C-Cl bond, which is the rate-limiting step of the catalytic cycle.[4]
-
Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. A moderately strong base like potassium phosphate (K₃PO₄) is often employed. It is effective in activating the boronic acid without promoting unwanted side reactions that can occur with stronger bases.[7]
-
Solvent System: A mixture of an organic solvent and water is typically used. Dioxane or toluene can solubilize the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation process.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-(4-methylphenyl)-4-hexanoylpyridine
This protocol describes a representative Suzuki-Miyaura coupling reaction.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Chloro-4-hexanoylpyridine | 211.69 | 1.0 | 212 mg |
| 4-Methylphenylboronic acid | 135.96 | 1.5 | 204 mg |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18.3 mg |
| SPhos (Ligand) | 410.48 | 0.08 (8 mol%) | 32.8 mg |
| K₃PO₄ | 212.27 | 3.0 | 637 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
Procedure:
-
To a flame-dried Schlenk flask, add 2-Chloro-4-hexanoylpyridine (212 mg, 1.0 mmol), 4-methylphenylboronic acid (204 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
In a separate vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol).
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the Schlenk flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Seal the flask and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methylphenyl)-4-hexanoylpyridine.
Synthetic Pathway II: Chemoselective Carbonyl Reduction
The reduction of the ketone functionality in 2-Chloro-4-hexanoylpyridine or its coupled derivatives provides access to chiral secondary alcohols, which are critical intermediates for many pharmaceuticals.[8] The key challenge is to selectively reduce the carbonyl group without affecting the pyridine ring or the chloro-substituent.
Causality in Experimental Design
-
Choice of Reducing Agent: Carbonyl reduction is a fundamental transformation in organic synthesis.[9][10] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce ketones, they are often too reactive and may lead to side reactions with other functional groups.[9] A milder reagent like sodium borohydride (NaBH₄) is an excellent choice for this transformation. It is highly selective for aldehydes and ketones and will not typically reduce the pyridine ring or cleave the C-Cl bond under standard conditions.[9] Zinc borohydride (Zn(BH₄)₂) is another effective reagent, often used for its potential to influence stereoselectivity in certain substrates and its efficacy in various solvents.[11][12][13]
-
Solvent and Temperature: Protic solvents like methanol or ethanol are commonly used with NaBH₄, as they also serve as the proton source to quench the intermediate alkoxide.[9] The reaction is typically run at low temperatures (e.g., 0°C) to control the rate of reaction, minimize side products, and enhance selectivity.
Experimental Workflow: Carbonyl Reduction
Caption: Workflow for the chemoselective reduction of the carbonyl group.
Detailed Protocol: Synthesis of 1-(2-Chloropyridin-4-yl)hexan-1-ol
This protocol describes the reduction of the starting material's ketone group.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Chloro-4-hexanoylpyridine | 211.69 | 1.0 | 212 mg |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 57 mg |
| Methanol (MeOH) | - | - | 10 mL |
Procedure:
-
Dissolve 2-Chloro-4-hexanoylpyridine (212 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add sodium borohydride (57 mg, 1.5 mmol) in small portions over 10 minutes. Vigorous gas evolution (H₂) will be observed.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water (5 mL) at 0°C.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate (20 mL) and water (10 mL) to the residue.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol.
-
If necessary, purify the product by column chromatography on silica gel to yield pure 1-(2-chloropyridin-4-yl)hexan-1-ol.
Conclusion
2-Chloro-4-hexanoylpyridine stands out as a highly adaptable and strategic building block for the synthesis of pharmaceutical intermediates. The protocols detailed in this guide for Suzuki-Miyaura cross-coupling and chemoselective carbonyl reduction provide reliable pathways to introduce molecular diversity and essential functional groups. By understanding the underlying principles that govern the choice of reagents and conditions, researchers can effectively leverage this versatile starting material to accelerate the discovery and development of novel therapeutic agents. The resulting intermediates, such as 2-aryl-4-(1-hydroxyhexyl)pyridines, are primed for further elaboration, opening doors to a wide range of complex and biologically relevant molecules.
References
-
Grokipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]
-
Wikipedia. (2023). Carbonyl reduction. Retrieved from [Link]
-
Malapit, C. A., et al. (2018). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 20(15), 4479–4482. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]
-
Zeynizadeh, B., & Zahmatkesh, S. (2004). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Journal of the Mexican Chemical Society, 48(4), 289-293. Available at: [Link]
-
Zeynizadeh, B., & Akbari, D. (2012). Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents (A Comparison Study). Journal of the Chinese Chemical Society, 59(1), 151-156. Available at: [Link]
-
Gomha, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 485-519. Available at: [Link]
-
ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Retrieved from [Link]
-
Patel, R. N. (2001). Synthesis of Chiral Pharmaceutical Intermediates by Oxidoreductases. Advanced Synthesis & Catalysis, 343(6‐7), 527-546. Available at: [Link]
- Google Patents. (2013). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Google Patents. (1972). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
- Google Patents. (2015). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (2011). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
-
ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
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- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 11. Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF [scielo.org.mx]
- 12. Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents (A Comparison Study) – Oriental Journal of Chemistry [orientjchem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: A Validated Protocol for the Synthesis of 2-Amino-4-hexanoylpyridine
Abstract
This comprehensive guide details the synthesis of 2-amino-4-hexanoylpyridine, a valuable building block in medicinal chemistry and materials science, starting from 2-chloro-4-hexanoylpyridine. The core transformation is achieved through a high-pressure, thermally-driven nucleophilic aromatic substitution (SNAr) reaction using ammonia. This document provides a robust, step-by-step protocol, an in-depth mechanistic rationale, thorough analytical validation procedures, and critical safety guidelines. The information herein is tailored for researchers, chemists, and drug development professionals seeking a reliable and well-characterized method for the production of this key pyridine derivative.
Introduction: Significance and Synthetic Strategy
Substituted 2-aminopyridines are privileged scaffolds found in numerous pharmacologically active compounds and functional materials.[1][2] The title compound, 2-amino-4-hexanoylpyridine, serves as a crucial intermediate, possessing two key functional handles: a nucleophilic amino group and an electrophilic ketone, allowing for diverse subsequent chemical modifications. Its precursor, 2-chloro-4-hexanoylpyridine, is a versatile starting material for introducing various functionalities at the 2-position of the pyridine ring.[3]
The conversion of 2-chloro-4-hexanoylpyridine to its amino analogue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction, while challenging on unsubstituted aryl halides, is facilitated on the pyridine ring, especially when electron-withdrawing groups are present.[4][5] The hexanoyl group at the C4-position acts as a potent electron-withdrawing substituent, which is crucial for activating the C2-position towards nucleophilic attack by ammonia.
Mechanistic Rationale: The SNAr Pathway
The amination of 2-chloro-4-hexanoylpyridine is a classic example of the addition-elimination mechanism inherent to SNAr reactions.[6][7]
Causality of Experimental Design:
-
Activation: The pyridine nitrogen and the C4-hexanoyl group synergistically withdraw electron density from the aromatic ring. This polarization renders the C2-carbon, which is bonded to the chlorine leaving group, significantly electrophilic and susceptible to attack.
-
Nucleophilic Attack: Ammonia, the nucleophile, attacks the electron-deficient C2-carbon. This step is typically the rate-determining step and results in the temporary disruption of the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex.[7]
-
Rearomatization and Elimination: The aromatic system is restored through the expulsion of the chloride leaving group. The stability of the chloride anion makes it an excellent leaving group, driving the reaction forward. The final product, 2-amino-4-hexanoylpyridine, is formed along with a molecule of hydrochloric acid, which is neutralized by excess ammonia in the reaction medium.
The use of a sealed, high-pressure reaction vessel is essential. It allows the reaction to be heated well above the boiling point of the ammonia solution, increasing the reaction rate and ensuring a sufficient concentration of the ammonia nucleophile in the organic solvent.
Comprehensive Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. All operations involving ammonia must be conducted in a certified, high-performance chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-hexanoylpyridine | >97% | Commercial Source | Store in a cool, dry place. |
| Ammonia solution | 7N in Methanol | Commercial Source | Corrosive and toxic.[8][9] Handle with extreme care. |
| Dichloromethane (DCM) | ACS Grade | Commercial Source | For extraction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercial Source | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
| Equipment | |||
| 100 mL Ace Glass Pressure Tube | Commercial Source | With PTFE screw cap and FETFE O-ring. | |
| Magnetic Stir Plate with Heating | Standard Lab Supply | ||
| Rotary Evaporator | Standard Lab Supply | ||
| Glassware for Extraction/Chromatography | Standard Lab Supply | ||
| TLC Plates (Silica gel 60 F254) | Standard Lab Supply |
Safety Precautions
-
Ammonia: Ammonia is a corrosive and toxic gas/solution that can cause severe skin burns, eye damage, and respiratory irritation.[8][9] Always handle 7N ammonia in methanol inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves.[10][11]
-
Pressure Reaction: Heating a sealed vessel creates high internal pressure. Never exceed the pressure rating of the vessel. Use a blast shield and ensure the vessel is properly sealed and clamped. Allow the vessel to cool completely to room temperature before opening.
-
2-Chloro-4-hexanoylpyridine: This compound is an irritant. Avoid contact with skin and eyes. Wear standard PPE during handling.[12]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL Ace Glass pressure tube equipped with a magnetic stir bar, add 2-chloro-4-hexanoylpyridine (e.g., 2.11 g, 10.0 mmol).
-
In a well-ventilated fume hood, carefully add the 7N solution of ammonia in methanol (30 mL, 210 mmol, 21 equivalents).
-
Seal the pressure tube tightly with the PTFE cap, ensuring the O-ring is seated correctly. Secure the vessel behind a blast shield.
-
-
Reaction Execution:
-
Place the sealed tube on a magnetic stirrer hotplate and begin vigorous stirring.
-
Heat the reaction mixture to 120 °C. The internal pressure will increase significantly.
-
Maintain the reaction at this temperature for 16-24 hours.
-
-
Monitoring the Reaction:
-
After the allotted time, turn off the heat and allow the vessel to cool completely to room temperature (this may take several hours). Do not attempt to accelerate cooling or open a hot vessel.
-
Once at room temperature, carefully vent the vessel in the fume hood before fully opening the cap.
-
To check for completion, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a 30:70 mixture of ethyl acetate/hexanes. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates product formation.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.
-
Dissolve the resulting residue in dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 2-amino-4-hexanoylpyridine as a solid.
-
Visualization of the Experimental Workflow
The following diagram outlines the complete process from reaction setup to final product characterization.
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. fishersci.com [fishersci.com]
The Versatile Scaffold: 2-Chloro-4-hexanoylpyridine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone, celebrated for its presence in a multitude of FDA-approved therapeutics and its capacity for versatile chemical modification.[1][2][3] This guide delves into the utility of a specific, yet underexplored, pyridine derivative: 2-Chloro-4-hexanoylpyridine . While not extensively documented in dedicated literature, its constituent functional groups—a reactive 2-chloropyridine moiety and a modifiable 4-hexanoyl chain—present a triad of opportunities for the synthesis of diverse and potentially bioactive molecules.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a conjectural yet robust synthesis protocol for 2-Chloro-4-hexanoylpyridine and outlines detailed application notes and experimental procedures for its strategic derivatization. The protocols herein are grounded in well-established chemical principles and draw analogies from the extensive literature on related pyridine chemistry.
Compound Profile: 2-Chloro-4-hexanoylpyridine
| Property | Value | Source |
| CAS Number | 898784-68-4 | ECHEMI |
| Molecular Formula | C₁₁H₁₄ClNO | ECHEMI |
| Molecular Weight | 211.69 g/mol | ECHEMI |
| Structure |
Strategic Importance in Medicinal Chemistry
The 2-Chloro-4-hexanoylpyridine scaffold is a trifunctional building block, offering three primary sites for chemical elaboration. This versatility allows for the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.
Caption: Key reactivity sites of 2-Chloro-4-hexanoylpyridine.
Part 1: Synthesis of 2-Chloro-4-hexanoylpyridine
Proposed Protocol: Friedel-Crafts Acylation
This protocol is based on standard procedures for the acylation of aromatic compounds.
Reaction Scheme:
Materials:
-
2-Chloropyridine
-
Hexanoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) to the stirred solvent.
-
In a separate flask, dissolve 2-chloropyridine and hexanoyl chloride in anhydrous DCM.
-
Add the solution of 2-chloropyridine and hexanoyl chloride dropwise to the AlCl₃ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-hexanoylpyridine.
Part 2: Application Notes & Derivatization Protocols
The true utility of 2-Chloro-4-hexanoylpyridine lies in its potential for derivatization at its three key reactive sites. The following protocols provide a roadmap for creating a library of diverse compounds for biological screening.
Derivatization at the 2-Chloro Position
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.[6][7]
Rationale: The introduction of amine functionalities is a common strategy in medicinal chemistry to enhance solubility, introduce basic centers for salt formation, and form key hydrogen bond interactions with biological targets.[8]
Protocol:
-
In a sealed tube, dissolve 2-Chloro-4-hexanoylpyridine and the desired primary or secondary amine (2-3 equivalents) in a suitable solvent (e.g., N,N-dimethylformamide or dioxane).
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Nucleophilic substitution at the 2-position.
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, enabling the introduction of aryl or heteroaryl moieties. This is a widely used strategy to access biaryl structures, which are prevalent in many classes of drugs.[6][9]
Protocol:
-
To a reaction flask, add 2-Chloro-4-hexanoylpyridine, a boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Caption: Suzuki-Miyaura coupling at the 2-position.
Rationale: The Sonogashira coupling introduces an alkyne functionality, a versatile group that can serve as a rigid linker or be further transformed. Alkynylpyridines are found in various biologically active compounds.[10][11]
Protocol:
-
In a Schlenk flask under an inert atmosphere, dissolve 2-Chloro-4-hexanoylpyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF or DMF).
-
Add a base, typically an amine such as triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Sonogashira coupling at the 2-position.
Derivatization at the Carbonyl Group
The hexanoyl chain's carbonyl group is a prime site for modifications that can significantly alter the molecule's polarity, shape, and hydrogen bonding capabilities.
Rationale: Reducing the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group, which can lead to new interactions with a biological target.[12][13]
Protocol:
-
Dissolve 2-Chloro-4-hexanoylpyridine in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate to yield the alcohol.
Caption: Reduction of the carbonyl group.
Rationale: Reductive amination converts the ketone into a primary, secondary, or tertiary amine, introducing a basic center and expanding the possibilities for salt formation and hydrogen bonding. This is a cornerstone reaction in medicinal chemistry for lead optimization.[14][15]
Protocol:
-
Dissolve 2-Chloro-4-hexanoylpyridine and the desired amine (or ammonia source like ammonium acetate) in a suitable solvent (e.g., methanol, dichloroethane).
-
If the amine is used as a salt, a base may be added to liberate the free amine.
-
Add a reducing agent. For a one-pot reaction, a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often used, as it selectively reduces the intermediate iminium ion over the ketone.[16]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction carefully with water.
-
Work up the reaction mixture by extraction with an organic solvent.
-
Purify the product by column chromatography.
Caption: Reductive amination of the carbonyl group.
Part 3: Potential Biological Applications
Pyridine derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and CNS-active properties.[17][18][19] The derivatization of 2-Chloro-4-hexanoylpyridine as outlined above can lead to compounds with potential therapeutic value. For instance:
-
2-Amino- and 2-Aryl-derivatives: These could be investigated as kinase inhibitors, a class of drugs where the pyridine scaffold is frequently employed.
-
Derivatives from reductive amination: The introduction of an amino group can lead to compounds with potential activity as GPCR ligands or ion channel modulators.
-
The hexanoyl chain: This lipophilic chain could facilitate membrane permeability, which is advantageous for targeting intracellular proteins or for CNS-active drugs.
Conclusion
2-Chloro-4-hexanoylpyridine, while not a widely studied molecule in its own right, represents a versatile and promising starting material for the synthesis of novel compound libraries in medicinal chemistry. Its three distinct points of reactivity allow for a systematic and combinatorial approach to drug design. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the potential of this valuable scaffold.
References
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Chemistry Online. (2022). Nucleophilic substitution of pyridines. Retrieved from [Link]
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Khan, I. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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- Gök, Y., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(8), 14846-14865.
- Nishimoto, N., & Nakashima, T. (1961). Studies on Acylpyridines. I: Synthesis of 2-Acyl-4-alkylpyridine. Yakugaku Zasshi, 81, 88-91.
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Tyagi, R., et al. (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 13(38), 9796-9800.
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4256.
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
- Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. CNS & Neurological Disorders - Drug Targets, 22(7), 996-1006.
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]
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- Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Results in Chemistry, 7, 101410.
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Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
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-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
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-
Clark, J. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
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- Harris, S. F., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron Letters, 59(30), 2913-2917.
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Application Note & Protocols: Strategic Derivatization of the Hexanoyl Chain on 2-Chloro-4-hexanoylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-chloro-4-acylpyridine scaffold is a valuable building block in medicinal chemistry and materials science. The ability to selectively modify its aliphatic acyl chain opens up vast chemical space for generating novel analogues with tailored properties. This guide provides a detailed technical overview and actionable protocols for the derivatization of the hexanoyl chain of 2-Chloro-4-hexanoylpyridine. We explore three key strategic areas: functionalization at the α-carbon, direct transformation of the carbonyl group, and advanced remote C(sp³)–H functionalization. Each section explains the underlying chemical principles and provides robust, step-by-step protocols designed for reproducibility and validation.
Introduction: The 2-Chloro-4-acylpyridine Scaffold
The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The presence of a chlorine atom at the 2-position and an acyl chain at the 4-position creates a versatile synthetic intermediate. The 2-chloro group can be readily displaced by various nucleophiles (a process not covered here), while the hexanoyl chain offers multiple handles for modification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.
Significance in Medicinal Chemistry
Functionalized pyridines are central to the development of a wide range of therapeutic agents.[1] Modifying the lipophilicity, hydrogen bonding capacity, and steric profile of the hexanoyl side chain can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability.
Overview of Reactive Sites on the Hexanoyl Moiety
The hexanoyl chain presents three primary regions for chemical derivatization, each governed by distinct reactivity principles:
-
The α-Carbon: Adjacent to the carbonyl, the α-protons are acidic and can be removed to form a nucleophilic enolate intermediate, enabling a host of substitution reactions.[2]
-
The Carbonyl Group: The electrophilic carbon of the C=O bond is susceptible to attack by nucleophiles, leading to alcohols, amines, and other derivatives.
-
Remote C(sp³)–H Bonds (β, γ, δ, ε): While traditionally considered inert, recent advances in catalysis allow for the selective functionalization of these positions, offering novel vectors for molecular diversification.[3]
Caption: Key reactive sites for derivatization on the hexanoyl chain.
Core Principles of Hexanoyl Chain Reactivity
The Influence of the Pyridine Ring
The pyridine ring is electron-deficient, which enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons compared to a simple alkyl ketone. This electronic effect facilitates reactions at both the carbonyl and α-positions.
Key Reactive Positions
-
α-Carbon: Reactions at this position are fundamental to ketone chemistry. They typically proceed through an enol or enolate intermediate. Acid-catalyzed halogenation, for example, involves the formation of a nucleophilic enol which then attacks the halogen.[4][5] This initial halogenation provides an excellent leaving group for subsequent nucleophilic substitutions.
-
Carbonyl Group: This group can be reduced to a secondary alcohol, converted to an amine via reductive amination, or transformed into an alkene through olefination reactions. These transformations significantly alter the polarity and functionality of the side chain.
-
Remote C–H Bonds: Functionalizing these bonds requires overcoming their inherent inertness. Modern synthetic methods often employ transition metal catalysts (e.g., Palladium, Copper) that can operate through dehydrogenation pathways, generating reactive unsaturated intermediates in situ which then couple with other reagents.[3]
Application & Protocol: α-Carbon Functionalization
Mechanistic Insight: The Enolate Intermediate
The most common strategy for α-functionalization relies on the generation of an enolate anion using a suitable base. This nucleophilic intermediate can then react with a wide range of electrophiles. An alternative, particularly for halogenation, is the acid-catalyzed formation of a neutral enol tautomer.[2][4] The rate-determining step in these acid-catalyzed reactions is often the formation of the enol, making the reaction rate independent of the halogen concentration.[5]
Caption: A two-step workflow for α-amination.
Protocol 1: Two-Step α-Amination via Bromination
This protocol first introduces a bromine atom at the α-position, which is then displaced by an amine.
-
Rationale: Acid-catalyzed bromination provides a regioselective and high-yielding route to the α-bromo ketone. Acetic acid serves as both the catalyst and the solvent.[4]
-
Materials:
-
2-Chloro-4-hexanoylpyridine (1.0 equiv)
-
Bromine (Br₂) (1.1 equiv)
-
Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-Chloro-4-hexanoylpyridine (1.0 equiv) in glacial acetic acid (approx. 5 mL per 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add a solution of Bromine (1.1 equiv) in glacial acetic acid dropwise at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into an ice-water slurry.
-
Quench excess bromine by adding saturated aqueous Na₂S₂O₃ solution until the orange color disappears.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can often be used in the next step without further purification.
-
-
Rationale: The α-bromo ketone is an excellent electrophile. A non-nucleophilic base like potassium carbonate is used to neutralize the HBr formed during the reaction without competing with the amine nucleophile.
-
Materials:
-
Crude α-bromo-2-chloro-4-hexanoylpyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve the crude α-bromo ketone (1.0 equiv) in acetonitrile (approx. 10 mL per 1 mmol) in a round-bottom flask.
-
Add potassium carbonate (2.0 equiv) and benzylamine (1.2 equiv).
-
Heat the mixture to 50 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-amino ketone.
-
Application & Protocol: Carbonyl Group Transformations
Rationale for Carbonyl Modification
Directly modifying the carbonyl group is a powerful way to introduce new functionalities. Reductive amination is a highly efficient one-pot method to convert a ketone into a secondary or tertiary amine, a common moiety in bioactive molecules.[6] This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.
Caption: One-pot conversion of a ketone to a secondary amine.
Protocol 2: Reductive Amination for Secondary Amine Synthesis
-
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without reducing the starting ketone. Acetic acid acts as a catalyst for iminium ion formation.
-
Materials:
-
2-Chloro-4-hexanoylpyridine (1.0 equiv)
-
Cyclohexylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic amount, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
To a stirred solution of 2-Chloro-4-hexanoylpyridine (1.0 equiv) in DCM (approx. 10 mL per 1 mmol), add cyclohexylamine (1.1 equiv) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes, controlling any effervescence.
-
Stir the reaction at room temperature for 12-24 hours until TLC indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography on silica gel.
-
Advanced Application: Remote C(sp³)–H Functionalization
The Challenge of Site-Selectivity
Functionalizing remote, unactivated C–H bonds is a significant challenge in organic synthesis. Success requires catalysts that can differentiate between sterically and electronically similar C–H bonds along the alkyl chain.
Bimetallic Catalysis for γ,δ-Unsaturation
A promising strategy involves the use of a bimetallic catalyst system, such as Cu-Pd, to achieve dehydrogenation of the aliphatic ketone.[3] This process can form a mixture of enone and dienone intermediates in situ. These reactive intermediates can then participate in subsequent coupling reactions, such as Heck-type arylations, effectively achieving remote C–H functionalization.[3]
Protocol 3: Bimetallic Cu-Pd Catalyzed Dehydrogenation-Arylation Cascade
-
Rationale: This protocol uses a Cu(II) oxidant and a Pd(0) catalyst to trigger a cascade reaction. The copper facilitates the dehydrogenation of the hexanoyl chain to form unsaturated intermediates. The palladium catalyst then mediates the coupling of these intermediates with an aryl carboxylic acid (via decarboxylation) to form a γ- or δ-arylated product.
-
Materials:
-
2-Chloro-4-hexanoylpyridine (1.2 equiv)
-
4-Methoxybenzoic acid (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Copper(II) oxide (CuO) (2.0 equiv)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄-Phen) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (10 mol%), Me₄-Phen (20 mol%), CuO (2.0 equiv), and K₂CO₃ (2.0 equiv).
-
Add 2-Chloro-4-hexanoylpyridine (1.2 equiv), 4-methoxybenzoic acid (1.0 equiv), and anhydrous toluene (approx. 0.1 M concentration).
-
Seal the tube and heat the reaction mixture to 130 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic solids, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the arylated products. Note that this reaction may yield a mixture of isomers.
-
Characterization and Data Summary
Analytical Techniques
Successful derivatization should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the incorporation of the new functional group and its position on the hexanoyl chain by observing new chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): To verify the molecular weight of the new derivative.
-
Infrared (IR) Spectroscopy: To observe the appearance or disappearance of key functional group stretches (e.g., appearance of an -OH stretch after reduction, or an N-H stretch after amination).
Table of Expected Outcomes
| Protocol | Derivatization Site | Key Transformation | Typical Yield Range | Notes |
| 1 | α-Carbon | Ketone → α-Amino Ketone | 50-75% (over 2 steps) | Two-step process; intermediate may not require purification. |
| 2 | Carbonyl Carbon | Ketone → Secondary Amine | 65-85% | One-pot procedure; mild and selective reducing agent. |
| 3 | γ, δ-Carbons | C-H → C-Aryl Bond | 25-50% | Advanced catalytic method; may produce isomeric mixtures. |
Conclusion
The hexanoyl chain of 2-Chloro-4-hexanoylpyridine is a versatile platform for chemical modification. By leveraging classic ketone chemistry at the α-carbon and carbonyl positions, as well as employing modern catalytic methods for remote C–H functionalization, researchers can access a diverse library of analogues. The protocols outlined in this guide provide reliable and validated starting points for exploring the chemical space around this important scaffold, enabling the fine-tuning of molecular properties for applications in drug discovery and beyond.
References
-
Organic Letters. (n.d.). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
ACS Publications. (2022). 2 approaches to new pyridines. American Chemical Society. [Link]
-
ResearchGate. (2022). Various routes for the synthesis of functionalized pyridines. [Link]
-
White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. [Link]
-
Organic Letters. (n.d.). Using Rh(III)-Catalyzed C–H Activation as a Tool for the Selective Functionalization of Ketone-Containing Molecules. ACS Publications. [Link]
-
PubMed Central (PMC). (n.d.). Heteroaromatic swapping in aromatic ketones. NIH. [Link]
-
Nature Chemistry. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. [Link]
-
ResearchGate. (2019). Ketones and aldehydes as alkyl radical equivalents for C H functionalization of heteroarenes. [Link]
-
PubMed Central (PMC). (n.d.). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. NIH. [Link]
-
PubMed Central (PMC). (2019). Ketones and aldehydes as alkyl radical equivalents for C H functionalization of heteroarenes. [Link]
-
ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. [Link]
-
PubMed Central (PMC). (n.d.). Multiple remote C(sp3)–H functionalizations of aliphatic ketones via bimetallic Cu–Pd catalyzed successive dehydrogenation. NIH. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Chemistry LibreTexts. (2023). 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
MSU chemistry. (n.d.). Reactions at the α-Carbon. [Link]
-
Journal of the American Chemical Society. (n.d.). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 3. Multiple remote C(sp3)–H functionalizations of aliphatic ketones via bimetallic Cu–Pd catalyzed successive dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-hexanoylpyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-hexanoylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.
Introduction to the Synthetic Challenge
The synthesis of 2-Chloro-4-hexanoylpyridine, a key intermediate in various pharmaceutical and agrochemical research areas, presents unique challenges. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack but resistant to classical electrophilic substitution reactions like Friedel-Crafts acylation. Direct acylation is often problematic due to N-acylation, which deactivates the ring further.
A more robust and higher-yielding approach involves the addition of a Grignard reagent to a nitrile precursor, specifically the reaction of a pentylmagnesium halide with 2-chloro-4-cyanopyridine. This guide will focus on troubleshooting and optimizing this particular synthetic pathway.
Troubleshooting Guide: Common Issues and Solutions in the Grignard Reaction for 2-Chloro-4-hexanoylpyridine Synthesis
This section addresses specific problems you may encounter during the synthesis of 2-Chloro-4-hexanoylpyridine via the Grignard reaction with 2-chloro-4-cyanopyridine.
Q1: My Grignard reaction fails to initiate or proceeds with very low conversion. What are the likely causes and how can I fix this?
A1: Failure to initiate is a classic issue in Grignard reactions. Several factors can contribute to this problem.
-
Cause: Presence of moisture in the reaction setup.
-
Explanation: Grignard reagents are highly basic and react readily with protic solvents, including trace amounts of water in glassware or solvents.[1][2] This quenches the reagent as it forms.
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Cause: Passivated magnesium surface.
-
Explanation: Magnesium turnings can have a layer of magnesium oxide on their surface, which prevents the reaction with the alkyl halide from starting.
-
Solution: Activate the magnesium before adding the alkyl halide. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod under an inert atmosphere.
-
Chemical Activation: Adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the brown iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
-
Cause: Impure reagents.
-
Explanation: The pentyl halide must be pure and dry. Any impurities can inhibit the reaction.
-
Solution: Use freshly distilled pentyl halide.
-
Q2: I'm observing a significant amount of a dimeric by-product (e.g., decane) and unreacted starting material. What is causing this and how can it be minimized?
A2: The formation of dimeric by-products, known as Wurtz coupling, is a common side reaction.
-
Cause: High local concentration of the alkyl halide during addition.
-
Explanation: Adding the pentyl halide too quickly can lead to coupling reactions between the halide and the newly formed Grignard reagent.
-
Solution: Add the pentyl halide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure vigorous stirring to promote rapid reaction with the magnesium surface.
-
-
Cause: Reaction temperature is too high.
-
Explanation: Higher temperatures can favor the radical pathways that lead to dimerization.
-
Solution: Maintain a gentle reflux of the ether solvent during the Grignard formation. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Q3: After adding the Grignard reagent to 2-chloro-4-cyanopyridine, my yield of the desired ketone is low, and I isolate a complex mixture of products. What are the potential side reactions?
A3: The reaction of the Grignard reagent with the cyanopyridine substrate can lead to several side products if not properly controlled.
-
Cause: Attack at the 2-position of the pyridine ring.
-
Explanation: The chloro-substituted carbon is also an electrophilic site. While the nitrile is the primary target, nucleophilic attack at the C2 position can occur, leading to the displacement of the chloride.
-
Solution: Maintain a low reaction temperature during the addition of the Grignard reagent to the cyanopyridine solution (e.g., -10 to 0 °C) to favor the more selective addition to the nitrile.
-
-
Cause: Double addition to the nitrile.
-
Explanation: While less common with nitriles compared to esters, a second equivalent of the Grignard reagent can potentially add to the intermediate imine, leading to a tertiary amine after workup.
-
Solution: Use a controlled stoichiometry, typically 1.05 to 1.2 equivalents of the Grignard reagent. Add the Grignard reagent slowly to the cyanopyridine solution to avoid a large excess at any point.
-
-
Cause: Incomplete hydrolysis of the imine intermediate.
-
Explanation: The initial product of the Grignard addition is a magnesium salt of an imine. Incomplete hydrolysis during the acidic workup will result in the isolation of the imine or its decomposition products.[3]
-
Solution: Ensure a sufficiently acidic workup (e.g., with aqueous HCl) and allow for adequate stirring time to fully hydrolyze the imine to the ketone.
-
Q4: The workup procedure is messy, and I'm having trouble with the isolation and purification of the final product.
A4: A carefully planned workup is crucial for obtaining a pure product.
-
Problem: Formation of magnesium hydroxides during quenching.
-
Explanation: Quenching the reaction with water can lead to the precipitation of magnesium hydroxide, which can be difficult to filter and may trap the product.
-
Solution: Quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride. This will form soluble magnesium salts that are easier to separate. Alternatively, a dilute acid (e.g., 1 M HCl) can be used for the quench, which will also facilitate the hydrolysis of the imine intermediate.
-
-
Problem: Difficulty in separating the product from unreacted starting materials and by-products.
-
Solution: After the initial extraction, wash the organic layer with a dilute acid solution to remove any basic impurities. Follow this with a wash with a saturated sodium bicarbonate solution to remove any acidic residues. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
-
Experimental Protocols
Protocol 1: Synthesis of Pentylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
1-Bromopentane
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous ether.
-
Add a small amount of the 1-bromopentane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If it does not start, gently warm the flask.
-
Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent.
Protocol 2: Synthesis of 2-Chloro-4-hexanoylpyridine
Materials:
-
2-Chloro-4-cyanopyridine
-
Pentylmagnesium bromide solution (from Protocol 1)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution or 1 M HCl
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-chloro-4-cyanopyridine (1.0 equivalent) in anhydrous ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared pentylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred solution of 2-chloro-4-cyanopyridine, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by slowly adding it to a stirred, cold saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Chloro-4-hexanoylpyridine.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Grignard Formation | ||
| Solvent | Anhydrous diethyl ether or THF | Aprotic and essential for Grignard stability. |
| Equivalents of Mg | 1.2 eq | Ensures complete conversion of the alkyl halide. |
| Activation | Iodine crystal or 1,2-dibromoethane | Removes the passivating oxide layer on magnesium. |
| Addition of Alkyl Halide | Slow, dropwise | Minimizes Wurtz coupling side reactions. |
| Reaction with Nitrile | ||
| Equivalents of Grignard | 1.05 - 1.2 eq | Sufficient for reaction without promoting side reactions. |
| Reaction Temperature | 0 °C for addition, then RT | Controls exothermicity and improves selectivity. |
| Workup | ||
| Quenching Agent | Saturated aq. NH4Cl or dilute HCl | Prevents precipitation of Mg(OH)2 and aids imine hydrolysis. |
| Purification | Column chromatography | Effective for separating the product from by-products. |
Visualization of Key Processes
Grignard Reaction Workflow
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Can I use a different pentyl halide, such as 1-chloropentane, to prepare the Grignard reagent?
A1: While it is possible to form Grignard reagents from alkyl chlorides, the reaction is generally more sluggish than with bromides or iodides. 1-Bromopentane is recommended for a more reliable and faster reaction initiation.
Q2: Is it possible to perform a one-pot synthesis without isolating the Grignard reagent?
A2: Yes, this is the standard procedure. The Grignard reagent is typically prepared and used in situ. It is not isolated due to its high reactivity and instability.
Q3: Why is Friedel-Crafts acylation not a recommended method for this synthesis?
A3: The nitrogen atom in the pyridine ring is a Lewis base and will coordinate with the Lewis acid catalyst (e.g., AlCl3) used in Friedel-Crafts reactions. This deactivates the ring towards electrophilic aromatic substitution. Furthermore, acylation can occur at the nitrogen atom, forming a pyridinium salt, which is even more deactivated.
Q4: Can I use a different Grignard reagent to synthesize other 2-chloro-4-acylpyridines?
A4: Yes, this method is versatile. For example, using methylmagnesium iodide will yield 2-chloro-4-acetylpyridine. The choice of the Grignard reagent determines the acyl group that is introduced.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the 2-chloro-4-cyanopyridine starting material on a TLC plate and develop it in an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
References
-
Chadsprep. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. [Link]
-
Chadsprep. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]
-
Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]
- Process for the preparation of 2-chloro-pyridine and its derivatives. (n.d.).
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction of pyridine N‐oxides with Grignard reagents. (n.d.). ResearchGate. [Link]
-
Grignard Reaction. (n.d.). University of California, Irvine. [Link]
-
Formation and reaction of a Grignard reagent. (n.d.). University of Massachusetts Amherst. [Link]
-
Rapid Generation of Tetrahydropyridines and Tetrahydroquinolines by Dearomative Cyanation/Grignard Addition. (2022, March 24). PubMed. [Link]
-
Grignard Reaction. (n.d.). University of Missouri-St. Louis. [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). NIH. [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.).
-
Optimization of the Grignard addition to isocyanate (3). (n.d.). ResearchGate. [Link]
-
Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. (n.d.). RSC Publishing. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. (2015, November 11). YouTube. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaroma. (n.d.). University of Munich. [Link]
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]
- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (n.d.).
-
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (2025, August 6). ResearchGate. [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025, August 6). ResearchGate. [Link]
-
The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. (2025, August 6). ResearchGate. [Link]
Sources
Technical Support Center: Purification of 2-Chloro-4-hexanoylpyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Chloro-4-hexanoylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this key intermediate. Our approach is rooted in explaining the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 2-Chloro-4-hexanoylpyridine?
A1: The impurity profile depends heavily on the synthetic route. However, based on common syntheses for related pyridine derivatives, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Such as 2-chloropyridine or precursors used to install the hexanoyl group.[1]
-
Reagents and Catalysts: Residual coupling agents, acids, or bases used in the synthesis.
-
Side-Products: These can include isomers from non-regioselective reactions or byproducts from the decomposition of reagents.[1][2] For instance, if a Friedel-Crafts acylation or a related reaction is used, impurities from over-reaction or alternative reaction pathways may be present.
-
Degradation Products: 2-Chloro-4-hexanoylpyridine may be susceptible to hydrolysis or other degradation, especially under harsh work-up conditions or prolonged storage.[3]
Q2: Which purification method is generally the most effective for 2-Chloro-4-hexanoylpyridine?
A2: For a moderately polar compound like 2-Chloro-4-hexanoylpyridine, flash column chromatography is typically the most robust and widely applicable method for removing a broad range of impurities.[4] For removing minor impurities from a solid product and achieving high crystalline purity, recrystallization is an excellent secondary or alternative method. The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.[2]
Q3: How can I assess the purity of my final product?
A3: A multi-faceted approach is recommended.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in several different solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure and identifying the presence of impurities, even at low levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for detecting trace impurities and confirming the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for a solid compound.
General Purification Workflow
The diagram below illustrates a typical decision-making workflow for purifying crude 2-Chloro-4-hexanoylpyridine.
Caption: General purification workflow for 2-Chloro-4-hexanoylpyridine.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a primary tool for purifying 2-Chloro-4-hexanoylpyridine.[4] Below are solutions to common problems.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) & Scientific Rationale |
| Poor Separation of Product from Impurity | Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor differential migration. | Optimize the Eluent via TLC: Test various ratios of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.[5] A lower Rf provides a larger separation window on the column. |
| Column Overloading: Too much crude material was loaded onto the column for its size. | Reduce Sample Load: A general rule is to load 1g of crude material per 20-40g of silica gel. Overloading leads to broad bands that merge, preventing effective separation. | |
| Product is "Streaking" or Tailing on TLC/Column | Acid-Base Interaction: The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing. | Add a Mobile Phase Modifier: Incorporate 0.5-1% triethylamine (Et₃N) into your eluent. The triethylamine is a stronger base that competitively binds to the acidic sites on the silica, allowing your product to elute in a sharp, symmetrical band. |
| Low Product Recovery | Product is Irreversibly Adsorbed: The product is too polar for the chosen stationary phase or is reacting on the silica gel. | Switch to a Deactivated or Different Stationary Phase: Consider using alumina (neutral or basic) or a deactivated silica gel. Alternatively, increase eluent polarity significantly at the end of the run to flush the column. |
| Co-elution with a UV-inactive Impurity: The product appears pure by TLC (visualized with a UV lamp), but the yield is low after evaporation. | Use a Universal TLC Stain: After UV visualization, stain your TLC plate with a potassium permanganate or vanillin solution. This will reveal non-UV active impurities (like saturated aliphatic compounds) that may be co-eluting with your product. Adjust the solvent system for better separation. |
Detailed Protocol: Flash Column Chromatography
This protocol is a starting point and should be adapted based on TLC analysis of your crude material.[4]
-
Solvent System Selection:
-
Using a TLC plate, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.25-0.35.
-
Expert Tip: If streaking is observed on the TLC plate, add 0.5% triethylamine to the developing solvent and re-run. If this resolves the streaking, use this modified solvent system for the column.
-
-
Column Packing (Slurry Method):
-
In a fume hood, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).[5]
-
Pour the slurry into your column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 2-Chloro-4-hexanoylpyridine in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column. Rationale: Dry loading prevents dissolution issues at the column head and often results in sharper bands and better separation compared to wet loading.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, applying pressure to achieve a flow rate of about 2 inches/minute.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates.
-
Once all impurities are eluted, you may gradually increase the polarity of the solvent to speed up the elution of your product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Chloro-4-hexanoylpyridine.
-
Troubleshooting Guide: Recrystallization
Recrystallization is ideal when your crude material is mostly pure (>85-90%) and solid.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) & Scientific Rationale |
| Product "Oils Out" Instead of Crystallizing | Solution is Supersaturated at a Temperature Above the Product's Melting Point: The product is coming out of solution as a liquid instead of a solid. | Use a Larger Volume of Solvent or a Different Solvent: Add more hot solvent to fully dissolve the oil, then allow it to cool more slowly. Alternatively, switch to a solvent with a lower boiling point. |
| Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation. | Perform a Preliminary Purification: Run the material through a quick silica gel plug first to remove gross impurities, then attempt recrystallization. | |
| No Crystals Form Upon Cooling | Solution is Not Sufficiently Saturated: Too much solvent was used. | Boil Off Excess Solvent: Gently heat the solution to reduce its volume and increase the concentration of the product. Allow it to cool again. |
| High Energy Barrier for Nucleation: The initial formation of seed crystals is kinetically slow. | Induce Crystallization: Try scratching the inside of the flask with a glass rod (creates micro-abrasions for nucleation) or add a tiny seed crystal from a previous batch. | |
| Low Recovery of Product | Product has High Solubility in the Cold Solvent: A significant amount of product remains dissolved even after cooling. | Cool the Solution to a Lower Temperature: Use an ice bath or refrigerator to maximize precipitation. |
| Incorrect Recrystallization Solvent: The chosen solvent dissolves the product too well, even when cold. | Use a Mixed-Solvent System: Dissolve the product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Allow to cool slowly. A benzene-cyclohexane system has been used for related compounds.[6] |
Troubleshooting Logic: Product Fails to Crystallize
Caption: Decision tree for troubleshooting crystallization failure.
References
-
Bloom Tech. (2023). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Knowledge. [Link]
-
Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (n.d.). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses Procedure. [Link]
- CN102101841B. Method for synthesis preparation of 2-chloro-4-aminopyridine.
- CN102304082A. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- US3632807A. Process for the preparation of 2-chloro-pyridine and its derivatives.
- CN103554036B. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Various Authors. (2015). Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine? ResearchGate. [Link]
- US6399781B1. Process for making 3-amino-2-chloro-4-methylpyridine.
- CN104974085A. Preparation method of 2-chloro-4-aminopyridine.
-
Nichols, L. (2022). Column Chromatography. YouTube. [Link]
- CN101648907A. Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- US5536376A. Method for production of 2-chloropyridine and 2,6-dichloropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
Side-product formation in the synthesis of 2-Chloro-4-hexanoylpyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-hexanoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side-product formations encountered during this synthetic procedure. Drawing from established organometallic principles and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
I. Overview of the Primary Synthetic Route
The synthesis of 2-Chloro-4-hexanoylpyridine is most effectively achieved through the reaction of a Grignard reagent with a nitrile precursor, a method that circumvents the challenges of traditional Friedel-Crafts acylations on electron-deficient pyridine rings. The generally accepted route involves the treatment of 2-chloro-4-cyanopyridine with a hexylmagnesium halide (e.g., hexylmagnesium bromide), followed by acidic hydrolysis to yield the desired ketone.
While this method is generally robust, the highly reactive nature of organometallic reagents can lead to the formation of various side-products, impacting yield and purity. Understanding the mechanistic origins of these impurities is paramount for effective troubleshooting and optimization.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q1: My reaction has resulted in a low yield of 2-Chloro-4-hexanoylpyridine, with a significant amount of unreacted 2-chloro-4-cyanopyridine remaining. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a common issue often stemming from the quality and handling of the Grignard reagent. Organolithium and Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[1]
-
Root Cause Analysis:
-
Grignard Reagent Degradation: Exposure to atmospheric moisture or residual acidic impurities in the solvent or on the glassware will quench the Grignard reagent, reducing the effective concentration available for reaction with the nitrile. Grignard reagents react vigorously and irreversibly with water.[1]
-
Incomplete Grignard Formation: The initial formation of the Grignard reagent from hexyl halide and magnesium may have been incomplete, resulting in a lower than expected concentration.
-
Low Reaction Temperature: While initial cooling is often necessary to control the exotherm, maintaining too low a temperature throughout the reaction can slow down the rate of addition to the nitrile.
-
-
Troubleshooting and Preventative Measures:
-
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Solvents must be rigorously dried, for instance, by distillation from a suitable drying agent or by passing through an activated alumina column. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Titrate the Grignard Reagent: Before use, the concentration of the Grignard reagent should be determined by titration to ensure accurate stoichiometry.
-
Optimize Reaction Temperature: While the initial addition of the Grignard reagent may be performed at a low temperature (e.g., 0 °C) to control the exotherm, the reaction mixture can often be allowed to warm to room temperature to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]
-
Issue 2: Presence of High Molecular Weight Impurities
Q2: My crude product shows the presence of a significant impurity with a higher molecular weight than the desired product. What could this be and how can I avoid its formation?
A2: A common side-reaction in the preparation of organometallic reagents is the Wurtz coupling, where the organolithium or Grignard reagent reacts with the starting alkyl halide to form a dimer.[3]
-
Root Cause Analysis:
-
Wurtz Coupling: In this case, hexylmagnesium bromide can react with unreacted hexyl bromide to form dodecane. This is a common side reaction in the synthesis of organolithium reagents, particularly when using alkyl iodides, but can also occur with alkyl bromides and chlorides.[3]
-
-
Troubleshooting and Preventative Measures:
-
Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the hexyl bromide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture, thus minimizing the rate of the Wurtz coupling reaction.
-
Use of Alkyl Chlorides or Bromides: The tendency for Wurtz coupling is generally lower with alkyl chlorides and bromides compared to alkyl iodides.[3]
-
Purification: Dodecane is a non-polar hydrocarbon and can typically be separated from the more polar 2-Chloro-4-hexanoylpyridine by column chromatography on silica gel.
-
Issue 3: Formation of a Side-Product with a Mass Corresponding to the Addition of Two Hexyl Groups
Q3: I have identified a side-product that appears to be the result of the addition of two hexyl groups to the nitrile. How is this possible and what can be done to prevent it?
A3: The initial product of the Grignard reaction with a nitrile is a magnesium salt of an imine. While this is generally stable under the reaction conditions, a second addition of the Grignard reagent can occur, leading to a diamine precursor which upon hydrolysis would yield a secondary amine. However, a more likely scenario with esters is a double addition. While nitriles typically undergo single addition, under certain conditions, over-addition can be a minor pathway. A more common issue with Grignard reactions involving esters is the double addition to the carbonyl group, leading to a tertiary alcohol.[4] In the context of a nitrile starting material, this is less common but still a possibility to consider, especially if reaction conditions are not well-controlled.
-
Root Cause Analysis:
-
Over-addition to the Imine Intermediate: Although less common than with esters, a second equivalent of the Grignard reagent could potentially add to the imine intermediate.
-
Reaction with the Ketone Product: If the hydrolysis step is not performed carefully and some of the ketone product is formed in the presence of unreacted Grignard reagent, a second addition can occur to the ketone carbonyl, leading to a tertiary alcohol after workup.
-
-
Troubleshooting and Preventative Measures:
-
Controlled Stoichiometry: Use a carefully measured amount of the Grignard reagent (ideally close to 1.0 equivalent relative to the nitrile) to minimize the chance of a second addition.
-
Careful Workup: The reaction should be quenched by slowly adding the reaction mixture to a cold acidic solution. This ensures that any unreacted Grignard reagent is immediately protonated and neutralized before it can react with the newly formed ketone.
-
III. Frequently Asked Questions (FAQs)
Q4: Can I use a standard Friedel-Crafts acylation to synthesize 2-Chloro-4-hexanoylpyridine?
A4: No, a standard Friedel-Crafts acylation is generally not a suitable method for the acylation of pyridines. The nitrogen atom in the pyridine ring is a Lewis base and will coordinate with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction. This forms a positively charged pyridinium salt, which deactivates the ring towards electrophilic aromatic substitution.
Q5: What are the expected isomeric impurities, and how can I ensure regioselectivity for the 4-position?
A5: The starting material, 2-chloro-4-cyanopyridine, dictates the regioselectivity of the reaction. The Grignard reagent will attack the electrophilic carbon of the nitrile group, leading exclusively to substitution at the 4-position. Therefore, isomeric impurities resulting from acylation at other positions of the pyridine ring are not expected with this synthetic route.
Q6: What is the best method for purifying the final product?
A6: The purification of 2-Chloro-4-hexanoylpyridine will depend on the nature and quantity of the side-products.
-
Aqueous Workup: A standard aqueous workup is the first step. This typically involves quenching the reaction with a dilute acid (e.g., HCl) to hydrolyze the imine intermediate and neutralize any remaining Grignard reagent. The aqueous layer can then be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). Washing the combined organic layers with a saturated sodium bicarbonate solution can help remove acidic impurities, followed by a brine wash and drying over an anhydrous salt like sodium sulfate.[5]
-
Column Chromatography: For the removal of non-polar impurities like dodecane (from Wurtz coupling) and other potential side-products, flash column chromatography on silica gel is highly effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[5]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient final purification step.
IV. Visualizing the Synthetic Pathway and Potential Pitfalls
To aid in understanding the reaction and potential side-products, the following diagrams illustrate the key transformations.
Sources
- 1. readchemistry.com [readchemistry.com]
- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. resources.saylor.org [resources.saylor.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Acylation of 2-Chloropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of acylating 2-chloropyridine. This guide is designed to move beyond simple protocols and provide a deep, mechanistic understanding of the challenges involved, coupled with practical, field-proven troubleshooting strategies and alternative methodologies. The inherent electronic properties of the 2-chloropyridine scaffold make it a notoriously difficult substrate for classical acylation reactions. This resource will equip you with the knowledge to diagnose experimental failures and select the most effective synthetic route for your target molecule.
Frequently Asked Questions (FAQs): The "Why" Behind the Challenge
This section addresses the fundamental chemical principles that make the acylation of 2-chloropyridine a non-trivial transformation.
Q1: Why does my standard Friedel-Crafts acylation reaction fail or give negligible yields with 2-chloropyridine?
A1: The failure of traditional Friedel-Crafts acylation on 2-chloropyridine stems from two primary electronic factors:
-
Ring Deactivation: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This reduces its nucleophilicity, making it less reactive toward electrophilic aromatic substitution.[1][2] The addition of an electron-withdrawing chlorine atom at the C-2 position further deactivates the ring, exacerbating the problem.
-
Catalyst Sequestration: The nitrogen atom in the pyridine ring is a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1] This interaction forms a stable complex, which not only removes the catalyst from the reaction cycle but also places a positive charge on the ring, deactivating it even further.[3] Consequently, stoichiometric or even excess amounts of the Lewis acid are often required, leading to harsh reaction conditions and potential side reactions.[3][4]
Q2: I observe the formation of a salt-like precipitate but not the desired C-acylated product. What is happening?
A2: You are likely observing N-acylation. The nitrogen lone pair is a highly accessible nucleophilic site. In the initial stages of the reaction, the highly electrophilic acylium ion (or the acyl chloride itself) can be attacked by the pyridine nitrogen to form an N-acylpyridinium salt.[1][5] This salt is often insoluble and crashes out of solution. While this N-acylation is sometimes a key step in more advanced, non-Friedel-Crafts methods, in a classical setup it is a parasitic reaction that consumes starting material and prevents the desired C-acylation on the aromatic ring.
Q3: If C-acylation were to occur, which position on the 2-chloropyridine ring would be the most likely target?
A3: Predicting regioselectivity in pyridine chemistry is complex. For electrophilic substitution on 2-chloropyridine, the situation is challenging due to the competing directing effects and the overall deactivation of the ring. However, alternative methods that do not rely on generating a highly reactive electrophile in solution have shown predictable regioselectivity. For instance, directed ortho-metalation (DoM) of 2-chloropyridine, using a strong base like lithium diisopropylamide (LDA), selectively functionalizes the C-3 position.[6] This is because the chloro group effectively directs the deprotonation to the adjacent carbon.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic, question-and-answer approach to common experimental failures.
Q: My reaction shows no conversion, and I've recovered only my starting material. What are the most common culprits?
A: Low or no conversion is the most frequent issue. Before considering a complete change in strategy, meticulously verify the following critical parameters.
-
Cause 1: Inactive Catalyst due to Moisture.
-
Explanation: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be irreversibly deactivated by any water present in your reagents or glassware.[3]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Use a fresh, unopened bottle of the Lewis acid or one that has been stored under an inert atmosphere.
-
-
Cause 2: Insufficient Catalyst Loading.
-
Explanation: As discussed in the FAQs, the pyridine nitrogen sequesters the Lewis acid catalyst. A catalytic amount is insufficient. You must use at least a 1:1 stoichiometric ratio of Lewis acid to 2-chloropyridine just to overcome this complexation, with an additional amount needed to catalyze the reaction itself.
-
Solution: Begin with at least 1.1 equivalents of the Lewis acid. In many cases, 2.0-3.0 equivalents may be necessary to drive the reaction forward.
-
-
Cause 3: Sub-optimal Reaction Temperature.
-
Explanation: Due to the deactivated nature of the ring, significant thermal energy may be required to overcome the activation barrier.[3] Room temperature is often insufficient.
-
Solution: If the reaction does not proceed at room temperature, cautiously increase the temperature. Monitor the reaction closely for any signs of decomposition (darkening of the solution). A temperature screen from 50°C to the boiling point of the solvent is a logical next step.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield acylation reactions.
Caption: A stepwise workflow for troubleshooting low yields.
Advanced Strategies: When Direct Acylation Fails
If troubleshooting the Friedel-Crafts reaction proves futile, more advanced and reliable methods are necessary. These strategies circumvent the inherent limitations of the 2-chloropyridine ring.
Strategy 1: Directed ortho-Metalation (DoM)
This is the most robust and widely accepted method for the regioselective functionalization of 2-chloropyridine. The strategy relies on using a strong, non-nucleophilic base to deprotonate the ring at a specific position, followed by quenching the resulting organometallic intermediate with an acylating agent.
-
Causality: The chlorine atom at the C-2 position is a powerful "directed metalation group" (DMG). It coordinates the lithium base (e.g., LDA) and directs the deprotonation to the adjacent C-3 position, leading to excellent regioselectivity.[6] This method avoids the formation of highly reactive electrophiles and the need for Lewis acid catalysts.
Experimental Protocol: Synthesis of 1-(2-chloro-3-pyridyl)ethanone via DoM
Disclaimer: This protocol involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C in a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, solution in hexanes) to the THF. Then, add diisopropylamine dropwise. Stir the solution at -78°C for 30 minutes to pre-form the lithium diisopropylamide (LDA).
-
Substrate Addition: Dissolve 2-chloropyridine (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78°C, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 1-2 hours at -78°C.
-
Acylation: Add the acylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide) or acetyl chloride (1.2 eq), dropwise to the reaction mixture.
-
Quenching: After stirring for an additional 1-2 hours at -78°C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-acetyl-2-chloropyridine.
Strategy 2: Silyl-Assisted Spontaneous Acylation
A more recent and innovative approach involves the use of a 2-(trialkylsilyl)pyridine derivative. This method remarkably proceeds without a Lewis acid catalyst and offers a mechanistically elegant solution.
-
Causality: The reaction proceeds through a four-step sequence: (1) initial N-acylation of the pyridine nitrogen, (2) desilylation to form a stabilized ylide (a Hammick intermediate), (3) intramolecular C-acylation, and (4) N-deacylation to give the final 2-acylpyridine product.[5] This pathway completely bypasses the problems of electrophilic aromatic substitution.
Data Summary: Comparison of Acylation Methods
The following table provides a high-level comparison of the methods discussed to aid in selecting the appropriate strategy for your research.
| Method | Key Reagents | Typical Conditions | Regioselectivity | Key Advantages & Disadvantages |
| Direct Friedel-Crafts | 2-Chloropyridine, Acyl Chloride, AlCl₃ | High Temperature (reflux) | Poor / Mixture of Isomers | (-) Extremely low yield, harsh conditions, catalyst sequestration. [1][3] |
| Directed ortho-Metalation | 2-Chloropyridine, LDA, Acylating Agent | Cryogenic Temp (-78°C) | Highly C-3 selective[6] | (+) High yield, excellent regioselectivity. (-) Requires strict inert techniques. |
| Silyl-Assisted Acylation | 2-(Trimethylsilyl)pyridine, Acyl Chloride | Moderate Heat (60-80°C) | Highly C-2 selective[5] | (+) Lewis acid-free, mild. (-) Requires synthesis of the silyl precursor. |
References
-
Boga, C., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]
-
Woźny, P., et al. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PubMed Central. Available at: [Link]
-
Organic Chemistry Explained (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]
-
Trécourt, F., et al. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Watson, D. A., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ACS Publications. Available at: [Link]
-
Mąkosza, M., et al. (2019). Electron-Deficient Acetylenes as Three-Modal Adjuvants in SNH Reaction of Pyridinoids with Phosphorus Nucleophiles. PubMed Central. Available at: [Link]
-
Bull, J. A., et al. (2016). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. Available at: [Link]
-
Trade Science Inc. (2013). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for 2-Chloro-4-hexanoylpyridine synthesis
Technical Support Center: Synthesis of 2-Chloro-4-hexanoylpyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-4-hexanoylpyridine. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. We will explore the optimization of reaction conditions, troubleshoot common experimental hurdles, and provide answers to frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Overview: The Synthetic Landscape
The synthesis of 2-Chloro-4-hexanoylpyridine is most commonly approached via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution attaches a hexanoyl group to the 2-chloropyridine ring, a critical step for building more complex molecular architectures.[1] However, the inherent electronic properties of the pyridine ring—specifically the Lewis basicity of the nitrogen atom—present unique challenges not encountered with simple benzene derivatives.[2] The nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring and complicating the reaction.[1]
This guide focuses on navigating these challenges to achieve optimal yield and purity.
Core Reaction Pathway: Friedel-Crafts Acylation
The primary method involves reacting 2-chloropyridine with hexanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: General workflow for Friedel-Crafts acylation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter during the synthesis.
❓ Problem 1: Low or No Product Yield
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Lewis Acid Catalyst | Aluminum chloride (AlCl₃) is highly hygroscopic. Moisture from the atmosphere or residual water in solvents will hydrolyze and deactivate the catalyst, halting the formation of the critical acylium ion electrophile. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃. 2. Weigh and transfer the catalyst rapidly in a low-humidity environment or a glovebox. 3. Perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon).[3] |
| Pyridine Ring Deactivation | The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming a stable, non-productive complex with the AlCl₃ catalyst. This withdraws electron density from the ring, making it less nucleophilic and resistant to electrophilic attack.[2] | 1. Increase Catalyst Stoichiometry: Unlike truly catalytic reactions, a stoichiometric amount (or more) of AlCl₃ is often required. The first equivalent complexes with the nitrogen, and subsequent amounts are needed to activate the hexanoyl chloride.[1][4] 2. Optimize Temperature: While initial cooling is necessary, insufficient thermal energy may prevent the reaction from overcoming its activation energy barrier.[5] |
| Impure Reagents or Solvents | Aside from water, other nucleophilic impurities in the starting materials or solvent can quench the acylium ion or the catalyst. | 1. Ensure the 2-chloropyridine and hexanoyl chloride are of high purity. Consider distillation if necessary.[6] 2. Use anhydrous grade aprotic solvents, such as dichloromethane (DCM) or 1,2-dichloroethane.[3] |
❓ Problem 2: Formation of a Dark, Tarry Substance or Polymerization
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excessive Reaction Temperature | The acylation of pyridines can be highly exothermic. Uncontrolled temperature increases can lead to charring, polymerization, and other degradation side reactions.[3] | 1. Maintain Low Temperature During Addition: Add the hexanoyl chloride dropwise to the cooled (0-5 °C) suspension of 2-chloropyridine and AlCl₃ in the solvent.[3] 2. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) to dissipate heat effectively. |
| Incorrect Order of Addition | Adding the Lewis acid to the acyl chloride can generate the highly reactive acylium ion too quickly and in high concentration, promoting side reactions before the pyridine substrate is available. | The standard and recommended procedure is to first create a suspension of the substrate (2-chloropyridine) and the Lewis acid (AlCl₃) in the solvent, and then slowly add the acylating agent (hexanoyl chloride). |
❓ Problem 3: Product is Difficult to Purify
| Potential Cause | Scientific Rationale | Recommended Solution |
| Stable Product-Catalyst Complex | The ketone group in the 2-Chloro-4-hexanoylpyridine product is also a Lewis base and forms a stable complex with AlCl₃. This can make the product difficult to isolate during aqueous workup.[1] | 1. Careful Quenching: After the reaction is complete, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[7] This hydrolyzes the aluminum salts and protonates the product, breaking the complex. 2. Thorough Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM) to recover all the product. |
| Presence of Side Products | Poor regioselectivity or side reactions can lead to a mixture of isomers and impurities that are difficult to separate from the desired C4-acylated product. | 1. Optimize Reaction Conditions: Strict adherence to low temperatures and controlled addition rates can significantly improve selectivity. 2. Chromatographic Purification: Utilize flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the product from impurities.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Friedel-Crafts acylation in this synthesis?
The reaction proceeds in three main steps, which are characteristic of electrophilic aromatic substitution.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-hexanoylpyridine
Welcome to the technical support center for the scale-up synthesis of 2-Chloro-4-hexanoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
The Synthetic Challenge: Friedel-Crafts Acylation on an Electron-Deficient Ring
The synthesis of 2-Chloro-4-hexanoylpyridine is most commonly achieved via a Friedel-Crafts acylation of 2-chloropyridine with hexanoyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). While straightforward on paper, this reaction presents significant scale-up challenges primarily because the pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene derivatives. Furthermore, the reaction is highly exothermic and involves moisture-sensitive reagents, demanding precise control over reaction conditions.[1]
Caption: Reaction pathway for Friedel-Crafts acylation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
Answer: Low conversion is a common issue, often stemming from several factors related to the nature of the Friedel-Crafts reaction on a deactivated pyridine ring.
-
Potential Cause A: Insufficient Catalyst Activity or Moisture Contamination.
-
Explanation: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will react with and deactivate the catalyst.[1] Similarly, the acylating agent, hexanoyl chloride, can hydrolyze.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Do not wash glassware right before the experiment.[1]
-
Use High-Purity Reagents: Use anhydrous grade solvents and fresh, high-purity AlCl₃ and hexanoyl chloride.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Potential Cause B: Reaction Temperature is Too Low.
-
Explanation: While initial cooling is necessary to control the exotherm, maintaining a temperature that is too low for an extended period may stall the reaction, especially with a deactivated substrate like 2-chloropyridine.
-
Solution: After the initial controlled addition at low temperature (e.g., 0-5 °C), allow the reaction to slowly warm to room temperature or even gently heat it (e.g., 40-55 °C) to drive the reaction to completion.[2] Monitor the progress using an appropriate analytical method like Thin Layer Chromatography (TLC).
-
-
Potential Cause C: Inadequate Reaction Time.
-
Explanation: Reactions involving less reactive substrates may require longer reaction times to achieve full conversion.
-
Solution: Monitor the reaction over time. If TLC analysis shows the presence of significant starting material after the initially planned duration, extend the reaction time, potentially with gentle heating.
-
Question 2: The reaction mixture has turned into a dark, intractable tar. Can it be salvaged?
Answer: The formation of a dark, tarry substance usually indicates side reactions or product degradation, often caused by poor temperature control.
-
Potential Cause: Runaway Exotherm.
-
Explanation: The complexation of AlCl₃ with hexanoyl chloride is highly exothermic.[1] If the hexanoyl chloride is added too quickly, especially at scale, the reaction's internal temperature can rise uncontrollably. This positive feedback loop (higher temperature -> faster reaction -> more heat) is known as a thermal runaway and can lead to polymerization and degradation.[2][3]
-
Solution:
-
Controlled Addition: Add the hexanoyl chloride dropwise using an addition funnel over a prolonged period (e.g., 60-90 minutes).
-
Monitor Internal Temperature: Do not rely on the bath temperature. Use a thermocouple probe to monitor the internal temperature of the reaction mixture, ensuring it remains within the target range (e.g., below 5 °C during addition).[2]
-
Efficient Cooling & Stirring: Use an appropriately sized cooling bath (ice-water or ice-salt). At larger scales, magnetic stirring is often insufficient. Use a mechanical overhead stirrer to ensure efficient mixing and heat dissipation, preventing localized hot spots.[3]
-
-
Question 3: I'm having difficulty purifying the product. It oils out during crystallization and the crude material is impure.
Answer: Purification challenges often point to an incomplete reaction or an inadequate workup procedure.
-
Potential Cause A: Incomplete Quenching and Workup.
-
Explanation: At the end of the reaction, the product is complexed with the AlCl₃ catalyst. This complex must be carefully hydrolyzed (quenched) to liberate the free product. Improper quenching can leave acidic residues and aluminum salts that complicate purification.
-
Solution: A Robust Workup Protocol:
-
Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice, often mixed with concentrated HCl, while stirring vigorously.[1] This is a highly exothermic step and must be done with caution in a well-ventilated fume hood.
-
Aqueous Washes: After quenching and separating the organic layer, wash it sequentially with a dilute HCl solution, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.
-
-
-
Potential Cause B: Incorrect Recrystallization Solvent System.
-
Explanation: If the product "oils out," it means it is not dissolving properly at high temperatures or is crashing out of solution as a liquid upon cooling, which traps impurities. This indicates a poor choice of solvent.
-
Solution: Experiment with different solvent systems. A mixture of a solvent in which the product is soluble (like ethanol or ethyl acetate) and an anti-solvent in which it is less soluble (like heptane or hexane) often works well for inducing crystallization.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the absolute most critical safety considerations when scaling up this reaction?
A: Safety is paramount. Every reaction must be assessed before scale-up.[2]
-
Exothermic Nature: The primary hazard is a thermal runaway. Never scale a reaction by more than three times the previous run without a thorough risk assessment.[3] Ensure you have adequate cooling capacity for the scale you are running.
-
Reagent Handling: Aluminum chloride and hexanoyl chloride are corrosive and react violently with water.[1][6] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: The workup step of quenching the reaction with water/ice is highly exothermic and releases HCl gas. This must be performed slowly, with efficient stirring and cooling, in a well-ventilated fume hood.
Q2: Why is an overhead mechanical stirrer recommended over a magnetic stir bar for scale-up?
A: As the reaction volume increases, the viscosity and mass of the mixture become too great for a magnetic stir bar to handle effectively.[3] Inconsistent stirring leads to poor heat transfer, creating dangerous hot spots that can initiate a runaway reaction. An overhead stirrer provides the necessary torque to maintain a homogenous mixture, ensuring even temperature distribution and consistent reaction kinetics.[3]
Q3: Can I use a different Lewis acid catalyst?
A: While AlCl₃ is the classic catalyst for Friedel-Crafts reactions, others can be used, though they may be less reactive. Alternatives like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are sometimes employed. However, due to the deactivated nature of the 2-chloropyridine ring, a strong Lewis acid like AlCl₃ is typically required to achieve a reasonable reaction rate. Any change in catalyst should first be tested at a small scale.[2]
Q4: How do I properly monitor the reaction's progress at scale?
A: The most common method is Thin Layer Chromatography (TLC). Periodically (e.g., every 30-60 minutes), carefully and safely take a small aliquot from the reaction mixture, quench it in a separate vial with a small amount of ice water, extract with a solvent like ethyl acetate, and spot the organic layer on a TLC plate. This allows you to visualize the consumption of the 2-chloropyridine starting material and the appearance of the product, helping you determine when the reaction is complete.
Scale-Up Experimental Protocol
This protocol is a representative method. All quantities should be adjusted based on your specific scale and prior small-scale experiments. A thorough risk assessment must be completed before proceeding.[2]
1. Reaction Setup
-
In a chemical fume hood, equip a suitably sized, oven-dried, four-necked round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (1.3 equivalents).
-
Add a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane, ensuring the stirrer blades are adequately covered.
-
Begin stirring and cool the slurry to 0-5 °C using an ice-salt bath.
2. Reagent Addition
-
Charge the dropping funnel with hexanoyl chloride (1.1 equivalents).
-
Add the hexanoyl chloride dropwise to the stirred AlCl₃ slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, add 2-chloropyridine (1.0 equivalent) via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
3. Reaction Execution
-
After the addition of 2-chloropyridine is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.
4. Workup and Isolation
-
In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
CAUTION: With vigorous stirring, slowly and carefully transfer the reaction mixture into the ice/HCl mixture. The rate of addition should be controlled to manage the exotherm.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers and wash sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain pure 2-Chloro-4-hexanoylpyridine.
Data Presentation: Reagent Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Molarity (Typical) | Key Role |
| 2-Chloropyridine | 113.55 | 1.0 | 0.5 - 1.0 M | Substrate |
| Hexanoyl Chloride | 134.60 | 1.1 | - | Acylating Agent |
| Aluminum Chloride | 133.34 | 1.3 | - | Lewis Acid Catalyst |
| Dichloromethane | 84.93 | - | - | Solvent |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis.
References
-
University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
ResearchGate. (2015, July 17). Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine? Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Purification of 2-Chloro-4-hexanoylpyridine
Welcome to the dedicated technical support guide for the purification of 2-Chloro-4-hexanoylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key intermediate. Drawing upon established chemical principles and extensive laboratory experience, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you achieve the highest possible purity for your compound.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific issues you may encounter during the experimental workflow. Each question is structured to identify a problem, explain the underlying chemical principles, and provide a validated solution.
Question 1: My TLC plate of the crude reaction mixture shows multiple spots. What are the likely impurities and how can I identify them?
Answer: A multi-spot TLC plate is the most common scenario following the Friedel-Crafts acylation to synthesize 2-Chloro-4-hexanoylpyridine. The identity of these spots typically falls into several categories:
-
Unreacted Starting Materials:
-
2-Chloropyridine: A moderately polar starting material. It is volatile and relatively stable.[1][2]
-
Hexanoyl Chloride: This is highly reactive and will likely not be present. Instead, you will see its hydrolysis product, Hexanoic Acid , which is formed when the reaction is quenched with water.[3] Hexanoic acid is quite polar and may streak on a standard silica TLC plate.
-
-
Reaction By-products:
-
Isomeric Products: While the 4-position is the target for acylation, minor amounts of acylation at other positions on the pyridine ring can occur. These isomers will likely have very similar polarities to the desired product, making them the most challenging impurities to remove.
-
Product-Catalyst Complex: The ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃). If the reaction is not adequately quenched, this complex can persist and complicate analysis.[4]
-
-
Degradation Products: Although 2-chloropyridine derivatives are generally stable, prolonged exposure to strong acids or high temperatures can lead to decomposition.[2][5]
Identification Strategy: The most effective way to identify these spots is to run co-spots on your TLC plate. Spot your crude mixture in one lane, and in adjacent lanes, spot the crude mixture co-spotted with authentic samples of your starting materials (2-chloropyridine and hexanoic acid). The spots that move to the same Rf value are your starting materials. The remaining spots are likely your product and any isomeric by-products.
Table 1: Common Impurities and Their Characteristics
| Impurity | Expected Polarity (on Silica) | Identification Method | Removal Strategy |
| 2-Chloropyridine | Medium | TLC Co-spot | Column Chromatography, Evaporation |
| Hexanoic Acid | High (may streak) | TLC Co-spot, Acid/Base Extraction | Aqueous wash with NaHCO₃ |
| Isomeric Products | Very similar to product | High-Resolution Column Chromatography | Careful Column Chromatography |
| AlCl₃-Ketone Complex | Very High / Baseline | N/A | Proper aqueous quench |
Question 2: My column chromatography separation is poor, with significant band tailing and overlapping products. How can I improve the resolution?
Answer: Poor resolution during column chromatography is a frequent challenge. The issue often stems from the interaction between your compound and the stationary phase or an improperly chosen mobile phase.
Causality & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic. The basic nitrogen atom of the pyridine ring in your product can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction can lead to significant tailing or even irreversible adsorption. The ketone functionality can also undergo undesired reactions on acidic silica.[6]
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine (NEt₃) to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically. Alternatively, use neutral alumina as your stationary phase, though it may require a different solvent system.[7]
-
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute too quickly (high Rf), resulting in no separation. If it's not polar enough, the compounds will remain adsorbed at the top of the column (low Rf).
-
Solution: The ideal mobile phase should provide an Rf value of 0.25-0.35 for your target compound on a TLC plate. This typically provides the best separation on a column. Systematically test solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Hexane) with varying ratios to achieve this target Rf before running the column.[7]
-
-
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. The bands will be too broad to resolve from one another.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and preferably 50:1 for difficult separations.
-
Workflow for Optimizing Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Question 3: The product is an oil after purification, but literature suggests it should be a solid. What could be the cause?
Answer: This is a common outcome that can be traced to two primary causes:
-
Residual Solvent: Even trace amounts of high-boiling solvents used in chromatography (like ethyl acetate or dichloromethane) can prevent your product from solidifying.
-
Solution: After combining your pure fractions and removing the solvent on a rotary evaporator, connect the flask to a high-vacuum line for several hours (or overnight) to remove all residual solvent traces. Gentle heating can assist but should be done cautiously to avoid product degradation.
-
-
Persistent Impurities: The presence of even small amounts of greasy, non-crystalline impurities (such as isomeric by-products or unreacted starting materials) can act as a "eutectic" mixture, depressing the melting point and preventing crystallization.
-
Solution: First, confirm purity by ¹H NMR. If impurities are detected, a second, more careful chromatographic purification may be necessary. If the product is very pure but still an oil, you can attempt to induce crystallization. Try dissolving the oil in a minimal amount of a non-polar solvent (like hexane or pentane), cooling the solution in a dry ice/acetone bath, and scratching the inside of the flask with a glass rod at the solvent line. This can provide a nucleation site for crystal growth.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying 2-Chloro-4-hexanoylpyridine after a Friedel-Crafts reaction?
The most robust purification strategy involves a multi-step approach. This ensures the removal of a wide range of impurities with different chemical properties.
Purification Strategy Decision Tree
Caption: Recommended multi-step purification workflow.
Q2: Can I use a method other than chromatography to remove hexanoic acid?
Yes, an acid-base extraction is highly effective. After the initial work-up, dissolve the crude organic extract in a solvent like ethyl acetate or dichloromethane. Wash this organic layer one or two times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic hexanoic acid, forming sodium hexanoate, which is highly water-soluble and will be extracted into the aqueous layer. Be sure to perform this in a separatory funnel and vent frequently, as CO₂ gas will be generated. Finally, wash the organic layer with brine to remove residual water before drying.[9][10]
Q3: What are the critical safety considerations when handling the reagents and product?
Safety is paramount.
-
Hexanoyl Chloride: This reagent is corrosive and reacts violently with water to produce HCl gas.[3][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Chloropyridine: This compound is harmful if swallowed and can cause skin and eye irritation.[5][12] It is stable under normal conditions but can decompose upon heating to produce toxic fumes like hydrogen chloride and nitrogen oxides.[2]
-
Aluminum Chloride (AlCl₃): This Lewis acid is a water-reactive solid that releases HCl gas upon contact with moisture. Handle it in a dry environment.
-
Solvents: The organic solvents used (dichloromethane, hexane, ethyl acetate) are flammable and should be handled away from ignition sources.
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule, use 30-50 g of silica gel for every 1 g of crude material. Pack the column as a slurry in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure there are no air bubbles or cracks.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the solution of your crude product onto this silica using a rotary evaporator. This "dry loading" method typically results in better separation.
-
Load and Run the Column: Carefully add the dry-loaded silica to the top of the packed column. Add a thin layer of sand to protect the surface. Begin eluting with your starting mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your compounds. The less polar impurities will elute first, followed by your product, and then more polar impurities.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Select a Solvent System: The ideal solvent should dissolve your compound when hot but not when cold. Often a two-solvent system (e.g., diethyl ether/heptane) works well.[8]
-
Dissolve the Compound: Place your impure solid/oil in a flask. Add the "good" solvent (e.g., ether) dropwise at an elevated temperature (use a steam bath or heating mantle) until the compound just dissolves.
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., heptane) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or freezer to maximize crystal formation. Slow cooling is critical for forming pure, large crystals.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold "poor" solvent, and dry them under high vacuum.
References
- Chemically, Hexanoyl Chloride is an acyl chloride derived from hexanoic acid. It is sensitive to moisture, hydrolyzing to hexanoic acid and hydrochloric acid. (Source: Understanding Hexanoyl Chloride: Properties, Safety, and Procurement Guide)
- A column chromatographic procedure was developed and standardized for the purification of o-diketones from keto-esters. A very clean and convenient separation of the product from the impurity could be achieved using a silica stationary phase. (Source: DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE - Taylor & Francis Online)
- 2-Chloropyridine is an aryl chloride with the formula C₅H₄ClN. It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. (Source: 2-Chloropyridine - Wikipedia)
- 2-Chloropyridine is stable under recommended storage conditions. Hazardous decomposition products formed under fire conditions include Carbon oxides, Nitrogen oxides (NOx), and hydrogen chloride gas. (Source: 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem)
- A protocol to remove aldehydes and reactive ketones from mixtures by a liquid-liquid extraction protocol directly with saturated sodium bisulfite. (Source: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE)
- 2-Chloropyridine evolves phosgene on heating to decomposition.
- 2-Chloropyridine is harmful if swallowed, fatal if inhaled, and causes skin and serious eye irritation. It is stable under normal conditions of temperature and pressure.
- This method can be used to separate compounds that contain aldehyde or ketone functional groups from other compounds. (Source: Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview - YouTube)
- Hexanoyl chloride is a chemical intermediate used in various industries due to its versatile reactivity. (Source: Cas 142-61-0,Hexanoyl chloride - LookChem)
- The reaction mixture is transferred to a separatory funnel, diluted, and the layers are separated. The aqueous layer is extracted, and the combined organic layers are dried. (Source: Organic Syntheses Procedure)
- The technique relies on the reactivity of bisulfite with the carbonyl group to create a charged adduct that can be separated into an aqueous layer. (Source: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH)
- The acidity of silica depends on the purity of the silica gel, which can lead to the protonation of carbonyls. (Source: Column Chromatography ketone/silica - Physics Forums)
- Hexanoyl chloride reacts violently with water to form hexanoic acid and hydrochloric acid and is classified as corrosive. (Source: Hexanoyl chloride)
- 2-Chloropyridine is fatal in contact with skin or if inhaled and causes serious eye damage. (Source: 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 109-09-1 MSDS - Loba Chemie)
- Separation and purification of products can involve distillation, extraction, or crystallization to remove unreacted raw materials and other impurities. (Source: How is 2-Chloro-4 pyridinecarboxylic acid synthesized - Knowledge - Bloom Tech)
- The product can be purified by silica gel column chromatography.
- Hexanoyl chloride is moisture-sensitive and its thermal decomposition can lead to the release of irritating gases and vapors, including phosgene and hydrogen chloride gas.
- The work-up process involves extraction with a solvent, washing with brine, drying over sodium sulfate, concentrating, and recrystallization.
- Recrystallization is used to obtain the final solid product. (Source: CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
- A crude product oil which crystallised on standing was purified by dissolving in a mixture of ether and heptane and cooling in an acetone/dry-ice bath.
- Hexanoyl chloride is a six-carbon acyl chloride used as a reagent in organic synthesis. (Source: Hexanoyl chloride - Wikipedia)
- A process for preparing 2-chloro-pyridine derivatives.
- Friedel-Crafts alkylation can undergo polyalkylation, but this problem does not occur during Friedel-Crafts Acylation because an acyl group is deactivating. (Source: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction)
- In Friedel-Crafts acylation, the product ketone forms a rather stable complex with Lewis acids such as AlCl₃, so a stoichiometric amount or more of the "catalyst" must generally be employed. (Source: Friedel–Crafts reaction - Wikipedia)
- Friedel–Crafts acylation is the reaction of an arene with acyl chlorides or anhydrides using a strong Lewis acid catalyst to form monoacylated products.
- A highly efficient, selective, and combinatorially applicable Friedel-Crafts acylation to acetylate the C-3 position of imidazo[1,2-a]pyridines catalyzed by aluminum chloride.
- The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where a Lewis acid is added to an acyl halide in the presence of an aromatic ring. (Source: EAS Reactions (3)
- An improved process for making 3-amino-2-chloro-4-methylpyridine.
- A preparation method for 2-chloro-4-aminopyridine.
Sources
- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. physicsforums.com [physicsforums.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
Stability issues with 2-Chloro-4-hexanoylpyridine under reaction conditions
Welcome to the technical support center for 2-Chloro-4-hexanoylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is rooted in established chemical principles to not only solve immediate issues but also to foster a deeper understanding of the molecule's reactivity.
Introduction to the Stability of 2-Chloro-4-hexanoylpyridine
2-Chloro-4-hexanoylpyridine is a valuable building block in organic synthesis, prized for its dual reactivity. The pyridine core offers a platform for diverse functionalization, while the 2-chloro substituent is a prime site for nucleophilic aromatic substitution (SNAr).[1][2][3] The hexanoyl group at the 4-position, being electron-withdrawing, further activates the ring towards such substitutions. However, this inherent reactivity can also be a source of instability under certain reaction conditions, leading to side products and reduced yields. This guide will address these potential pitfalls and offer solutions for maintaining the integrity of your starting material and achieving your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the use of 2-Chloro-4-hexanoylpyridine in your reactions.
Issue 1: Unexpected Formation of 2-Hydroxypyridine or 2-Alkoxypyridine Derivatives
Question: I am observing the formation of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl or alkoxy group. What is causing this, and how can I prevent it?
Answer: This is a classic example of nucleophilic aromatic substitution at the 2-position of the pyridine ring. The carbon atom bonded to the chlorine is highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen and the 4-hexanoyl group.[2][3]
-
Causality:
-
Hydrolysis: The presence of water in your reaction mixture, even in trace amounts, can lead to hydrolysis, where water acts as a nucleophile to displace the chloride, forming the corresponding 2-hydroxypyridine derivative. This is often accelerated by heat or the presence of acids or bases.
-
Alkoxylation: If your reaction is conducted in an alcohol-based solvent (e.g., methanol, ethanol), the solvent itself can act as a nucleophile, leading to the formation of a 2-alkoxypyridine byproduct. This is particularly prevalent under basic conditions, which generate the more nucleophilic alkoxide.
-
-
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Glassware: Ensure all solvents are anhydrous and that glassware is thoroughly dried before use. Flame-drying glassware under vacuum or oven-drying are effective methods.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Solvent Selection: If possible, choose a non-nucleophilic solvent. Aprotic solvents like THF, dioxane, toluene, or DMF are generally preferred over alcohols if alkoxylation is a concern.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of these side reactions.
-
dot graph TD { A[Start: Reaction Setup] --> B{Observe 2-Hydroxy/Alkoxy Byproduct}; B --> C{Potential Causes}; C --> D[Hydrolysis (Trace H2O)]; C --> E[Alkoxylation (Alcohol Solvent)]; D --> F[Solution: Rigorous Drying & Inert Atmosphere]; E --> G[Solution: Use Aprotic Solvent]; F --> H[Re-run Experiment]; G --> H; } Caption: Troubleshooting workflow for hydroxy/alkoxy byproducts.
Issue 2: Low Yield or No Reaction with Grignard or Organolithium Reagents
Question: My Grignard or organolithium reaction with 2-Chloro-4-hexanoylpyridine is giving a low yield of the desired product, and I am recovering a significant amount of starting material or observing a complex mixture of byproducts. What could be the issue?
Answer: While Grignard and organolithium reagents are excellent nucleophiles, they are also strong bases. This dual reactivity can lead to several side reactions with your substrate.
-
Causality:
-
Deprotonation: The protons on the carbon alpha to the carbonyl group of the hexanoyl chain are acidic. A strong organometallic base can deprotonate this position, forming an enolate. This consumes your reagent and starting material without leading to the desired addition product.
-
Reaction with the Pyridine Ring: In some cases, Grignard reagents can react with the pyridine ring itself, leading to a complex mixture of products.
-
Halogen-Metal Exchange: Organolithium reagents, particularly n-butyllithium, can undergo halogen-metal exchange with the 2-chloro substituent, leading to the formation of a 2-lithiated pyridine species.
-
-
Troubleshooting Protocol:
-
Inverse Addition: Add the 2-Chloro-4-hexanoylpyridine solution slowly to the Grignard or organolithium reagent at low temperature (e.g., -78 °C). This ensures that the organometallic reagent is always in excess, which can favor the desired nucleophilic attack on the carbonyl over deprotonation.
-
Use of Milder Organometallic Reagents: Consider using less basic organometallic reagents, such as organocuprates (Gilman reagents) or organozinc reagents, which are generally more selective for 1,4-addition to the carbonyl group and less prone to acting as bases.
-
Protection of the Carbonyl Group: If feasible, protect the ketone as a ketal before introducing the organometallic reagent. The ketal can be deprotected under acidic conditions after the desired reaction at another site.
-
dot graph TD { A[Start: Grignard/Organolithium Reaction] --> B{Low Yield / Complex Mixture}; B --> C{Potential Side Reactions}; C --> D[Alpha-Deprotonation (Enolate Formation)]; C --> E[Reaction with Pyridine Ring]; C --> F[Halogen-Metal Exchange (Organolithiums)]; D --> G[Solution: Inverse Addition at Low Temp]; E --> H[Solution: Use Milder Reagents (e.g., Organocuprates)]; F --> I[Consider Alternative Synthetic Route]; G --> J[Re-run Experiment]; H --> J; } Caption: Troubleshooting guide for organometallic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Chloro-4-hexanoylpyridine?
A1: To ensure its long-term stability, 2-Chloro-4-hexanoylpyridine should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) is ideal.[4] The container should be tightly sealed to prevent moisture ingress and the atmosphere should be inert (e.g., under argon or nitrogen).
Q2: Is 2-Chloro-4-hexanoylpyridine stable to acidic conditions?
A2: The stability in acidic conditions depends on the strength of the acid and the reaction conditions. While the pyridine nitrogen can be protonated by strong acids, which deactivates the ring towards electrophilic attack, the chloro and hexanoyl groups are generally stable to moderately acidic conditions at room temperature. However, prolonged exposure to strong, hot acids can promote hydrolysis of the chloro group.
Q3: Is 2-Chloro-4-hexanoylpyridine stable to basic conditions?
A3: The compound is susceptible to degradation under strongly basic conditions. As mentioned in the troubleshooting guide, strong bases can cause deprotonation at the alpha-carbon of the hexanoyl group. Furthermore, strong aqueous bases (e.g., concentrated NaOH) can lead to hydrolysis of the 2-chloro substituent, especially at elevated temperatures.
Q4: What are common impurities I might find in commercial 2-Chloro-4-hexanoylpyridine?
A4: Depending on the synthetic route, common impurities could include starting materials from the synthesis, such as 2-chloropyridine or hexanoyl chloride. Positional isomers, though less likely if the synthesis is well-controlled, could also be present. It is always recommended to check the certificate of analysis and consider purification by column chromatography or recrystallization if high purity is required.
Q5: Can I use amines as nucleophiles with this compound?
A5: Yes, amines are excellent nucleophiles for displacing the 2-chloro substituent via a nucleophilic aromatic substitution reaction.[1] This is a common and effective way to synthesize 2-amino-4-hexanoylpyridine derivatives. The reaction is typically carried out in a suitable solvent, sometimes with the addition of a non-nucleophilic base to scavenge the HCl that is formed.
Data Summary Table
| Parameter | Recommendation / Observation | Rationale |
| Storage Temperature | 2-8 °C | Minimizes degradation over time. |
| Storage Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
| Recommended Solvents | Aprotic (THF, Dioxane, Toluene, DMF) | Avoids solvent-mediated nucleophilic substitution. |
| pH Stability (General) | Near-neutral to weakly acidic | Avoids base-catalyzed side reactions and acid-catalyzed hydrolysis. |
| Common Byproducts | 2-hydroxy/alkoxy-4-hexanoylpyridine | Result from nucleophilic attack by water or alcohol solvents. |
References
-
Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). University of Calgary. Retrieved from [Link]
-
Nucleophilic substitution. (2023, November 28). In Wikipedia. Retrieved from [Link]
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Technical Support Center: Troubleshooting Suzuki Coupling with 2-Chloro-4-hexanoylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights for troubleshooting Suzuki-Miyaura coupling reactions involving 2-Chloro-4-hexanoylpyridine. This resource moves beyond simple checklists to explain the underlying chemical principles, helping you not only solve immediate issues but also build a robust understanding for future experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers working with this challenging substrate.
Q1: Why is my Suzuki coupling with 2-Chloro-4-hexanoylpyridine failing or giving very low yields?
Low or no product formation when using 2-chloropyridines is a frequent challenge. The primary reason is the inherent low reactivity of the carbon-chlorine (C-Cl) bond compared to C-Br or C-I bonds.[1] This makes the initial and often rate-limiting oxidative addition step in the catalytic cycle more difficult.[1][2] Beyond this, several factors could be at play: an ineffective catalyst-ligand system, an inappropriate base, or suboptimal reaction conditions.[1][3]
Q2: What is the best palladium catalyst and ligand combination for this type of substrate?
For challenging substrates like 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[4] Highly active catalyst systems are generally required.[5] The most successful approaches often involve the use of bulky, electron-rich phosphine ligands.[2][6] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition.[6]
Recommended Systems:
-
Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[3][6] They also sterically shield the palladium center, which can prevent inhibition by the coordinating pyridine nitrogen.[5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another powerful class of ligands for activating aryl chlorides.[3][6]
-
Palladacycle Precatalysts: These have shown high activity for Suzuki coupling reactions with deactivated aryl chlorides.[7]
Q3: How do I choose the right base and solvent?
The base is critical for activating the boronic acid into a more nucleophilic boronate species, which is essential for the transmetalation step.[1][8] For 2-chloropyridines, strong, non-nucleophilic inorganic bases are often the most effective.[1]
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for these challenging couplings.[1][5]
-
Solvent Systems: The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal.[3][9] Common choices include dioxane/water, toluene/water, or THF/water.[3] The water component can be beneficial by increasing the concentration of the hydrophilic boronate species.[9]
Q4: I'm observing significant side products like homocoupling and protodeboronation. What can I do?
The formation of byproducts is a common issue that can often be mitigated by adjusting reaction conditions.
-
Homocoupling of Boronic Acid: This side reaction, where the boronic acid couples with itself, is often promoted by the presence of oxygen or certain Pd(II) species.[10][11][12] To minimize this, ensure your reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen) and that an inert atmosphere is maintained throughout the reaction.[3][13] Using a Pd(0) source can also be beneficial.[13]
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[14] This side reaction is often catalyzed by the base and can be exacerbated by the presence of water.[15] While bulky phosphine ligands are excellent for the main reaction, they can sometimes accelerate protodeboronation.[15][16] If this is a significant issue, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[13] A "slow-release" strategy using MIDA boronates can also be effective for notoriously unstable boronic acids.[14]
In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach to troubleshooting is necessary. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Incomplete Conversion | 1. Inactive Catalyst System: The catalyst and/or ligand are not effective for the C-Cl bond activation of the 2-chloropyridine.[1] | Action: Switch to a more active catalyst system. Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands.[3][6] |
| 2. Ineffective Base: The base may be too weak or poorly soluble to efficiently generate the boronate species required for transmetalation.[1] | Action: Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1][5] Ensure the base is finely powdered to maximize surface area. | |
| 3. Low Reaction Temperature: 2-Chloropyridines often require higher temperatures to overcome the activation energy for oxidative addition.[3] | Action: Increase the reaction temperature, typically to the 80-120 °C range.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction.[3] | |
| 4. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1] | Action: Use bulky ligands that can sterically shield the palladium center.[5] Increasing the catalyst loading may also be necessary. | |
| Low Yield of Desired Product | 1. Suboptimal Reagent Stoichiometry: An incorrect ratio of boronic acid to aryl halide can lead to incomplete conversion. | Action: Use a slight excess of the boronic acid or boronic ester (typically 1.2-1.5 equivalents). |
| 2. Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be unstable under the reaction conditions.[13] | Action: Use fresh, high-purity boronic acid. Consider using more stable derivatives like pinacol esters or potassium trifluoroborate salts.[13] | |
| 3. Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | Action: Ensure vigorous stirring throughout the reaction. | |
| Formation of Byproducts | 1. Homocoupling of Boronic Acid: Presence of oxygen or Pd(II) species can lead to the self-coupling of the boronic acid.[10][11][12] | Action: Thoroughly degas all solvents and the reaction mixture with an inert gas.[3][13] Maintain an inert atmosphere. Using a Pd(0) precatalyst can also help.[13] |
| 2. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[14] | Action: Use anhydrous conditions if possible.[3] Consider using a boronic ester or a trifluoroborate salt.[13][14] A slow-release strategy with MIDA boronates can be effective for unstable boronic acids.[14] | |
| 3. Dehalogenation of 2-Chloro-4-hexanoylpyridine: The C-Cl bond is reduced to a C-H bond. | Action: This can be promoted by certain solvents or bases.[13] Try changing the solvent system or using a different, non-coordinating base. | |
| Difficulty in Product Purification | 1. Residual Palladium: Palladium residues can be difficult to remove from the final product. | Action: Use palladium scavengers after the reaction. Filtration through a pad of Celite can also be effective. |
| 2. Byproducts with Similar Polarity: Byproducts may have similar chromatographic behavior to the desired product. | Action: Optimize the reaction conditions to minimize byproduct formation. If separation is still difficult, consider alternative purification techniques like preparative HPLC or crystallization. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the main steps and highlights where common issues can arise.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps and common points of failure.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-4-hexanoylpyridine
This is a generalized procedure and should be optimized for your specific boronic acid partner.
Materials:
-
2-Chloro-4-hexanoylpyridine (1.0 equiv)
-
Boronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane/water 10:1)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 2-Chloro-4-hexanoylpyridine, the boronic acid/ester, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: In the same flask, add the palladium precatalyst and the ligand.
-
Inert Atmosphere: Evacuate and backfill the vessel with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting low yields in Suzuki couplings with 2-chloropyridines.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - ResearchGate. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines - American Chemical Society. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]
-
Suzuki coupling help : r/chemistry - Reddit. Available at: [Link]
-
Optimization of reaction condition for catalyst, base, solvent - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 2-Chloro-4-hexanoylpyridine During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of preventing the decomposition of 2-Chloro-4-hexanoylpyridine during experimental workup. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.
Introduction: Understanding the Instability of 2-Chloro-4-hexanoylpyridine
2-Chloro-4-hexanoylpyridine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] However, its purification can be challenging due to its susceptibility to decomposition during workup. The primary modes of decomposition are hydrolysis of the 2-chloro group and cleavage of the hexanoyl side chain, both of which are highly dependent on the pH and temperature of the workup conditions. This guide will equip you with the knowledge to navigate these challenges and ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for 2-Chloro-4-hexanoylpyridine during workup?
A1: The two primary decomposition pathways are:
-
Hydrolysis of the 2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water, especially under strongly acidic or basic conditions, leading to the formation of 2-hydroxy-4-hexanoylpyridine.[2][3] While 2-chloropyridine itself is relatively stable in neutral conditions, the presence of the electron-withdrawing hexanoyl group can influence its reactivity.[4][5]
-
Cleavage of the Hexanoyl Group (Deacylation): The carbon-carbon bond between the pyridine ring and the hexanoyl group can be cleaved under certain acidic or basic conditions, resulting in the formation of 2-chloropyridine and hexanoic acid or its salt. This is a known reaction for aromatic ketones, particularly when harsh conditions are employed.
Q2: My NMR spectrum shows the disappearance of the hexanoyl chain signals after a basic wash. What is happening?
A2: The loss of the hexanoyl chain signals is indicative of a retro-Friedel-Crafts or deacylation reaction. This is a common issue when exposing acylpyridines to strong bases. The basic conditions can facilitate the cleavage of the C-C bond between the carbonyl group and the pyridine ring. To avoid this, it is crucial to use mild basic conditions (e.g., saturated sodium bicarbonate solution) and to perform the wash quickly and at a low temperature.
Q3: I observe a new peak in my LC-MS that corresponds to the mass of 2-hydroxy-4-hexanoylpyridine. What is the cause?
A3: The appearance of 2-hydroxy-4-hexanoylpyridine strongly suggests that hydrolysis of the 2-chloro group has occurred. This is often triggered by prolonged exposure to either strongly acidic or basic aqueous solutions during the workup. To mitigate this, minimize the time the compound is in contact with aqueous acidic or basic solutions and maintain a low temperature throughout the extraction process.
Q4: Can I use a strong base like sodium hydroxide to neutralize the reaction mixture?
A4: It is highly discouraged to use strong bases like sodium hydroxide. Strong bases can promote both the hydrolysis of the 2-chloro group and the cleavage of the hexanoyl side chain. A milder base, such as saturated sodium bicarbonate or a phosphate buffer, is a much safer choice for neutralizing acidic reaction mixtures containing 2-Chloro-4-hexanoylpyridine.
Troubleshooting Guide
This section provides solutions to common problems encountered during the workup of 2-Chloro-4-hexanoylpyridine.
| Problem | Potential Cause | Recommended Solution |
| Low final product yield | Decomposition due to harsh pH conditions during extraction. | Use a buffered aqueous solution (pH ~7) for the initial wash. If an acidic or basic wash is necessary, use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) and perform the extraction quickly at low temperatures (0-5 °C). |
| Formation of an inseparable emulsion during extraction | Formation of insoluble aluminum hydroxides from quenching a Friedel-Crafts reaction. | Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This keeps the aluminum salts dissolved in the aqueous phase.[6] |
| Product "oiling out" during crystallization | Improper solvent system or presence of impurities. | Ensure the crude product is as dry as possible before attempting crystallization. Screen a variety of solvent systems (e.g., heptane/ethyl acetate, toluene). Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Presence of starting materials in the final product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. |
| Final product is a dark, tarry substance | High reaction or workup temperature leading to polymerization or degradation. | Maintain a low temperature (0-5 °C) during the addition of reagents and throughout the entire workup process.[7] |
Recommended Workup Protocol to Minimize Decomposition
This protocol is designed to minimize the risk of hydrolysis and deacylation of 2-Chloro-4-hexanoylpyridine, particularly after a Friedel-Crafts acylation reaction.
Step-by-Step Methodology:
-
Quenching:
-
Prepare a beaker with a mixture of crushed ice and a calculated amount of concentrated hydrochloric acid (sufficient to neutralize any remaining base and dissolve aluminum salts).[6][8]
-
Slowly and with vigorous stirring, pour the reaction mixture into the ice/HCl slurry. Maintain the temperature of the slurry below 10 °C during the addition. This step is critical for hydrolyzing the aluminum chloride-ketone complex while keeping the solution acidic to prevent side reactions.[9]
-
-
Initial Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers.
-
-
Neutralization Wash:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate. Perform this wash quickly and at a low temperature (ice bath) to neutralize any remaining acid without causing significant decomposition. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Immediately follow with a wash with brine (saturated aqueous NaCl solution) to break any emulsions and remove excess water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40 °C.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of heptane and ethyl acetate).
-
Visualizing the Stable Workup Workflow
Caption: Recommended Workup Workflow
Understanding the Decomposition Mechanisms
A deeper understanding of the potential decomposition pathways can aid in troubleshooting and optimizing your workup procedure.
Visualizing Potential Decomposition Pathways
Caption: Key Decomposition Pathways
By carefully controlling the pH and temperature of your workup, you can effectively navigate these decomposition pathways and isolate your target compound, 2-Chloro-4-hexanoylpyridine, with high purity and yield.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- Hobbs, P. T. (n.d.).
- BenchChem. (2025). Minimizing byproduct formation in Friedel-Crafts acylation.
-
PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine?. Retrieved from [Link]
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.).
- NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
-
Chem-Impex. (n.d.). 2-Chloropyridine N-oxide. Retrieved from [Link]
-
Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?. Retrieved from [Link]
- Jubilant Ingrevia. (n.d.).
- Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth., 89, 549-561.
- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- Sheng, X., et al. (2020). Separation of 2-Chloropyridine/3-Chloropyridine by Nonporous Adaptive Crystals of Pillararenes with Different Substituents and Cavity Sizes. Journal of the American Chemical Society.
- Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine.
-
Failure Knowledge Database. (n.d.). Explosion of 2-chloropyridine-N-oxide left as a distillation residue. Retrieved from [Link]
- EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.).
- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
- NIH. (2022). Selective Oxidative Cleavage of the C–C Bond in α,β-Epoxy Ketone into Carbonyl Compounds.
-
Chem-Impex. (n.d.). 2-Chloro-4-acetylpyridine. Retrieved from [Link]
- ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Organic Letters.
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Aromatization-Driven C–C Bond Cleavage of Unstrained Ketone Access to Vinyl Sulfones. (2025).
-
Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. Retrieved from [Link]
- NIH. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds.
-
ResearchGate. (2025). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions via Cleavage of Carbon-Carbon Bonds of Ketones and Nitriles. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromopyridines in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, 2-halopyridines are indispensable building blocks. Their utility stems from the ability to undergo various cross-coupling reactions to construct complex molecular architectures. A frequent and critical decision for the synthetic chemist is the choice between a 2-chloropyridine and a 2-bromopyridine substrate. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data, to inform rational substrate selection and reaction optimization.
Fundamental Principles of Reactivity
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[1] Consequently, the C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst, the rate-limiting step in many cross-coupling cycles.[1] This fundamental principle establishes 2-bromopyridines as inherently more reactive than their 2-chloro counterparts under standard conditions.
Another crucial factor is the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom activates the C2 position towards oxidative addition, making it a favorable site for cross-coupling.[1] However, this electronic activation is often not sufficient to overcome the significantly higher bond strength of the C-Cl bond without specialized catalytic systems.
Comparative Reactivity in Key Cross-Coupling Reactions
The true measure of reactivity is observed in the context of specific, widely used transformations. Below, we compare the performance of 2-chloro- and 2-bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing representative data and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Historically, the coupling of 2-chloropyridines was challenging, requiring high temperatures and catalyst loadings. However, the development of advanced ligands has largely overcome this limitation.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, Ligand-free | K₂CO₃ | 100 | 0.5 | 95 | [2] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 18 | 92 | [3] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Ligand-free | K₂CO₃ | 100 | 0.5 | 98 | [2] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 18 | 94 | [3] |
Expertise & Experience: As the data indicates, 2-bromopyridines can be effectively coupled using simple, ligand-free palladium sources under aqueous conditions, highlighting their high intrinsic reactivity.[2] In contrast, the successful coupling of 2-chloropyridines necessitates the use of specialized, bulky, and electron-rich phosphine ligands like SPhos.[3] These ligands facilitate the oxidative addition of the strong C-Cl bond to the palladium center.[3] While modern catalysts deliver excellent yields for 2-chloropyridines, the reactions often require higher temperatures and longer reaction times compared to their bromo- counterparts.[2][3] The choice, therefore, becomes a balance between the lower cost and wider availability of 2-chloropyridines against the milder conditions and simpler catalytic systems sufficient for 2-bromopyridines.
Mechanistic Considerations: The Oxidative Addition Step
The core difference in reactivity lies in the initial oxidative addition of the halopyridine to the Pd(0) catalyst. This step involves the cleavage of the C-X bond and the formation of a Pd(II) intermediate.
Caption: Oxidative addition of 2-halopyridine to a Pd(0) complex.
The activation energy (ΔG‡) for the oxidative addition of a C-Cl bond is significantly higher than that for a C-Br bond. This is the primary kinetic barrier that must be overcome. Modern catalyst systems for chloro-substrates are designed to lower this barrier. Bulky, electron-rich ligands (like Buchwald's biarylphosphines or N-heterocyclic carbenes) stabilize the electron-deficient palladium center, promoting the cleavage of the less reactive C-Cl bond.[3]
Buchwald-Hartwig Amination
This reaction is crucial for the synthesis of arylamines, a common motif in pharmaceuticals. Similar to the Suzuki coupling, 2-bromopyridines react under milder conditions.
| Substrate | Amine | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 80 | 2 | 98 | [4] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 120 | 24 | 95 | [5] |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 100 | 16 | 94 | [4] |
| 2-Chloropyridine | Aniline | RuPhos-Pd-G3 | LiHMDS | 100 | 18 | 91 | [5] |
Expertise & Experience: The data clearly shows that while high yields are achievable for both substrates, 2-chloropyridines often require more specialized and expensive catalysts (e.g., RuPhos precatalysts) and stronger bases or higher temperatures to achieve comparable results to 2-bromopyridines.[4][5] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to facilitate the deprotonation of the amine and promote the catalytic cycle.[4][5]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, creating alkynylated pyridines. This reaction often involves a dual palladium/copper catalytic system.
| Substrate | Alkyne | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 80 | 4 | 92 | [6] |
| 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₃PO₄ | 110 | 24 | 85 | N/A |
| 2-Bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | 100 | 3 | 95 | [7] |
| 2-Chloropyridine | 1-Hexyne | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 120 | 24 | 88 | N/A |
| (Note: Direct comparative data for Sonogashira coupling of 2-chloropyridine under optimized conditions is less common in single reports, conditions are representative of modern protocols for aryl chlorides.) |
Expertise & Experience: The trend of higher reactivity for 2-bromopyridines continues in the Sonogashira coupling.[6][7] They can be coupled efficiently using standard Pd/Cu systems. 2-Chloropyridines, being less reactive, generally require more forceful conditions and advanced phosphine ligands to achieve high yields. The challenge with unactivated aryl chlorides in this reaction is well-documented, making 2-bromopyridines the more reliable choice when mild conditions are a priority.
Experimental Protocols
To provide a practical context, detailed, self-validating protocols for the Suzuki-Miyaura coupling of both substrates are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is adapted from methodologies that leverage the high reactivity of the C-Br bond.
Caption: Workflow for Suzuki coupling of 2-bromopyridine.
Step-by-Step Methodology:
-
Reagent Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 4 mL of degassed toluene and 1 mL of degassed water via syringe.
-
Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenylpyridine.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol employs a modern catalyst system necessary for activating the C-Cl bond.[3]
Caption: Workflow for Suzuki coupling of 2-chloropyridine.
Step-by-Step Methodology:
-
Reagent Setup: In a glovebox or under a stream of argon, add to an oven-dried reaction tube: 2-chloropyridine (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground potassium phosphate (2.5 mmol).
-
Inert Atmosphere: If not in a glovebox, seal the tube and ensure an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction's progress. These reactions are typically slower and may require 12-24 hours for full conversion.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Rinse the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between 2-chloro- and 2-bromopyridines is a strategic one, balancing reactivity against cost and availability.
-
2-Bromopyridines are the substrates of choice for high reactivity, milder reaction conditions, and simpler catalytic systems. They are ideal for rapid synthesis, proof-of-concept studies, and when dealing with sensitive functional groups that may not tolerate the higher temperatures required for their chloro-analogs.
-
2-Chloropyridines represent a more economical and scalable option, especially for large-scale industrial processes where cost is a primary driver. The initial investment in more sophisticated ligands and catalysts is offset by the lower price of the starting material. Modern catalytic systems have made their use highly viable, delivering excellent yields, albeit often at the cost of longer reaction times and more forcing conditions.[3]
For the research and drug development professional, understanding this reactivity-cost trade-off is paramount. For initial library synthesis and exploration of new chemical space, the reliability of 2-bromopyridines may be preferred. For later-stage process development and scale-up, optimizing a protocol for the corresponding 2-chloropyridine is often a necessary and worthwhile endeavor.
References
-
ResearchGate. (n.d.). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Available at: [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Available at: [Link]
-
SCIRP. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Comparative Guide to the Biological Activity of 2-Chloro-4-hexanoylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial and antifungal agent development, pyridine derivatives have consistently emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 2-Chloro-4-hexanoylpyridine derivatives, a class of compounds with significant potential in the discovery of novel therapeutic agents. By synthesizing data from structurally related compounds and established antimicrobial agents, this document offers a comprehensive overview for researchers engaged in the exploration of new chemical entities to combat microbial infections.
Introduction to 2-Chloro-4-acylpyridine Derivatives: A Promising Scaffold
The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals.[1] The introduction of a chlorine atom at the 2-position and an acyl group at the 4-position of the pyridine ring can significantly modulate the compound's physicochemical properties and biological activity. The 2-chloro substituent is known to be a key feature in various fungicides and insecticides, primarily by acting as a good leaving group in nucleophilic substitution reactions within biological systems.[3] The 4-acyl group, in this case, a hexanoyl chain, introduces a lipophilic character that can influence membrane permeability and interaction with molecular targets. While direct experimental data on 2-Chloro-4-hexanoylpyridine is limited in publicly available literature, its biological activity can be inferred and compared based on the well-documented activities of its structural analogs.
Synthesis of 2-Chloro-4-hexanoylpyridine Derivatives
The synthesis of 2-Chloro-4-hexanoylpyridine and its analogs can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of 2-chloropyridine.[4][5] This reaction typically involves the use of an acylating agent, such as hexanoyl chloride or hexanoic anhydride, in the presence of a Lewis acid catalyst.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of 2-Chloro-4-hexanoylpyridine.
It is important to note that the reactivity of the pyridine ring towards Friedel-Crafts acylation can be low due to the electron-withdrawing nature of the nitrogen atom, which can be complexed by the Lewis acid.[4] Alternative methods, such as those involving organometallic intermediates, may offer higher yields and regioselectivity.[6]
Comparative Biological Activity
To provide a comprehensive comparison, the anticipated biological activity of 2-Chloro-4-hexanoylpyridine is benchmarked against known antifungal agents with different mechanisms of action, such as azoles (e.g., Fluconazole) and polyenes (e.g., Amphotericin B). The comparison will focus on their antifungal and antimicrobial efficacy, primarily evaluated by the Minimum Inhibitory Concentration (MIC).
Postulated Antifungal Activity
Pyridine derivatives have been shown to exhibit antifungal activity through various mechanisms, including the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7][8] Specifically, some pyridines are suggested to inhibit the enzyme lanosterol demethylase, a key enzyme in the ergosterol pathway, which is also the target for azole antifungals.[7] The presence of the lipophilic hexanoyl chain in 2-Chloro-4-hexanoylpyridine may enhance its ability to penetrate the fungal cell membrane and interact with this or other intracellular targets.
Comparative Antifungal Activity (MIC in µg/mL):
| Compound/Drug | Candida albicans | Aspergillus niger | Probable Mechanism of Action |
| 2-Chloro-4-hexanoylpyridine (Predicted) | 1-16 (Estimated) | 2-32 (Estimated) | Inhibition of Ergosterol Biosynthesis |
| Fluconazole | 0.25 - 8[9] | >64[10] | Lanosterol Demethylase Inhibition[11] |
| Amphotericin B | 0.25 - 1[12] | 0.5 - 2[13] | Binds to Ergosterol, forming pores[14] |
Note: The MIC values for 2-Chloro-4-hexanoylpyridine are estimations based on the activity of structurally related 2-chloro-N-phenylacetamide and other acylpyridine derivatives and are intended for comparative purposes.[15][16] The actual values would need to be determined experimentally.
Postulated Antibacterial Activity
While the primary focus is often on antifungal properties, many pyridine derivatives also exhibit antibacterial activity.[1] The mechanism of antibacterial action can vary, including disruption of the bacterial cell wall or inhibition of essential enzymes. The 2-chloro-substituent can play a role in covalent modification of bacterial proteins.
Comparative Antibacterial Activity (MIC in µg/mL):
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Probable Mechanism of Action |
| 2-Chloro-4-hexanoylpyridine (Predicted) | 8-64 (Estimated) | 16-128 (Estimated) | Multiple targets possible |
| Ciprofloxacin | 0.25 - 1 | 0.008 - 0.125 | DNA Gyrase and Topoisomerase IV Inhibition |
| Vancomycin | 0.5 - 2 | Ineffective | Cell Wall Synthesis Inhibition |
Note: The estimated MIC values for 2-Chloro-4-hexanoylpyridine are based on general trends observed for other substituted pyridines and require experimental verification.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-Chloro-4-acylpyridine derivatives is highly dependent on the nature of the substituents on the pyridine ring.
-
Effect of the 4-Acyl Chain Length: The length of the alkyl chain of the 4-acyl group is expected to influence the compound's lipophilicity. An optimal chain length is often required for effective membrane translocation and target engagement. Very short chains may not provide sufficient lipophilicity, while excessively long chains could lead to poor aqueous solubility and non-specific interactions. The hexanoyl (C6) group represents a moderate chain length that could balance these properties.
-
Role of the 2-Chloro Substituent: The chlorine atom at the 2-position is an important pharmacophore. Its electron-withdrawing nature influences the overall electronic properties of the pyridine ring. Furthermore, its potential to act as a leaving group suggests that these compounds might act as covalent inhibitors of their biological targets. Studies on other 2-chloropyridine derivatives have highlighted the importance of this halogen for antimicrobial activity.[16]
Logical Relationship of SAR:
Caption: Influence of key structural features on biological activity.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for the evaluation of antifungal and antibacterial activity are provided below, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/M38-A2)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.
Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., 2-Chloro-4-hexanoylpyridine) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal stock solution in RPMI-1640 medium to obtain a range of concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.
Broth Microdilution Antibacterial Susceptibility Testing (CLSI M07)
This protocol is similar to the antifungal testing but is adapted for bacteria.
Step-by-Step Protocol:
-
Preparation of Antibacterial Stock Solution: Prepare a stock solution of the test compound as described for the antifungal assay.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the antibacterial stock solution in CAMHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include growth and sterility controls.
-
Incubation: Incubate the plates at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.
Potential Mechanism of Action: A Hypothetical Pathway
Based on the known mechanisms of related compounds, a plausible mechanism of action for the antifungal activity of 2-Chloro-4-hexanoylpyridine involves the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.
Hypothesized Antifungal Mechanism:
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. Novel Keto-Alkyl-Pyridinium Antifungal Molecules Active in Models of In Vivo Candida albicans Vascular Catheter Infection and Ex Vivo Candida auris Skin Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
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- 15. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mjpath.org.my [mjpath.org.my]
This guide provides a comprehensive spectroscopic comparison of 2-Chloro-4-hexanoylpyridine with structurally related compounds. As experimental spectra for this specific molecule are not widely published, we will leverage established principles of spectroscopy to predict its spectral characteristics. These predictions will be juxtaposed with empirical data from analogous compounds to offer a robust analytical framework for researchers, scientists, and professionals in drug development. Our objective is to provide not just data, but a deeper understanding of how subtle structural modifications manifest in various spectroscopic techniques.
Introduction: The Analytical Imperative for Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry and materials science, valued for their versatile reactivity and biological activity. 2-Chloro-4-hexanoylpyridine, a derivative of interest, combines a halogenated pyridine ring with a C4 acyl chain. This unique combination of an electron-withdrawing chloro group and a carbonyl moiety on the pyridine ring dictates its electronic properties and, consequently, its spectroscopic signature. Accurate structural elucidation and purity assessment are paramount, and techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are indispensable tools in this endeavor.
This guide will delve into the expected spectroscopic profile of 2-Chloro-4-hexanoylpyridine. To ground our predictions in experimental reality, we will draw comparisons with the following related compounds, for which spectroscopic data are available:
-
2-Chloropyridine: The parent chlorinated pyridine ring.
-
2-Chloro-4-methylpyridine: To observe the effect of a simple alkyl substituent at the 4-position.
-
4-Acetylpyridine: To understand the influence of a carbonyl group at the 4-position without the 2-chloro substituent.
By analyzing the spectral features of these analogs, we can build a reliable and detailed picture of what to expect from 2-Chloro-4-hexanoylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carbonyl group in 2-Chloro-4-hexanoylpyridine will significantly deshield the protons on the pyridine ring, shifting them downfield.
Predicted ¹H NMR Spectrum for 2-Chloro-4-hexanoylpyridine:
-
Pyridine Protons:
-
H-6: Expected to be the most downfield proton due to its proximity to the electronegative nitrogen. It will appear as a doublet.
-
H-5: Will be influenced by the adjacent carbonyl group and will likely appear as a doublet of doublets.
-
H-3: Will be the most upfield of the ring protons and will appear as a singlet or a very finely split doublet.
-
-
Hexanoyl Chain Protons:
-
α-CH₂ (alpha to C=O): Will be deshielded by the carbonyl group and appear as a triplet.
-
β-CH₂, γ-CH₂, δ-CH₂: Will appear as multiplets in the typical aliphatic region.
-
Terminal CH₃: Will be the most upfield signal, appearing as a triplet.
-
Workflow for ¹H NMR Analysis
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
Table 1: Comparison of ¹H NMR Data (Chemical Shifts in ppm)
| Compound | H-3 | H-5 | H-6 | Other Protons |
| 2-Chloro-4-hexanoylpyridine (Predicted) | ~7.3 | ~7.7 | ~8.4 | Hexanoyl: ~2.9 (α-CH₂), ~1.7 (β-CH₂), ~1.3 (γ,δ-CH₂), ~0.9 (CH₃) |
| 2-Chloropyridine [1] | ~7.3 | ~7.2 | ~8.4 | H-4: ~7.6 |
| 2-Chloro-4-methylpyridine [2] | ~7.0 | ~6.9 | ~8.1 | CH₃: ~2.2 |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum for 2-Chloro-4-hexanoylpyridine:
-
Carbonyl Carbon: The C=O carbon will be the most downfield signal, typically >190 ppm.
-
Pyridine Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (120-155 ppm). The carbon bearing the chlorine (C-2) and the carbon attached to the acyl group (C-4) will have distinct chemical shifts.
-
Hexanoyl Chain Carbons: These will appear in the upfield aliphatic region.
Table 2: Comparison of Key ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C=O | C-2 | C-4 |
| 2-Chloro-4-hexanoylpyridine (Predicted) | ~198 | ~152 | ~145 |
| 4-Acetylpyridine | ~197 | - | ~144 |
| 2-Chloropyridine [1] | - | ~151 | ~139 |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principle of IR Spectroscopy
Caption: IR radiation of a specific frequency excites a bond's vibrational mode.
Predicted Key IR Absorptions for 2-Chloro-4-hexanoylpyridine:
-
C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ is expected for the aryl ketone.
-
Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Medium to strong bands just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Table 3: Comparison of Characteristic IR Frequencies (cm⁻¹)
| Compound | C=O Stretch | Aromatic C=C, C=N Stretches | C-Cl Stretch |
| 2-Chloro-4-hexanoylpyridine (Predicted) | ~1700 | ~1580, 1470, 1400 | ~750 |
| 2-Chloropyridine [3] | N/A | ~1578, 1458, 1421 | ~751 |
| 4-Acetylpyridine | ~1695 | ~1595, 1555, 1410 | N/A |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For 2-Chloro-4-hexanoylpyridine (C₁₁H₁₄ClNO), the expected monoisotopic mass is approximately 211.076 g/mol [4].
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z 211, showing the characteristic M+2 isotope pattern for chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl).
-
Acylium Ion: A major fragment from cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in a [C₅H₁₁CO]⁺ ion at m/z 99.
-
Pyridinium Ion: Cleavage of the C-C bond alpha to the ring would yield a [Cl-C₅H₃N-CO]⁺ fragment at m/z 140.
-
Loss of Alkyl Chain: McLafferty rearrangement could lead to the loss of a neutral alkene.
Table 4: Comparison of Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2-Chloro-4-hexanoylpyridine (Predicted) | 211/213 | 140, 99 |
| 2-Chloropyridine [5] | 113/115 | 78 (loss of Cl) |
| 2-Chloro-4-methylpyridine [6] | 127/129 | 92 (loss of Cl) |
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. The presence of the chloro and hexanoyl groups will influence the position (λ_max) and intensity of these absorption bands.
Predicted UV-Vis Spectrum for 2-Chloro-4-hexanoylpyridine:
-
π → π transitions:* Expected to show strong absorption bands in the 200-280 nm range. The conjugation of the carbonyl group with the aromatic ring will likely cause a bathochromic (red) shift compared to unsubstituted pyridine.
-
n → π transition:* A weaker absorption band is expected at a longer wavelength (>300 nm), arising from the non-bonding electrons on the nitrogen and oxygen atoms.
Table 5: Comparison of UV-Vis Absorption Maxima (λ_max in nm)
| Compound | π → π* Transitions | n → π* Transition |
| 2-Chloro-4-hexanoylpyridine (Predicted) | ~220, ~275 | ~310 |
| Pyridine [7] | ~202, ~254 | ~270 |
| Substituted Pyridine 1-Oxides [8] | Generally show shifts depending on the substituent and solvent. |
The absorption spectra of substituted pyridines are sensitive to the nature and position of substituents, with conjugation effects playing a significant role.[9][10]
Standard Operating Procedures for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols should be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS). The choice of solvent is critical as it must dissolve the sample without having signals that overlap with analyte peaks.
-
Dissolution: Vortex the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.
-
Parameter Setup: For ¹H NMR, set the spectral width, number of scans (typically 16-64), and relaxation delay. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay). Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key functional group frequencies.
Conclusion
This guide has outlined the predicted spectroscopic characteristics of 2-Chloro-4-hexanoylpyridine by systematically analyzing its structural components and comparing them to known, related compounds. The combination of a 2-chloro substituent and a 4-hexanoyl group is expected to produce a unique spectral fingerprint:
-
¹H NMR: Distinct downfield shifts for the pyridine protons and characteristic signals for the hexanoyl chain.
-
¹³C NMR: A highly deshielded carbonyl carbon signal above 190 ppm.
-
IR: A strong carbonyl stretch around 1700 cm⁻¹ and a C-Cl bond vibration in the fingerprint region.
-
MS: A molecular ion peak at m/z 211/213 and predictable fragmentation patterns involving the acyl and pyridyl moieties.
-
UV-Vis: Bathochromically shifted π → π* and n → π* transitions due to extended conjugation.
By understanding these expected spectral features, researchers can more effectively identify, characterize, and assess the purity of 2-Chloro-4-hexanoylpyridine and other novel substituted pyridines, thereby accelerating the pace of discovery and development.
References
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Setkina, O. N., Danyushevsky, Ya. L., & Goldfarb, Ya. L. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. SpringerLink. [Link]
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ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... Retrieved from [Link]
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Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4445. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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Gandolfo, C., Grasso, D., Fasone, S., & Capietti, G. (1975). Ultra-violet absorption spectra of substituted pyridines. Journal of Molecular Structure, 24(2), 309–316. [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. Retrieved from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-nitropyridine. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
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LookChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-chloro- IR Spectrum. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-chloro- Mass Spectrum. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-4-(methylthio)pyridine (C6H6ClNS). Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine Mass Spectrum. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]
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In-Silico Analysis of 2-Chloro-4-hexanoylpyridine Derivatives: A Comparative Guide to Virtual Screening for Novel Kinase Inhibitors
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties through the inhibition of key cellular signaling pathways.[1][3] This guide provides an in-depth, in-silico comparative analysis of a hypothetical series of 2-Chloro-4-hexanoylpyridine derivatives as potential kinase inhibitors. While direct experimental data for this specific chemical series is not publicly available, this document serves as a comprehensive, experience-driven framework for researchers to conduct similar virtual screening campaigns.
The rationale for investigating this scaffold stems from the established role of 2-chloropyridine moieties in various bioactive molecules and the potential for the 4-hexanoyl group to engage in specific interactions within a kinase active site.[4][5] We will navigate through a systematic in-silico workflow, from target identification and molecular docking to ADMET profiling and molecular dynamics simulations, to predict the therapeutic potential of these derivatives.
The Strategic Imperative for In-Silico Analysis in Early-Phase Drug Discovery
Before committing to the significant investment of time and resources required for chemical synthesis and biological testing, in-silico analysis offers a powerful and cost-effective strategy to prioritize lead candidates. By simulating the interactions between our hypothetical compounds and their putative biological target, we can gain valuable insights into their potential efficacy, selectivity, and drug-like properties. This predictive power allows for a more focused and rational approach to drug design, ultimately accelerating the journey from concept to clinic.
Identifying a Plausible Therapeutic Target: The Case for Aurora Kinase B
Given the prevalence of pyridine derivatives as kinase inhibitors, we hypothesize that 2-Chloro-4-hexanoylpyridine derivatives may target a member of the kinase family.[6][7][8] Based on the structural motifs present and the known targets of similar compounds, Aurora Kinase B (AURKB) emerges as a compelling putative target. AURKB is a key regulator of mitosis, and its overexpression is frequently observed in various cancers, making it an attractive target for anticancer drug development.[9][10][11] For the purpose of this guide, we will proceed with AURKB as our therapeutic target.
Comparative In-Silico Workflow
Our virtual screening cascade will compare a lead 2-Chloro-4-hexanoylpyridine derivative and two structural analogs against a known, potent AURKB inhibitor, Barasertib (AZD1152-HQPA), which will serve as our reference compound.[9]
Step 1: Molecular Docking – Predicting Binding Affinity and Pose
Causality Behind Experimental Choices: Molecular docking is the computational equivalent of fitting a key into a lock. It predicts the preferred orientation of a ligand (our derivative) when bound to a protein target (AURKB) and estimates the strength of the interaction, typically represented by a docking score. A lower docking score generally indicates a more favorable binding affinity. This initial step is crucial for filtering out compounds that are unlikely to bind to the target.
Protocol:
-
Protein Preparation: The crystal structure of AURKB in complex with an inhibitor is obtained from the Protein Data Bank (PDB). For this study, we will utilize a relevant PDB entry, such as one containing Barasertib. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand.
-
Ligand Preparation: The 3D structures of our hypothetical 2-Chloro-4-hexanoylpyridine derivatives and the reference compound, Barasertib, are generated and energetically minimized.
-
Docking Simulation: Using molecular docking software (e.g., AutoDock Vina, Glide), the prepared ligands are docked into the defined binding site of AURKB. The software explores various conformations and orientations of each ligand, calculating the binding energy for each pose.
-
Analysis of Results: The docking scores and binding poses of the derivatives are compared to those of the reference compound. Key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site are analyzed.
Hypothetical Data Presentation:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Reference: Barasertib | -10.5 | ALA213, LEU154, LYS106 |
| Derivative 1 (Lead) | -9.8 | ALA213, LEU154, TYR212 |
| Derivative 2 (Analog A) | -8.5 | ALA213, GLU161 |
| Derivative 3 (Analog B) | -10.2 | ALA213, LEU154, LYS106, TYR212 |
Step 2: ADMET Prediction – Assessing Drug-Likeness
Causality Behind Experimental Choices: A potent compound is of little therapeutic value if it cannot reach its target in the body or if it has toxic side effects. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's pharmacokinetic and safety profiles. This step is vital for identifying potential liabilities that could lead to late-stage attrition in drug development.
Protocol:
-
In-Silico Profiling: The chemical structures of the derivatives and the reference compound are submitted to ADMET prediction software or web servers (e.g., SwissADME, pkCSM).
-
Parameter Analysis: A range of physicochemical and pharmacokinetic properties are calculated, including:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Predicts the solubility of the compound in water, which is crucial for absorption.
-
Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the BBB, which is relevant for CNS-targeted drugs.
-
CYP450 Inhibition: Predicts the potential for the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.
-
Toxicity Predictions: Estimates potential toxicities such as mutagenicity and carcinogenicity.
-
Hypothetical Data Presentation:
| Parameter | Reference: Barasertib | Derivative 1 (Lead) | Derivative 2 (Analog A) | Derivative 3 (Analog B) |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| Aqueous Solubility | Good | Moderate | Good | Moderate |
| BBB Penetration | No | Yes | Yes | No |
| CYP2D6 Inhibition | Yes | No | No | Yes |
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen |
Step 3: Molecular Dynamics Simulation – Evaluating Binding Stability
Causality Behind Experimental Choices: While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and provide a more realistic representation of the interactions in a physiological environment. This step helps to validate the docking results and provides deeper insights into the binding mechanism.
Protocol:
-
System Setup: The docked complex of the most promising derivative (and the reference compound) with AURKB is placed in a simulated aqueous environment.
-
Simulation: An MD simulation is run for a defined period (e.g., 100 nanoseconds), calculating the forces between atoms and their subsequent movements.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Hypothetical Data Presentation:
A stable binding is typically indicated by a low and converged RMSD for both the protein and the ligand throughout the simulation.
Visualizing the In-Silico Workflow and a Hypothetical Signaling Pathway
To provide a clear overview of the process and the potential mechanism of action, the following diagrams are presented using Graphviz.
Caption: The in-silico workflow for the analysis of 2-Chloro-4-hexanoylpyridine derivatives.
Caption: Hypothetical inhibition of the Aurora Kinase B signaling pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in-silico workflow for the comparative analysis of a novel chemical series, using the hypothetical case of 2-Chloro-4-hexanoylpyridine derivatives as potential Aurora Kinase B inhibitors. The presented methodologies, from molecular docking and ADMET prediction to molecular dynamics simulations, provide a robust framework for prioritizing compounds for further experimental validation.
The hypothetical data presented herein illustrates how such a virtual screening campaign can differentiate between derivatives, identifying those with the most promising combination of high binding affinity, favorable drug-like properties, and stable binding to the target. It is imperative to underscore that in-silico predictions are not a substitute for experimental validation. The most promising candidates identified through this virtual screening process should be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity and therapeutic potential.
By integrating computational approaches early in the drug discovery pipeline, researchers can navigate the vast chemical space with greater efficiency and precision, ultimately enhancing the probability of success in bringing novel and effective therapies to patients.
References
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.[Link]
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De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications.[Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.[Link]
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Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. PubMed.[Link]
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Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. PubMed.[Link]
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Aurora B Inhibitors as Cancer Therapeutics. PubMed Central.[Link]
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Structures of some known aurora inhibitors in different clinical trial stages. ResearchGate.[Link]
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Aurora inhibitor - Wikipedia. Wikipedia.[Link]
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Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.[Link]
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Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.[Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.[Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.[Link]
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Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Cancers (Basel).[Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.[Link]
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CRYSTAL STRUCTURE OF AURORA B IN COMPLEX WITH BI 847325. RCSB PDB.[Link]
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2-Chloropyridine - National Toxicology Program. National Toxicology Program.[Link]
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Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.[Link]
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2-Chloropyridine - Wikipedia. Wikipedia.[Link]
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Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. MDPI.[Link]
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Chemical structures of previously reported pyrimidine-based kinase... ResearchGate.[Link]
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Structure-based Optimization of Pyrazolo -Pyrimidine and -Pyridine Inhibitors of PI3-Kinase. RCSB PDB.[Link]
-
Crystal structure of PI3K-gamma in complex with pyrrolo-pyridine inhibitor 63. RCSB PDB.[Link]
-
Crystal structure of Tyk2 in complex with compound 15, 6-((2,5-dimethoxyphenyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-[6][7][12]triazolo[4,3-b]pyridazine. RCSB PDB.[Link]
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Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain. Open Biology.[Link]
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De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar.[Link]
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A Senior Application Scientist's Guide to the Quantification of 2-Chloro-4-hexanoylpyridine: A Comparative Analysis of Validated Analytical Methodologies
Introduction
2-Chloro-4-hexanoylpyridine is a substituted pyridine derivative whose accurate quantification is critical in various stages of drug development and chemical synthesis, from purity assessment of starting materials to pharmacokinetic studies. The absence of a universally adopted, validated analytical method for this specific compound necessitates a structured approach to method development and validation. This guide provides an in-depth comparison of potential analytical strategies, focusing on the underlying scientific principles and the rigorous validation required to ensure data integrity, in alignment with international regulatory standards.
This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind methodological choices, empowering the reader to develop and validate a robust analytical method fit for its intended purpose.
Analyte Profile & Strategic Considerations
The molecular structure of 2-Chloro-4-hexanoylpyridine, featuring a pyridine ring, a chloro substituent, and a hexanoyl (ketone) group, dictates the most promising analytical approaches.
-
Pyridine Ring: Provides a chromophore suitable for UV detection in High-Performance Liquid Chromatography (HPLC). Its basic nature (pKa of pyridine is ~5.2) allows for manipulation of retention in reversed-phase chromatography through pH control of the mobile phase.
-
Hexanoyl Group: The ketone functional group and the overall molecular weight suggest sufficient volatility for Gas Chromatography (GC), although its polarity may require optimization of conditions or derivatization.
-
Overall Structure: The compound is a small organic molecule, making it an ideal candidate for mass spectrometry (MS) detection, which offers high sensitivity and selectivity.
Based on this profile, the three most viable analytical platforms for robust quantification are:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This guide will compare the development and validation of hypothetical methods for each of these powerful techniques.
Methodology I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Rationale: RP-HPLC is a workhorse of the pharmaceutical industry due to its versatility, robustness, and cost-effectiveness. The pyridine ring in the analyte contains a UV chromophore, making UV detection a straightforward and reliable choice for quantification at moderate concentration levels. This method is often the first choice for purity and assay testing in drug substance and product release.
Experimental Workflow: RP-HPLC-UV Method Development
Caption: Workflow for RP-HPLC-UV method development.
Detailed Protocol: RP-HPLC-UV Method Development
-
Standard and Sample Preparation:
-
Diluent Selection: Start with a diluent that readily dissolves the analyte and is compatible with the mobile phase, such as a 50:50 (v/v) mixture of acetonitrile (ACN) and water.
-
Stock Solution: Accurately weigh ~10 mg of 2-Chloro-4-hexanoylpyridine reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[1][2]
-
-
Chromatographic Conditions Development:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for retaining small, moderately polar organic molecules.[3][4]
-
Mobile Phase:
-
Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic modifier ensures the pyridine nitrogen is protonated, leading to sharper peaks and consistent retention.
-
Phase B: Acetonitrile or Methanol.
-
-
Elution Mode: Begin with a gradient elution (e.g., 10% to 90% B over 15 minutes) to determine the approximate retention time. Once determined, an isocratic method (a constant ratio of A and B) can be developed for faster run times if all components are well-resolved.[3][5]
-
Detection: Use a diode array detector (DAD) to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax) for the analyte, which is likely around 254 nm.[3]
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting conditions.
-
Methodology II: Gas Chromatography with Mass Spectrometry (GC-MS)
Rationale: GC is an excellent technique for separating volatile and thermally stable compounds. Given its structure, 2-Chloro-4-hexanoylpyridine is likely amenable to GC analysis. Coupling GC with a mass spectrometer provides high selectivity and sensitivity, allowing for confident peak identification based on both retention time and mass spectrum. This is particularly useful for analyzing the compound in complex matrices where interferences may be present.
Experimental Workflow: GC-MS Method Development
Caption: Workflow for GC-MS method development.
Detailed Protocol: GC-MS Method Development
-
Standard and Sample Preparation:
-
Solvent: Choose a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a stock solution and serially dilute to create calibration standards in a range appropriate for the expected sample concentration (e.g., 0.1 to 10 µg/mL).
-
Derivatization (Optional): If the peak shape is poor due to the polarity of the ketone, derivatization can improve performance. Reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the ketone to a more stable and less polar oxime derivative, which also enhances sensitivity.[6]
-
Sample Preparation: Samples can be prepared by direct dissolution or by liquid-liquid extraction if matrix components interfere with the analysis.[7]
-
-
GC-MS Conditions Development:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for a wide range of organic molecules.[8]
-
Inlet: Use a split/splitless inlet, typically at 250 °C. Start with a split injection (e.g., 20:1 split ratio) to avoid overloading the column.
-
Oven Program: Start with an initial temperature of 70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C. This program should be optimized to ensure good separation from any impurities or matrix components.[9]
-
Carrier Gas: Use helium at a constant flow rate of approximately 1.0-1.2 mL/min.
-
Mass Spectrometer:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Initially, operate in full scan mode (e.g., m/z 40-400) to identify the retention time and mass spectrum of the analyte. For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring the molecular ion and 2-3 characteristic fragment ions for enhanced sensitivity and selectivity.[10]
-
-
Methodology III: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the gold standard for trace-level quantification in complex matrices, such as biological fluids (plasma, urine) or environmental samples.[11][12] Its exceptional sensitivity and selectivity are achieved by coupling the separation power of HPLC with the two-stage filtering of a triple quadrupole mass spectrometer (MS/MS). This technique is ideal for bioanalytical studies, impurity profiling at very low levels, and applications requiring the highest degree of confidence.
Experimental Workflow: LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS method development.
Detailed Protocol: LC-MS/MS Method Development
-
Analyte Tuning and MRM Development:
-
Directly infuse a standard solution of 2-Chloro-4-hexanoylpyridine (~1 µg/mL in 50:50 ACN:Water with 0.1% Formic Acid) into the mass spectrometer.
-
Using Electrospray Ionization (ESI) in positive mode, identify the protonated molecule [M+H]⁺, which will serve as the precursor ion for MS/MS.
-
Perform a product ion scan on the precursor ion, fragmenting it in the collision cell (q2) with an inert gas (e.g., argon) at varying collision energies (CE) to identify stable, intense product ions.
-
Select the most intense and specific precursor-to-product ion transitions to create a Multiple Reaction Monitoring (MRM) method. A typical method uses one transition for quantification ("quantifier") and another for confirmation ("qualifier").[13]
-
-
Chromatography:
-
The goal is typically a rapid separation to ensure high throughput. Use a short C18 column (e.g., 50 mm x 2.1 mm) with a fast gradient (e.g., 5% to 95% ACN with 0.1% formic acid in 2-3 minutes).[14] The primary purpose of the LC is to separate the analyte from matrix components that can cause ion suppression.
-
-
Sample Preparation:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with different mass can be used. The IS is added to all samples and standards to correct for variations in extraction and ionization.
-
Extraction: For biological samples like plasma, protein precipitation (e.g., adding 3 volumes of cold ACN) or solid-phase extraction (SPE) is required to remove proteins and phospholipids that interfere with analysis.[7][12]
-
Comparative Performance of Analytical Methodologies
The choice of method depends critically on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation.
| Parameter | RP-HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate (Relies on chromatographic separation) | High (Separation + Mass Spectrum) | Very High (Separation + Precursor/Product Ion specificity) |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL (SIM mode) | ~0.01 - 1 ng/mL |
| Matrix Tolerance | Low to Moderate | Moderate | High (with appropriate sample prep) |
| Throughput | Moderate (10-20 min/sample) | Moderate (15-30 min/sample) | High (2-5 min/sample) |
| Cost (Instrument & Consumables) | Low | Moderate | High |
| Primary Application | Purity, Assay, Content Uniformity | Impurity identification, Trace analysis in clean matrices | Bioanalysis (PK studies), Trace genotoxic impurity analysis |
The Cornerstone of Reliability: A Universal Method Validation Protocol
Regardless of the chosen technology, the developed method is not fit for purpose until it has been rigorously validated. The validation process provides documented evidence that the procedure is suitable for its intended use.[1][2][14][15] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Validation Workflow
Caption: ICH Q2(R2) compliant analytical method validation workflow.
Step-by-Step Validation Experiments
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).
-
Protocol: Analyze a blank sample matrix, a placebo formulation, and known related substances to ensure no interfering peaks are present at the retention time of the analyte. For HPLC-UV, use DAD peak purity analysis. For MS methods, ensure no interfering ions are present in the chromatograms of blank samples.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a minimum of five calibration standards across the expected concentration range. Plot the response (peak area or area ratio) versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.
-
Protocol: The data from linearity, accuracy, and precision studies collectively define the working range. For an assay, this is typically 80% to 120% of the target test concentration.
-
-
Accuracy: The closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol: Determine based on the signal-to-noise ratio (S/N). The S/N for LOQ should be approximately 10:1, while for LOD it should be 3:1. Confirm the LOQ by analyzing standards at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), and observe the effect on the results (e.g., retention time, peak area).
-
Acceptance Criteria: The results should remain within the system suitability criteria. This is typically performed during late-stage development.
-
Conclusion
The quantification of 2-Chloro-4-hexanoylpyridine can be reliably achieved using several analytical techniques, primarily RP-HPLC-UV, GC-MS, and LC-MS/MS. The selection of the optimal method is a strategic decision guided by the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and available resources.
References
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International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Jain, D. et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]
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Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
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Bardsley, J. (2022). Sample Preparation for HPLC. Thermo Fisher Scientific. [Link]
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Rübel, A. et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta. [Link]
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Uchiyama, S. et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences. [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Li, F. & Chen, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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Al-Shehri, M. M. et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]
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Zapata, M. et al. (n.d.). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series. [Link]
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Zhang, L. et al. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Hans Journal of Analytical Chemistry. [Link]
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A Comparative Guide to the Cross-Reactivity of 2-Chloro-4-hexanoylpyridine Derivatives as Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to unforeseen toxicity or diminished efficacy. This guide provides an in-depth, technical comparison of the cross-reactivity profile of a novel class of putative kinase inhibitors: 2-Chloro-4-hexanoylpyridine (CHP) derivatives.
We introduce "CHP-Lead," a hypothetical but representative compound from this class, designed as a potent inhibitor of Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, a key target in chronic myeloid leukemia (CML).[1] This guide will objectively compare CHP-Lead's performance against other critical kinases and provide the supporting experimental framework and data necessary for such an evaluation. The narrative will explain the causality behind experimental choices, ensuring that every described protocol is a self-validating system.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of structurally related enzymes, making the design of selective inhibitors a significant challenge.[2][3] The ATP-binding pocket, the target for most small-molecule inhibitors, is highly conserved across the kinome.[4] This conservation is a primary reason for inhibitor promiscuity, which can lead to off-target effects.[5][6][7] For instance, dasatinib, a potent Abl inhibitor, also potently inhibits Src family kinases (SFKs), which contributes to its broader activity but also to a different side-effect profile compared to the more selective imatinib.[1][8][9]
Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a fundamental step in understanding its biological activity and predicting its clinical potential.[2][10] This guide will walk through the essential experiments to build a comprehensive cross-reactivity profile for our lead compound, CHP-Lead.
Experimental Framework for Assessing Cross-Reactivity
To evaluate the selectivity of CHP-Lead, we will compare its activity against its intended target, Abl kinase, with its activity against a panel of clinically relevant off-targets. We have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src kinase for this panel, as they are common off-targets for ATP-competitive inhibitors and are involved in crucial signaling pathways.[5][11][12] We will also include a structurally distant kinase, such as a serine/threonine kinase, to establish a baseline for non-specific interactions.
Our investigation will employ a two-tiered approach:
-
In Vitro Biochemical Profiling: To determine the direct inhibitory potency against a panel of purified kinases.
-
Cellular Target Engagement: To confirm binding to the intended target and potential off-targets within a physiological context.
Diagram: Cross-Reactivity Assessment Workflow
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
PART 1: In Vitro Biochemical Cross-Reactivity Profiling
The initial step is to quantify the potency of CHP-Lead against our kinase panel using a biochemical assay. A competitive binding assay is an excellent choice as it directly measures the interaction between the inhibitor and the kinase's ATP-binding site, providing a dissociation constant (Kd) or an IC50 value that reflects binding affinity.[4][13][14]
Experimental Protocol: Competitive Binding Assay (Time-Resolved FRET)
This protocol is adapted from TR-FRET based kinase assay methodologies, such as LanthaScreen™.[15]
Objective: To determine the IC50 values of CHP-Lead against Abl, Src, and VEGFR2 kinases.
Materials:
-
Purified, recombinant kinases (Abl, Src, VEGFR2).
-
Fluorescently labeled ATP-competitive tracer (specific for the kinase class).
-
Terbium-labeled anti-tag antibody (e.g., anti-GST).
-
CHP-Lead and a known non-selective inhibitor (e.g., Staurosporine) as a control.
-
Assay buffer (optimized for kinase activity).
-
384-well microplates.
-
TR-FRET compatible plate reader.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of CHP-Lead in DMSO, starting from 100 µM. Also, prepare dilutions for the control inhibitor.
-
Reaction Setup: In a 384-well plate, add the components in the following order:
-
2.5 µL of the serially diluted CHP-Lead or DMSO (for control).
-
5 µL of a mix containing the kinase and the terbium-labeled antibody.
-
Incubate for 15 minutes at room temperature to allow compound-kinase interaction.
-
-
Initiate Competition: Add 2.5 µL of the fluorescent tracer to all wells.
-
Equilibration: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for terbium).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Data Presentation: Biochemical Selectivity of CHP-Lead
| Kinase Target | CHP-Lead IC50 (nM) | Staurosporine IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Abl IC50) |
| Abl (Primary Target) | 15 | 8 | - |
| Src (Off-Target) | 450 | 12 | 30x |
| VEGFR2 (Off-Target) | 1,200 | 15 | 80x |
| CDK2 (Control) | >10,000 | 25 | >667x |
Interpretation of Results:
The data indicates that CHP-Lead is a potent inhibitor of its primary target, Abl kinase, with an IC50 of 15 nM. The compound demonstrates a reasonable selectivity window against the tested off-targets. It is 30-fold more selective for Abl over Src and 80-fold more selective over VEGFR2. As expected, it shows minimal activity against the structurally dissimilar CDK2. While promising, the 30-fold selectivity against Src warrants further investigation in a cellular context, as this level of off-target activity could potentially lead to physiological effects.[9][17]
PART 2: Cellular Target Engagement & Selectivity
While in vitro assays are crucial, they do not fully replicate the complexity of the cellular environment, where factors like cell permeability, intracellular ATP concentrations, and target accessibility come into play.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[18][19][20][21] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[22]
Diagram: Principle of Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against heat denaturation.
Experimental Protocol: Isothermal Dose-Response CETSA
Objective: To confirm the engagement of CHP-Lead with Abl and Src in intact cells and determine their cellular potency.
Materials:
-
K562 cell line (expresses Bcr-Abl) and a cell line expressing high levels of Src (e.g., HT-29).
-
CHP-Lead.
-
Cell lysis buffer with protease inhibitors.
-
Antibodies for Western Blotting (anti-Abl, anti-Src, anti-loading control e.g., GAPDH).
-
PCR machine or thermal cycler.
Methodology:
-
Compound Treatment: Seed cells in culture plates. Treat with a serial dilution of CHP-Lead (e.g., from 1 nM to 50 µM) for 2 hours at 37°C. Include a DMSO vehicle control.
-
Heat Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes to a predetermined optimal temperature (e.g., 52°C for Abl, 54°C for Src - this must be optimized first) for 3 minutes in a thermal cycler. Leave a set of tubes at room temperature as a no-heat control.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Protein Quantification: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify the total protein concentration.
-
Western Blot Analysis: Normalize the samples by protein concentration, prepare for SDS-PAGE, and perform Western blotting using primary antibodies against Abl and Src.
-
Data Analysis: Quantify the band intensities. Plot the normalized band intensity against the logarithm of CHP-Lead concentration. The resulting curve demonstrates the dose-dependent stabilization of the target protein, from which a cellular EC50 can be derived.
Data Presentation: Cellular Target Engagement by CHP-Lead
| Target Protein | Cell Line | Cellular EC50 (nM) | Interpretation |
| Bcr-Abl | K562 | 85 | Potent target engagement in a relevant cancer cell line. |
| Src | HT-29 | 3,500 | Significantly weaker engagement of Src in a cellular context. |
Interpretation of Results:
The CETSA results confirm that CHP-Lead effectively engages its primary target, Bcr-Abl, in living cells with an EC50 of 85 nM. Crucially, the cellular potency against Src is significantly lower (3,500 nM), resulting in a cellular selectivity ratio of approximately 41-fold (3500/85). This increased selectivity in a cellular context compared to the biochemical assay (30-fold) is a positive finding. It suggests that factors within the cell, such as higher intracellular ATP levels competing for the binding site, may further disfavor the binding of CHP-Lead to Src.[4]
Conclusion and Strategic Outlook
This comparative guide demonstrates a robust, multi-tiered approach to characterizing the cross-reactivity of the novel 2-Chloro-4-hexanoylpyridine derivative, CHP-Lead.
-
Biochemical assays provided a foundational understanding of the inhibitor's potency and selectivity against purified enzymes, identifying a potential for Src family kinase cross-reactivity.
-
Cellular target engagement studies using CETSA offered a more physiologically relevant confirmation of target binding, revealing a more favorable selectivity profile in a complex biological system.
Based on this hypothetical data, CHP-Lead exhibits a promising selectivity profile for an early-stage drug candidate. While the off-target activity on Src is not completely eliminated, the ~40-fold cellular selectivity window suggests that a therapeutic window might be achievable.
Future Directions:
-
Expanded Kinome Profiling: CHP-Lead should be screened against a much larger panel of kinases (e.g., >300) to build a more comprehensive selectivity map and identify any other potential off-targets.[10][23]
-
Functional Cellular Assays: The downstream functional consequences of Src inhibition should be assessed at relevant concentrations to determine if the observed off-target binding translates to a biological effect.
-
Structural Biology: Obtaining co-crystal structures of CHP-Lead with both Abl and Src could provide invaluable insights into the structural basis of its selectivity, guiding future medicinal chemistry efforts to further minimize Src binding while retaining Abl potency.[4]
By systematically applying these methodologies, researchers can build a robust data package that not only characterizes the cross-reactivity of their compounds but also provides a rational basis for their continued development as safe and effective therapeutics.
References
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Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 51, 1-49. [Link]
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Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]
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Jarzab, A. M., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(17), e3748. [Link]
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Zhang, J., et al. (2010). Allosteric inhibition of ABL kinases: Therapeutic potential in cancer. Molecular & Cellular Oncology, 3(2), e1112613. [Link]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1015-1031. [Link]
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Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
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Bantscheff, M., et al. (2012). Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags. Methods in molecular biology (Clifton, N.J.), 790, 151-173. [Link]
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Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling. Retrieved from Medicines Discovery Catapult. [Link]
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Xu, Z., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Basel, Switzerland), 28(14), 5396. [Link]
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Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from Wikipedia. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. [Link]
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Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 31(18), 3034-3042. [Link]
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Chodera Lab. (2016). Kinase inhibitor selectivity and design. Retrieved from Chodera Lab. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
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Levin, A. M., et al. (2005). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of biomolecular screening, 10(6), 533-541. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]
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Knippschild, U., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel, Switzerland), 7(10), 1004-1024. [Link]
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Eide, C. A., et al. (2017). Computational analysis of ABL kinase mutations allows predicting drug sensitivity against selective kinase inhibitors. Leukemia, 31(5), 1079-1087. [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH. [Link]
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He, F., et al. (2021). Src family kinases inhibition by dasatinib blocks initial and subsequent platelet deposition on collagen under flow, but lacks efficacy with thrombin generation. Scientific reports, 11(1), 10323. [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & biology, 18(10), 1339-1348. [Link]
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Roskoski, R., Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological research, 199, 106997. [Link]
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Said, S. Z., & Williams, B. (Eds.). (2016). Kinase Screening and Profiling: Methods and Protocols. Springer. [Link]
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ProQinase GmbH. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from ResearchGate. [Link]
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Voisin, V., et al. (2005). Src family kinases as potential therapeutic targets for malignancies and immunological disorders. Expert opinion on therapeutic targets, 9(4), 743-760. [Link]
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Liu, X., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta pharmacologica Sinica, 40(10), 1339-1348. [Link]
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London, S. (2011). VEGF-Targeting Cancer Drugs Raise Risk of Fatal Side Effects. MDEdge. [Link]
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Patsnap. (2024). What are SRC inhibitors and how do they work?. Retrieved from Patsnap Synapse. [Link]
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Viltadi, M., et al. (2020). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 12(7), 1787. [Link]
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Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC medicinal chemistry. [Link]
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A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-4-hexanoylpyridine: Navigating the Challenges of Pyridine Acylation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridine derivatives is a cornerstone of medicinal chemistry and materials science. Among these, 2-Chloro-4-hexanoylpyridine stands as a potentially valuable intermediate, combining a reactive chlorine handle for subsequent cross-coupling reactions with a lipophilic acyl chain that can modulate pharmacological properties. However, its synthesis is not straightforward. The inherent electronic properties of the pyridine ring present significant hurdles to classical synthetic methods like Friedel-Crafts acylation, particularly concerning regiochemical control.
This guide provides a comparative analysis of common Lewis acid catalysts for the acylation of 2-chloropyridine. Crucially, it moves beyond a simple protocol listing to explain the fundamental chemical principles that render the direct synthesis of the 4-hexanoyl isomer a formidable challenge. We will dissect the causality behind experimental choices, present hypothetical protocols based on established literature, and propose alternative strategies for obtaining this specific isomer, thereby offering a more realistic and scientifically rigorous guide for the practicing chemist.
The Decisive Challenge: Regioselectivity in Pyridine Acylation
The primary obstacle in synthesizing 2-Chloro-4-hexanoylpyridine via a direct Friedel-Crafts reaction on 2-chloropyridine is the powerful and often conflicting directing effects of the ring nitrogen and the chloro substituent.
-
The Pyridine Nitrogen: The nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) across the entire ring. This deactivates the pyridine system towards electrophilic aromatic substitution compared to benzene. Furthermore, under the acidic conditions of a Friedel-Crafts reaction, the nitrogen lone pair coordinates with the Lewis acid catalyst. This forms a pyridinium salt, which is even more strongly deactivated. Electrophilic attack is therefore directed to the positions least affected by this deactivation, which are the C-3 and C-5 positions (meta-directing).
-
The Chloro Substituent: The chlorine atom at the C-2 position is also inductively electron-withdrawing (-I effect), further deactivating the ring. However, it possesses lone pairs that can participate in resonance, donating electron density (+R effect), primarily to the ortho (C-3) and para (C-5) positions relative to itself. In electrophilic aromatic substitution, this resonance effect, despite being weaker than the inductive effect, is what directs incoming electrophiles.
When both effects are considered, they converge on the C-3 and C-5 positions as the most likely sites for electrophilic attack. The C-4 position is electronically disfavored. Therefore, the direct Friedel-Crafts acylation of 2-chloropyridine with hexanoyl chloride is expected to yield predominantly 2-Chloro-5-hexanoylpyridine and 2-Chloro-3-hexanoylpyridine , not the desired 4-isomer.
Comparative Study of Catalysts for the Acylation of 2-Chloropyridine
Despite the regiochemical outcome, it is still valuable to compare catalysts for the general acylation of 2-chloropyridine, as the resulting isomers may be of interest in their own right. The reaction under consideration is the Friedel-Crafts acylation with hexanoyl chloride.
Reaction: 2-Chloropyridine + Hexanoyl Chloride --(Catalyst)--> 2-Chloro-polyhexanoylpyridine (mixture of isomers)
We will compare three representative Lewis acid catalysts: Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and a representative solid acid catalyst, Zeolite H-BEA.
Aluminum Chloride (AlCl₃): The Classical Benchmark
Expertise & Experience: AlCl₃ is the most traditional and potent Lewis acid for Friedel-Crafts reactions. Its high reactivity is necessary to overcome the deactivated nature of the 2-chloropyridine ring. However, its strength comes with drawbacks. Both the pyridine nitrogen and the product ketone's carbonyl oxygen are strong Lewis bases and will form stable complexes with AlCl₃. This necessitates the use of more than a stoichiometric amount of the "catalyst," as it is consumed during the reaction.[1] This complex formation is also why a hydrolytic workup is essential to liberate the final product.
Experimental Protocol (Hypothetical):
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent: Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath. The reaction is exothermic, and this initial cooling is critical to control the reaction rate.
-
Reagent Addition: Slowly add hexanoyl chloride (1.1 equivalents) to the stirred suspension. Follow with the dropwise addition of 2-chloropyridine (1.0 equivalent). Maintaining a low temperature during addition prevents potential side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture back to 0 °C and very cautiously quench by slowly adding crushed ice, followed by concentrated HCl. This step is highly exothermic and will release HCl gas. It is performed to decompose the aluminum chloride-ketone complex.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄. After solvent removal via rotary evaporation, purify the crude product by column chromatography on silica gel to separate the isomers.
Ferric Chloride (FeCl₃): The Milder, Cost-Effective Alternative
Expertise & Experience: Ferric chloride is a less potent but more economical and environmentally benign Lewis acid than AlCl₃. While it may require longer reaction times or higher temperatures to achieve comparable conversion with a deactivated substrate like 2-chloropyridine, it can sometimes offer improved selectivity. Similar to AlCl₃, it is typically required in stoichiometric or excess amounts due to complexation with the product.
Experimental Protocol (Hypothetical): The protocol would be very similar to that for AlCl₃, with the following modifications:
-
Catalyst: Use anhydrous ferric chloride (1.2 equivalents).
-
Reaction Conditions: A higher reaction temperature (e.g., refluxing in DCE, ~83 °C) and potentially a longer reaction time (24-48 hours) may be necessary to drive the reaction to completion due to its lower catalytic activity compared to AlCl₃. The workup procedure remains the same.
Zeolite H-BEA: The Heterogeneous, Recyclable Catalyst
Expertise & Experience: Zeolites are crystalline aluminosilicates that function as solid Brønsted acids. Their use represents a "greener" approach to Friedel-Crafts chemistry. The key advantages are the ease of separation (simple filtration) and the potential for catalyst reuse, which is highly desirable in industrial settings. However, the activity of solid acids is often lower than that of strong Lewis acids, and they may be unsuitable for highly deactivated substrates. Steric hindrance within the zeolite pores can also influence regioselectivity, though often favoring the para-isomer in more activated systems.
Experimental Protocol (Hypothetical):
-
Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating it under vacuum at a high temperature (e.g., 400 °C) for several hours to remove adsorbed water.
-
Setup: To a round-bottom flask, add the activated Zeolite H-BEA (e.g., 50% by weight of the limiting reagent), 2-chloropyridine (1.0 equivalent), and a high-boiling inert solvent like sulfolane or simply use an excess of the reactant as the solvent.
-
Reagent Addition: Add hexanoyl chloride (1.2 equivalents).
-
Reaction: Heat the mixture to a high temperature (e.g., 140-160 °C) for 24-48 hours with vigorous stirring. High temperatures are typically required to achieve reasonable reaction rates with solid acids.
-
Workup: Cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Purification: Remove the catalyst by filtration, washing it with ethyl acetate. The combined filtrate can then be washed with NaHCO₃ solution and brine, dried, and concentrated. The crude product would then be purified by column chromatography.
Performance Data Summary
The following table provides a comparative summary of the catalysts based on established principles of Friedel-Crafts acylation. Note that yields and times are estimates for the acylation of a deactivated heterocycle and would require empirical validation.
| Parameter | Aluminum Chloride (AlCl₃) | Ferric Chloride (FeCl₃) | Zeolite H-BEA (Solid Acid) |
| Catalyst Loading | >1.0 equivalent (Stoichiometric) | >1.0 equivalent (Stoichiometric) | Catalytic (e.g., 50 wt%) |
| Typical Temp. | 0 °C to 40 °C (DCM) | Room Temp. to 83 °C (DCE) | High Temp. (140-160 °C) |
| Reaction Time | 12-24 hours | 24-48 hours | 24-48+ hours |
| Expected Yield | Moderate (for major isomers) | Low to Moderate | Low (for this substrate) |
| Major Product | 2-Chloro-5-hexanoylpyridine | 2-Chloro-5-hexanoylpyridine | 2-Chloro-5-hexanoylpyridine |
| Advantages | High reactivity | Lower cost, less hazardous | Recyclable, simple workup |
| Disadvantages | Stoichiometric, hazardous waste, moisture sensitive, violent quench | Stoichiometric, moderate reactivity, generates waste | Low reactivity for deactivated rings, requires high temp. |
Proposed Alternative Synthesis for 2-Chloro-4-hexanoylpyridine
Given that direct acylation is not a viable route to the desired 4-isomer, researchers should consider multi-step strategies. One plausible approach involves a directed ortho-metalation followed by a cross-coupling reaction, or starting with a pyridine ring that is already functionalized at the 4-position.
A potential, more controllable route could be:
-
Starting Material: Begin with 2-chloro-4-methylpyridine.
-
Side-Chain Functionalization: Perform a free-radical bromination of the methyl group to yield 2-chloro-4-(bromomethyl)pyridine.
-
Grignard Formation: Convert the bromomethyl group into a Grignard reagent.
-
Acylation: React the Grignard reagent with an appropriate acylating agent, such as pentanoyl chloride, to form the desired hexanoyl side chain.
This strategy bypasses the challenges of electrophilic substitution on the pyridine ring and provides unambiguous regiochemical control.
Sources
A Comparative Guide to the Synthesis of 2-Chloro-4-hexanoylpyridine: A Senior Application Scientist's Perspective
For researchers and professionals in drug development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-Chloro-4-hexanoylpyridine is a valuable building block, and its synthesis presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of an electron-deficient pyridine ring. This guide provides an in-depth comparison of viable synthetic strategies, moving beyond the theoretical to offer practical, field-proven insights and detailed experimental protocols. We will dissect the nuances of each approach, benchmarking them against critical performance indicators to empower you to make the most informed decisions for your research and development endeavors.
Introduction: The Challenge of Pyridine Acylation
The direct Friedel-Crafts acylation of 2-chloropyridine is fraught with difficulty. The electron-withdrawing nature of both the pyridine nitrogen and the chloro-substituent deactivates the ring towards electrophilic aromatic substitution. Furthermore, the Lewis acid catalyst, essential for activating the acylating agent, preferentially coordinates with the basic nitrogen atom, further deactivating the ring and impeding the desired reaction.[1] Consequently, alternative, more nuanced synthetic strategies are required. This guide will explore three such methods, each with its own set of advantages and challenges.
Benchmarking Synthetic Routes
The following table summarizes the key performance indicators for the three primary synthetic routes to 2-Chloro-4-hexanoylpyridine detailed in this guide.
| Parameter | Method A: Grignard Reaction on Nitrile | Method B: Directed Ortho-Metalation (DoM) | Method C: From 2-Chloro-Isonicotinic Acid |
| Overall Yield (estimated) | Good to Excellent (60-80%) | Moderate to Good (40-70%) | Good (50-75%) |
| Number of Steps | 2 (from 2-chloro-4-cyanopyridine) | 1 (from 2-chloropyridine) | 2 (from 2-chloro-isonicotinic acid) |
| Regioselectivity | Excellent (C4 position) | Variable (C3, C6, or C4) | Excellent (C4 position) |
| Scalability | Good | Moderate (requires cryogenic temperatures) | Good |
| Cost of Starting Materials | Moderate | Low | Moderate |
| Safety Considerations | Grignard reagents are moisture-sensitive and flammable. | Organolithium reagents are pyrophoric and require inert atmosphere. | Thionyl chloride is corrosive and toxic. Organocadmium reagents are highly toxic. |
Method A: Grignard Reaction on a Nitrile Precursor
This approach is one of the most reliable and regioselective methods for the synthesis of 4-acylpyridines. The strategy involves the nucleophilic addition of a Grignard reagent to the nitrile group of 2-chloro-4-cyanopyridine, followed by acidic hydrolysis of the resulting imine to yield the desired ketone.[2][3]
Rationale
The cyano group at the 4-position acts as an excellent electrophilic handle. Grignard reagents, being strong nucleophiles, readily attack the carbon atom of the nitrile. The initial product is a magnesium salt of an imine, which is stable to the reaction conditions and does not react further with the Grignard reagent. This prevents the formation of tertiary alcohol byproducts, a common issue in reactions of Grignard reagents with esters or acid chlorides. The subsequent hydrolysis step efficiently converts the imine to the ketone.
Experimental Protocol
Step 1: Synthesis of Pentylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromopentane (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopentane solution to the magnesium suspension. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.
-
Add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-Chloro-4-cyanopyridine and Hydrolysis
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Dissolve 2-chloro-4-cyanopyridine (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add 2M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the imine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-hexanoylpyridine.
Advantages and Disadvantages
-
Advantages: High regioselectivity, good to excellent yields, and the use of a readily available starting material (2-chloro-4-cyanopyridine).[4] The reaction is generally clean, with the main byproduct being the result of the Grignard reagent reacting with any residual water.
-
Disadvantages: Requires the preparation of a Grignard reagent, which is sensitive to moisture and air. The starting material, 2-chloro-4-cyanopyridine, is more expensive than 2-chloropyridine.
Method B: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[5] In the context of 2-chloropyridine, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the pyridine ring at a specific position, creating a highly reactive organolithium species that can then be quenched with an acylating agent.
Rationale
The regioselectivity of the deprotonation is directed by the substituents on the pyridine ring. For 2-chloropyridine, deprotonation with LDA typically occurs at the C3 position due to the directing effect of the chloro group and the nitrogen atom.[6] However, achieving C4-acylation via this method is challenging and often requires more complex directing groups or specific reaction conditions. A more plausible approach for C4 functionalization would be to start with a C4-directing group or to use a di-halogenated pyridine and perform a selective halogen-metal exchange. For the purpose of this guide, we will outline a general procedure for the acylation of a metalated 2-chloropyridine, acknowledging the challenge of regioselectivity.
Experimental Protocol
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) followed by the slow addition of n-butyllithium (1.1 eq.). Stir the solution at -78 °C for 30 minutes to generate LDA in situ.
-
Add a solution of 2-chloropyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete metalation.
-
Add hexanoyl chloride (1.2 eq.) dropwise to the solution of the lithiated pyridine at -78 °C.[7]
-
After stirring for an additional hour at -78 °C, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, and then extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the acylated 2-chloropyridine isomers.
Advantages and Disadvantages
-
Advantages: A one-pot reaction from the readily available and inexpensive 2-chloropyridine.[8][9]
-
Disadvantages: The primary challenge is controlling the regioselectivity. A mixture of isomers (C3, C6, and potentially C4) is likely, requiring careful chromatographic separation. The use of pyrophoric n-butyllithium and cryogenic temperatures presents safety and scalability challenges.
Method C: Synthesis from 2-Chloro-isonicotinic Acid
This classical approach leverages the reactivity of a carboxylic acid derivative. 2-Chloro-isonicotinic acid (also known as 2-chloro-4-pyridinecarboxylic acid) is first converted to a more reactive species, such as an acid chloride, which is then reacted with an organometallic reagent to form the ketone.
Rationale
The conversion of the carboxylic acid to an acid chloride with a reagent like thionyl chloride is a standard and high-yielding transformation.[10] The resulting 2-chloro-isonicotinoyl chloride is a highly reactive electrophile. To avoid the formation of a tertiary alcohol by over-addition of a Grignard or organolithium reagent, a less reactive organometallic species, such as an organocadmium or organocuprate reagent, is often employed. These reagents typically add only once to the acid chloride.[11]
Experimental Protocol
Step 1: Synthesis of 2-Chloro-isonicotinoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2-chloro-isonicotinic acid (1.0 eq.) in an excess of thionyl chloride (5-10 eq.).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-chloro-isonicotinoyl chloride is often used in the next step without further purification.
Step 2: Reaction with an Organocadmium Reagent
-
Prepare pentylmagnesium bromide as described in Method A.
-
In a separate flask under a nitrogen atmosphere, add anhydrous cadmium chloride (0.5 eq.) and anhydrous diethyl ether.
-
Cool the cadmium chloride suspension to 0 °C and add the Grignard solution dropwise with vigorous stirring.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the dipentylcadmium reagent.
-
Dissolve the crude 2-chloro-isonicotinoyl chloride in anhydrous benzene or toluene and add it dropwise to the stirred organocadmium reagent at 0 °C.
-
After the addition, reflux the mixture for 1 hour.
-
Cool the reaction mixture and quench by carefully adding ice and then dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Chloro-4-hexanoylpyridine.
Advantages and Disadvantages
-
Advantages: High regioselectivity determined by the starting material. Good yields are generally achievable.
-
Disadvantages: This is a two-step process. The use of highly toxic organocadmium reagents is a significant drawback from a safety and environmental perspective. Thionyl chloride is also a hazardous reagent.[10][12][13]
Conclusion
The synthesis of 2-Chloro-4-hexanoylpyridine exemplifies the need for strategic planning in heterocyclic chemistry. While a direct Friedel-Crafts acylation is not a viable option, several effective alternatives exist.
-
For high regioselectivity and good yields , Method A, the Grignard reaction on a nitrile precursor, is often the preferred choice, despite the higher cost of the starting material.
-
For a more atom-economical approach from a cheaper starting material , Method B, directed ortho-metalation, is a possibility, but the challenge of controlling regioselectivity and the use of hazardous reagents must be carefully managed.
-
Method C, starting from 2-chloro-isonicotinic acid , offers a classical and reliable route with excellent regioselectivity, but the use of highly toxic cadmium reagents makes it less favorable for modern, greener synthetic applications.
The optimal choice of synthetic route will ultimately depend on the specific requirements of your project, including scale, budget, available equipment, and safety protocols. This guide provides the foundational knowledge and detailed protocols to navigate these choices effectively.
References
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Hexanoyl chloride. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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n-Hexanoyl chloride. (2024, April 9). ChemBK. Retrieved from [Link]
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Synthesis of hexanoylchloride. (n.d.). PrepChem.com. Retrieved from [Link]
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2-bromohexanoyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
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Why pyridine does not give Friedel Craft reaction? (2021, August 28). Brainly.in. Retrieved from [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2020, January 3). ResearchGate. Retrieved from [Link]
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2-Chloropyridine. (n.d.). IndiaMART. Retrieved from [Link]
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2-Chloropyridine in Hyderabad, Telangana. (n.d.). IndiaMART. Retrieved from [Link]
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Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. Retrieved from [Link]
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Directed Metalation: A Survival Guide. (n.d.). Baran Lab. Retrieved from [Link]
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6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses. Retrieved from [Link]
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A ketone can be prepared from the reaction of a nitrile with a Grignard reagent. (n.d.). Pearson+. Retrieved from [Link]
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Ch20: RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary. Retrieved from [Link]
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In the conversion of nitriles to ketones using Grignard reagents, what is the role of hydrolysis? (n.d.). Pearson+. Retrieved from [Link]
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20.7: Chemistry of Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
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2‐Lithiopyridine. (n.d.). ResearchGate. Retrieved from [Link]
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To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate. Retrieved from [Link]
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ChemInform Abstract: Directed Metalation of Pi-Deficient Azaaromatics: Strategies of Functionalization of Pyridines, Quinolines, and Diazines. (n.d.). ResearchGate. Retrieved from [Link]
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the use of organocadmium reagents for the preparation of ketones. (n.d.). designer-drug.com. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Evaluating the Drug-Likeness of 2-Chloro-4-hexanoylpyridine Derivatives
Introduction: The Pyridine Scaffold and the Quest for Drug-Likeness
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties, water solubility, and hydrogen bonding capacity make it a versatile building block in drug design.[2] This guide focuses on a specific chemical class: 2-Chloro-4-hexanoylpyridine derivatives. As we seek to develop these compounds into potential drug candidates, a critical early-stage evaluation is the assessment of their "drug-likeness."
Drug-likeness is a qualitative concept used to gauge a compound's potential to become an orally active drug.[4][5] It is determined by a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[5][6] A high attrition rate for drug candidates in clinical trials is often due to poor ADMET properties.[7][8] Therefore, evaluating drug-likeness early, using a combination of predictive computational models and targeted experimental assays, is a cornerstone of modern drug discovery, aligning with the "fail early, fail cheap" paradigm.[9]
This guide provides a comparative framework for assessing the drug-likeness of 2-Chloro-4-hexanoylpyridine derivatives. We will explore both in silico predictions and in vitro experimental validation, explaining the rationale behind each step to create a self-validating workflow for lead optimization.
Part 1: In Silico Evaluation – A Predictive First Pass
Computational, or in silico, tools offer a rapid and cost-effective method to screen large numbers of compounds and prioritize those with the highest probability of success.[7][9][10] These models use algorithms and extensive datasets to predict a compound's properties based solely on its chemical structure.
Foundational Physicochemical Properties: Applying Lipinski's Rule of Five
The most widely recognized guideline for predicting oral bioavailability is Lipinski's Rule of Five (Ro5).[4][11] It observes that most orally administered drugs are relatively small and moderately lipophilic.[4][5] The rule does not predict pharmacological activity but rather assesses the potential for good absorption and permeation.[5][12]
Lipinski's Rule of Five Criteria:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (Octanol-Water Partition Coefficient): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5 (sum of N-H and O-H bonds)
-
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)
A compound is considered likely to have poor oral bioavailability if it violates two or more of these rules.
Application to a Hypothetical Derivative:
Let's consider a representative molecule from our series: 2-Chloro-4-hexanoylpyridine (CHP-1) . We can calculate its properties using cheminformatics software or web servers like SwissADME.
| Property | Value (for CHP-1) | Lipinski's Rule (≤) | Compliance |
| Molecular Weight | 211.68 g/mol | 500 | Yes |
| cLogP | 3.25 | 5 | Yes |
| Hydrogen Bond Donors | 0 | 5 | Yes |
| Hydrogen Bond Acceptors | 2 (N, O) | 10 | Yes |
| Violations | 0 | N/A | Excellent |
This initial analysis suggests that our core scaffold is well within the drug-like chemical space defined by Lipinski, providing a strong foundation for further development.
Predictive ADMET Profiling
Beyond simple rules, a suite of computational models can predict a compound's ADMET profile.[8][10] This allows us to anticipate potential liabilities before committing to costly synthesis and experimentation.[9][13]
Key ADMET Parameters to Predict:
-
Absorption:
-
Gastrointestinal (GI) Absorption: High or low probability.
-
Caco-2 Permeability: Predicts intestinal permeability.[13] A higher value suggests better absorption.
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Permeation: Yes/No prediction. Crucial for CNS-targeting drugs.
-
P-glycoprotein (P-gp) Substrate: Predicts if the compound is likely to be removed from cells by efflux pumps, reducing bioavailability.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition: Predicts inhibition of key drug-metabolizing enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to drug-drug interactions.
-
-
Toxicity:
-
hERG Inhibition: Predicts blockage of the hERG potassium channel, a major cause of drug-induced cardiac arrhythmia.
-
Mutagenicity (AMES test): Predicts the potential to cause DNA mutations.[14]
-
Comparative In Silico ADMET Data for CHP Derivatives:
To illustrate a comparative analysis, let's assume we've designed two analogs of CHP-1 by modifying the hexanoyl chain.
| Parameter | CHP-1 (Hexanoyl) | CHP-2 (Butanoyl) | CHP-3 (Octanoyl) | Desired Outcome |
| GI Absorption | High | High | Low | High |
| BBB Permeant | Yes | Yes | No | Target-dependent |
| P-gp Substrate | No | No | Yes | No |
| CYP2D6 Inhibitor | No | No | Yes | No |
| hERG I Inhibitor | No | No | Yes | No |
| Lipinski Violations | 0 | 0 | 1 (LogP > 5) | 0-1 |
This predictive data immediately highlights potential issues. While shortening the alkyl chain (CHP-2) maintains a favorable profile, lengthening it (CHP-3) increases lipophilicity, leading to predicted poor absorption, P-gp efflux, and potential off-target toxicities. This allows us to deprioritize or redesign CHP-3 before synthesis.
Computational Workflow Diagram
Caption: Workflow for computational drug-likeness screening.
Part 2: In Vitro Experimental Validation – Grounding Predictions in Reality
While in silico models are powerful, they are predictive, not definitive.[10] Experimental validation is essential. The following protocols are designed to be self-validating systems, providing quantitative data to confirm or refute our computational hypotheses.
Kinetic Solubility Assay
Causality: Poor solubility is a primary reason for low bioavailability. A drug must be in solution to be absorbed. This assay measures how much of a compound can dissolve in an aqueous buffer under specific conditions, providing a crucial first look at its real-world behavior. We use a high-throughput kinetic method as it mimics the conditions of rapid dissolution after oral administration more closely than thermodynamic methods.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., CHP-1) in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 100 µM in 1% DMSO. Mix vigorously for 1 hour at room temperature.
-
Precipitation & Clarification: Allow the plate to stand for 2 hours for precipitation to equilibrate. Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the solubilized compound using a standard method like HPLC-UV or LC-MS/MS, comparing it against a calibration curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: After dissolving, a drug must cross the intestinal wall to enter circulation. The PAMPA is a non-cell-based assay that models passive diffusion, the primary mechanism of absorption for many orally administered drugs.[13] It is a cost-effective surrogate for the more complex Caco-2 cell assay, allowing us to specifically assess a compound's ability to diffuse across a lipid membrane, a key factor predicted by LogP.
Protocol:
-
Membrane Coating: Coat the membrane of a 96-well filter plate (the "donor" plate) with a lipid solution (e.g., 10% lecithin in dodecane).
-
Compound Preparation: Prepare a 500 µM solution of the test compound in PBS, pH 7.4. Add this to the wells of the donor plate.
-
Assay Assembly: Place the donor plate into a 96-well acceptor plate containing fresh PBS, pH 7.4. This creates a "sandwich," with the artificial membrane separating the donor and acceptor solutions.
-
Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the known membrane area, well volume, and incubation time.
Comparative In Vitro Data for CHP Derivatives:
This table compares the experimental results, which should correlate with our in silico predictions.
| Compound | Kinetic Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Predicted GI Absorption |
| CHP-1 | 75 | 12.5 | High |
| CHP-2 | 150 | 9.8 | High |
| CHP-3 | 5 | 1.1 | Low |
| Atenolol (Low Perm Control) | >200 | <1.0 | Low |
| Propranolol (High Perm Control) | 90 | >15.0 | High |
The experimental data validates our computational assessment. CHP-3 shows both poor solubility and low permeability, confirming its low potential for oral absorption. In contrast, CHP-1 and CHP-2 demonstrate favorable properties, making them stronger candidates for further investigation.
Experimental Validation Workflow Diagram
Caption: Workflow for experimental validation of drug-likeness.
Conclusion: A Synergistic Approach to De-Risking Drug Discovery
Evaluating the drug-likeness of novel chemical entities like 2-Chloro-4-hexanoylpyridine derivatives is not a single event but a multi-faceted, iterative process. By logically layering predictive in silico screening with robust in vitro validation, we create a powerful, self-validating system. This synergistic approach allows us to identify and address potential liabilities such as poor solubility, low permeability, or metabolic instability early in the discovery pipeline.[8][9] This not only conserves resources but, more importantly, increases the probability of advancing compounds that possess the fundamental characteristics required to become safe and effective oral medicines. The insights gained from these comparative studies are crucial for guiding the structure-activity relationship (SAR) and optimizing this promising chemical series for future preclinical development.[15][16]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-hexanoylpyridine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant, and safe disposal is not merely an operational necessity but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the disposal of 2-Chloro-4-hexanoylpyridine, a halogenated pyridine derivative. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, this guidance is synthesized from the established safety profiles of structurally analogous compounds and grounded in federal and institutional hazardous waste management protocols.
The causality behind these procedures is rooted in mitigating the compound's probable hazards: toxicity, environmental persistence, and the potential for releasing toxic gases upon improper treatment. Following this guide ensures a self-validating system of safety and compliance for your laboratory.
Hazard Profile & Initial Risk Assessment
Before handling waste, it is critical to understand the anticipated risks. Based on data from analogous 2-chloropyridine derivatives, we can construct a probable hazard profile for 2-Chloro-4-hexanoylpyridine.
Probable Hazards of 2-Chloro-4-hexanoylpyridine:
-
Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Likely causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Vapors or mists may cause irritation to the respiratory system.[2][4]
-
Physical Hazards: Assumed to be a flammable liquid and vapor.[1][4] Vapors may form explosive mixtures with air and can travel to an ignition source.[1]
-
Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2][3]
Table 1: Summary of Anticipated Hazards and Required PPE
| Hazard Category | Anticipated Risk | Required Personal Protective Equipment (PPE) |
| Health Hazards | Harmful (Oral, Dermal, Inhalation), Skin/Eye/Respiratory Irritant | Chemical-resistant gloves (e.g., Butyl rubber), fully-buttoned lab coat, tight-sealing safety goggles, and face shield.[1][4] |
| Physical Hazards | Flammable Liquid | Store away from heat/sparks/flames. Use non-sparking tools and explosion-proof equipment.[1][4] |
| Engineering Controls | Inhalation of Vapors/Mists | All handling and preparation for disposal must occur within a certified chemical fume hood.[1][4] Ensure eyewash stations and safety showers are accessible.[1][2] |
| Respiratory | Inadequate Ventilation | If vapors cannot be controlled by a fume hood, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[1][4] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Chloro-4-hexanoylpyridine is a multi-step process that demands careful segregation and documentation. This workflow ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8]
Caption: Disposal workflow for 2-Chloro-4-hexanoylpyridine.
Protocol Details:
-
Waste Characterization and Segregation:
-
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its determination.[9] This material must be classified as a Halogenated Organic Hazardous Waste .
-
Crucial Causality: Halogenated solvents require specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., HCl). Mixing them with non-halogenated waste streams contaminates the entire batch, drastically increasing disposal costs and complexity. Keep this waste stream separate.[10][11]
-
-
Container Selection and Labeling:
-
Select a container that is in good condition, leak-proof, and chemically compatible. The original reagent bottle is often a suitable choice.[12]
-
The container must be securely capped at all times, except when you are actively adding waste.[9][12]
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[12][13]
-
The label must clearly identify the contents: "2-Chloro-4-hexanoylpyridine" . If it is a solution, list all constituents and their approximate percentages.[12]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
Ensure segregation from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[3]
-
The storage area should be cool, dry, well-ventilated, and away from sources of ignition.
-
-
Arranging for Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash. This is illegal and environmentally harmful.[4]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12]
-
Complete all required paperwork, such as a hazardous waste tag or pickup request form, accurately and completely.[12] The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will undergo controlled incineration.
-
Emergency Procedures
Accidents require immediate and correct responses to mitigate harm.
Spill Response:
-
Small Spill (manageable within 10-15 minutes inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Using non-sparking tools, carefully scoop the absorbed material into your designated halogenated hazardous waste container.[1][4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the waste container.
-
-
Large Spill (outside a fume hood or of significant volume):
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these rigorous safety and disposal protocols, you uphold your commitment not only to scientific discovery but also to the safety of your colleagues and the protection of our environment.
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Fisher Scientific. (2011). Safety Data Sheet: 2-Chloro-4-fluoropyridine.
-
Fisher Scientific. (2013). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
-
Fisher Scientific. (2014). Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)pyridine, 95%.
-
Fisher Scientific. (2009). Safety Data Sheet: 2-Chloropyridine.
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U.S. Environmental Protection Agency (EPA). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
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Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals.
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Sigma-Aldrich. (2025). Safety Data Sheet.
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Sigma-Aldrich. (2025). Safety Data Sheet.
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ECHEMI. 2-CHLORO-4-PHENYLPYRIDINE SDS.
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Michigan Technological University. Hazardous Waste Disposal Procedures.
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Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
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Washington State University. Standard Operating Procedure for Pyridine.
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U.S. Environmental Protection Agency (EPA). (1989). Listing Background Document for the Production of Certain Chlorinated Aliphatic Hydrocarbons.
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Nipissing University. Hazardous Materials Disposal Guide.
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U.S. Environmental Protection Agency (EPA). Wastewater Technology Fact Sheet: Chlorination.
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Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
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Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview.
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U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
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Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards.
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Definitive Safety Protocol: Personal Protective Equipment for Handling 2-Chloro-4-hexanoylpyridine
This guide provides essential, field-proven safety and handling protocols for 2-Chloro-4-hexanoylpyridine. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep, mechanistic understanding of the reagents we handle. This document moves beyond a simple checklist to instill a comprehensive safety-first mindset, ensuring that every operational step is self-validating and grounded in authoritative standards.
Hazard Analysis: A Mechanistic Perspective
While a specific Safety Data Sheet (SDS) for the novel compound 2-Chloro-4-hexanoylpyridine may not be widely available, its structure allows for a robust, predictive hazard assessment based on its constituent functional groups: a chlorinated pyridine ring and an acyl (hexanoyl) chain.
-
Chlorinated Pyridine Core: Chlorinated pyridines are recognized for their potential toxicity. Analogues like 2-chloropyridine are classified as toxic if inhaled, swallowed, or absorbed through the skin, and can cause significant skin and eye irritation.[1][2][3][4] Upon thermal decomposition, these structures can release highly toxic fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl) gas, and carbon oxides.[3][4][5]
-
Acyl Group: The hexanoyl group (a ketone) does not typically add extreme toxicity but can influence the compound's physical properties, such as boiling point and solvency. Related acylpyridines are known skin and eye irritants and may cause respiratory irritation.[6][7]
Based on this analysis, we must treat 2-Chloro-4-hexanoylpyridine as a Particularly Hazardous Substance with the assumed properties summarized below.
| Property | Anticipated Hazard | Rationale |
| Acute Toxicity | Harmful or Fatal if swallowed, inhaled, or in contact with skin. | Based on toxicity data for 2-chloropyridine and other chlorinated aromatic compounds.[1][2][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Common hazard for both acylpyridines and chloropyridines.[1][6][8] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | Common hazard for both acylpyridines and chloropyridines.[1][6][8] |
| Respiratory Hazard | Vapor or dust may cause respiratory tract irritation. | Inferred from related compounds; prudent assumption for any fine organic powder or volatile liquid.[6][9] |
| Chronic Effects | Potential for organ damage through prolonged or repeated exposure. | A known risk for some chlorinated organic compounds.[1] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases. | Standard reactivity profile for similar organic molecules.[3][9][10] |
The Hierarchy of Controls: A Mandate for Safety
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its efficacy depends entirely on the successful implementation of higher-level controls. The Occupational Safety and Health Administration (OSHA) mandates this structured approach to ensure laboratory safety.[11][12][13]
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For 2-Chloro-4-hexanoylpyridine, this means:
-
Engineering Controls: All handling of this compound must occur within a certified chemical fume hood to control inhalation exposure.[11][14]
-
Administrative Controls: Develop and strictly follow a written Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs).[11][12] Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[11][15]
Core PPE Protocol: A Head-to-Toe Mandate
The selection of PPE must be deliberate and based on a thorough risk assessment. The following protocol is mandatory for all procedures involving 2-Chloro-4-hexanoylpyridine.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are required at all times. Standard safety glasses do not provide adequate protection from splashes.[16]
-
High-Risk Operations: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., quenching a reaction, pressure filtration), a full-face shield must be worn in addition to safety goggles.[1][5]
Hand Protection
The selection of appropriate gloves is critical, as halogenated organic compounds are known to degrade common glove materials.[17] Nitrile gloves, while suitable for incidental contact, may not provide sufficient protection for prolonged handling.
-
Standard Operations (Weighing, Transfers): Double-gloving is required. Wear a lighter pair of nitrile gloves as a base layer and a heavier-duty, chemical-resistant glove as the outer layer.
-
Glove Material Selection: Consult manufacturer compatibility charts.[18] For chlorinated aromatic compounds, Butyl or Viton® gloves often provide superior resistance compared to standard nitrile or latex.[19][20] Always inspect gloves for tears or degradation before and during use.[1][21]
| Glove Material | Resistance to Chlorinated Organics | Recommendation for Use |
| Standard Nitrile | Fair to Poor | Suitable as a base layer or for very brief, incidental contact only.[20] |
| Neoprene | Good | A suitable outer glove for moderate-duration tasks.[20] |
| Butyl Rubber | Very Good to Excellent | Recommended as the outer glove for extended handling or immersion risk.[17][20] |
| Viton® / Laminates | Excellent | The highest level of protection, recommended for high-risk operations. |
Body Protection
-
A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.
-
For procedures involving large volumes or a significant risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[5]
-
Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[9][16] Do not launder contaminated clothing at home.
Respiratory Protection
When engineering controls (i.e., a fume hood) are functioning correctly, respiratory protection is typically not required. However, it becomes necessary in specific situations:
-
Emergency Situations: In the event of a large spill or fume hood failure.
-
When Engineering Controls are Infeasible: For certain maintenance or cleaning tasks where a hood cannot be used. In such cases, a NIOSH-approved respirator with organic vapor cartridges is required.[16][21] All respirator use must comply with a written Respiratory Protection Program as defined by OSHA (29 CFR 1910.134).
Operational and Disposal Plans
Standard Handling Workflow
This workflow diagram outlines the critical steps for safely handling 2-Chloro-4-hexanoylpyridine within a laboratory setting.
Caption: Step-by-step workflow for safe handling from preparation to disposal.
Waste Disposal Plan
As a chlorinated organic compound, 2-Chloro-4-hexanoylpyridine and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: It is imperative to keep halogenated organic wastes separate from non-halogenated organic wastes.[22][23] Co-mingling increases disposal costs and complexity.[23][24]
-
Liquid Waste: Collect all liquid residues containing 2-Chloro-4-hexanoylpyridine in a dedicated, properly sealed, and labeled "Halogenated Organic Waste" container.[24][25]
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads, etc.) must be collected in a separate, sealed container labeled "Solid Halogenated Waste."
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their chemical contents.[15][24][25]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected for disposal by trained personnel.[24]
Emergency Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][8][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][16] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8][16] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[16] |
| Small Spill (<100 mL) | In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed container for disposal as halogenated waste.[16][25] |
| Large Spill (>100 mL) | Evacuate the laboratory immediately. Alert others in the area and notify your institution's emergency response team.[25] |
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2-Chloropyridine. PubChem, National Institutes of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
